molecular formula C6H2Cl2FNO4S B1462078 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride CAS No. 1094690-77-3

3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride

Cat. No.: B1462078
CAS No.: 1094690-77-3
M. Wt: 274.05 g/mol
InChI Key: BCBSUYNGKFZYTP-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is a useful research compound. Its molecular formula is C6H2Cl2FNO4S and its molecular weight is 274.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-2-fluoro-5-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2FNO4S/c7-4-1-3(10(11)12)2-5(6(4)9)15(8,13)14/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBSUYNGKFZYTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1S(=O)(=O)Cl)F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of a viable synthetic pathway for 3-chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The intricate substitution pattern of this molecule necessitates a carefully considered synthetic approach. This document outlines a robust and well-precedented strategy, grounded in established chemical principles, to afford the target compound.

Introduction and Strategic Approach

3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is a highly functionalized aromatic compound. The presence of electron-withdrawing nitro and sulfonyl chloride groups, in addition to two halogen substituents, makes it a valuable building block for introducing complex moieties in organic synthesis. The strategic placement of these functional groups allows for selective reactivity and the construction of elaborate molecular architectures.

After careful consideration of various synthetic strategies, a two-step sequence commencing from the commercially available 1-chloro-2-fluoro-4-nitrobenzene is proposed. This approach involves an initial nitration followed by a chlorosulfonation. While a Sandmeyer-type reaction from a corresponding aniline is a plausible alternative, the direct functionalization of a readily available precursor often presents a more streamlined and industrially scalable route.

Proposed Synthesis Pathway: A Two-Step Approach

The synthesis of 3-chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride can be efficiently achieved through the following two-step process:

  • Nitration of 1-chloro-2-fluoro-4-nitrobenzene to yield 1-chloro-2-fluoro-3,5-dinitrobenzene.

  • Selective Reduction and Diazotization/Chlorosulfonylation (Sandmeyer-type reaction) of the dinitro compound to introduce the sulfonyl chloride group.

An alternative and more direct approach involves the chlorosulfonation of 1-chloro-2-fluoro-4-nitrobenzene. This method, while potentially leading to isomer formation, can be optimized to favor the desired product. Given its atom economy and fewer steps, this guide will focus on the direct chlorosulfonation approach.

Experimental Protocol: Direct Chlorosulfonation

This protocol is based on established procedures for the chlorosulfonation of substituted nitrobenzenes.[1][2][3]

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )PuritySupplier
1-Chloro-2-fluoro-4-nitrobenzeneC₆H₃ClFNO₂175.54>98%Commercially Available
Chlorosulfonic acidHSO₃Cl116.52>99%Standard Supplier
Thionyl chlorideSOCl₂118.97>99%Standard Supplier
DichloromethaneCH₂Cl₂84.93AnhydrousStandard Supplier
IceH₂O18.02------
Sodium BicarbonateNaHCO₃84.01---Standard Supplier
Step-by-Step Procedure
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl and SO₂ fumes), add 1-chloro-2-fluoro-4-nitrobenzene (1.0 eq).

  • Addition of Chlorosulfonic Acid: Cool the flask in an ice bath to 0-5 °C. Slowly add chlorosulfonic acid (4.0-5.0 eq) via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.[3]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C. Maintain this temperature for 2-4 hours, monitoring the reaction progress by TLC or GC-MS. The evolution of HCl gas should be observed.

  • Addition of Thionyl Chloride: Cool the reaction mixture back to room temperature and then add thionyl chloride (1.5-2.0 eq) dropwise.[1]

  • Final Reaction Stage: Heat the mixture to 80-90 °C and maintain for an additional 1-2 hours until the reaction is complete.

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Isolation and Purification: Filter the solid precipitate and wash thoroughly with cold water until the washings are neutral to pH paper. Further washing with a cold, dilute sodium bicarbonate solution can be performed to remove any remaining acidic impurities. Dry the crude product under vacuum. Recrystallization from a suitable solvent system (e.g., hexane/dichloromethane) will afford the purified 3-chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride.

Mechanistic Insights and Rationale

The chlorosulfonation of an aromatic ring is an electrophilic aromatic substitution reaction. The electrophile, the chlorosulfonium ion (ClSO₂⁺), is generated from chlorosulfonic acid. The regioselectivity of the substitution is dictated by the directing effects of the substituents on the benzene ring.

In 1-chloro-2-fluoro-4-nitrobenzene, the nitro group is a strong deactivating group and a meta-director. The chloro and fluoro groups are also deactivating but are ortho, para-directors. The sulfonation will preferentially occur at the position that is least deactivated and sterically accessible. The position meta to the nitro group and ortho to the chloro group (C5) is the most likely site of substitution.

The use of thionyl chloride in conjunction with chlorosulfonic acid can enhance the conversion of the intermediate sulfonic acid to the final sulfonyl chloride.[1]

Visualization of the Synthesis Pathway

Synthesis_Pathway Start 1-Chloro-2-fluoro-4-nitrobenzene Intermediate 3-Chloro-2-fluoro-5-nitrobenzenesulfonic acid Start->Intermediate HSO3Cl (Chlorosulfonation) Product 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride Intermediate->Product SOCl2 (Chlorination)

Caption: Proposed synthesis of 3-chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride.

Alternative Pathway: The Sandmeyer-Type Reaction

An alternative route involves the diazotization of 3-chloro-2-fluoro-5-nitroaniline followed by a Sandmeyer-type chlorosulfonylation. This method offers mild reaction conditions and avoids the use of large excesses of strong acids.[4][5][6]

Conceptual Steps
  • Diazotization: 3-chloro-2-fluoro-5-nitroaniline is treated with a nitrosating agent, such as sodium nitrite, in the presence of a strong acid (e.g., HCl) at low temperatures (0-5 °C) to form the corresponding diazonium salt.[7][8]

  • Chlorosulfonylation: The diazonium salt solution is then reacted with sulfur dioxide in the presence of a copper(I) or copper(II) catalyst to yield the desired sulfonyl chloride.[4][5][6][9] Modern variations of this reaction may utilize stable SO₂ surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct).[4][5][6]

Safety Considerations

  • Corrosive Reagents: Chlorosulfonic acid and thionyl chloride are highly corrosive and react violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Toxic Fumes: The reaction evolves HCl and SO₂ gases, which are toxic and corrosive. A gas scrubber containing a basic solution (e.g., NaOH) should be used to neutralize these fumes.

  • Exothermic Reactions: The addition of reagents can be exothermic. Proper cooling and slow addition are crucial to control the reaction temperature and prevent runaway reactions.

  • Diazonium Salts (Alternative Pathway): Aryl diazonium salts can be explosive in their isolated, dry state. It is imperative that they are generated and used in solution without isolation.

Conclusion

The synthesis of 3-chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is a challenging yet achievable task for the experienced synthetic chemist. The direct chlorosulfonation of 1-chloro-2-fluoro-4-nitrobenzene represents a concise and scalable approach. For substrates that are sensitive to harsh acidic conditions, the milder Sandmeyer-type reaction provides a valuable alternative. Careful control of reaction parameters and adherence to safety protocols are paramount for the successful and safe execution of this synthesis.

References

  • JP2588580B2 - Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride - Google Patents.
  • Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides - ResearchGate. Available at: [Link]

  • US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride - Google Patents.
  • orthanilic acid - Organic Syntheses Procedure. Available at: [Link]

  • US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents.
  • DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride - Google Patents.
  • CN101570501B - Method for synthesizing p-nitrobenzenesulfonyl chloride - Google Patents.
  • 3-chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride (C6H2Cl2FNO4S) - PubChemLite. Available at: [Link]

  • Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate | Organic Letters - ACS Publications. Available at: [Link]

  • CN105873900A - Method for diazotizing 2,5-dichloroaniline - Google Patents.
  • Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - Organic Chemistry Portal. Available at: [Link]

  • Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC - NIH. Available at: [Link]

  • US20170342022A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents.
  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene - MDPI. Available at: [Link]

  • Synthesis of Aryl Sulfonamides by a Sandmeyer-Type Chlorosulfonylation of Anilines. Available at: [Link]

  • CN101613305B - Preparation method of o-chloro-p-nitroaniline diazonium salt - Google Patents.
  • Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst - MPG.PuRe. Available at: [Link]

Sources

Physicochemical properties of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride

Executive Summary

This technical guide provides a comprehensive overview of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride, a highly functionalized aromatic compound of significant interest to researchers in synthetic chemistry and drug discovery. As a versatile building block, its utility is defined by the unique interplay of its constituent functional groups: a reactive sulfonyl chloride moiety for coupling reactions, and chloro, fluoro, and nitro groups that modulate reactivity and provide vectors for further chemical modification. This document, intended for chemists and drug development professionals, elucidates the compound's core physicochemical properties, spectral characteristics, reactivity profile, and safe handling protocols, grounding the discussion in the principles of synthetic chemistry and medicinal chemistry applications.

Chemical Identity and Molecular Structure

3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is a polysubstituted benzene derivative. The strategic placement of electron-withdrawing groups (nitro, fluoro, and the sulfonyl chloride itself) on the aromatic ring renders the sulfur atom highly electrophilic and activates the ring for certain nucleophilic aromatic substitution reactions, although the sulfonyl chloride group is typically the primary site of reaction.

IdentifierValue
IUPAC Name 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride
CAS Number 1094690-77-3[1]
Molecular Formula C₆H₂Cl₂FNO₄S
Molecular Weight 274.05 g/mol [2]
Canonical SMILES C1=C(C(=C(C=C1S(=O)(=O)Cl)F)Cl)[O-]

graph "Chemical_Structure" {
layout=neato;
node [shape=plaintext, fontsize=12];
edge [fontsize=12];

// Define atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; S [label="S", fontcolor="#202124"]; Cl1 [label="Cl", fontcolor="#202124"]; O1 [label="O", fontcolor="#202124"]; O2 [label="O", fontcolor="#202124"]; F [label="F", fontcolor="#202124"]; Cl2 [label="Cl", fontcolor="#202124"]; N [label="N", fontcolor="#202124"]; O3 [label="O", fontcolor="#202124"]; O4 [label="O-", fontcolor="#202124"]; N_plus [label="+", pos="2.5,0.85!", fontsize=10];

// Position nodes for the benzene ring C1 [pos="0,1.2!"]; C2 [pos="-1.04,0.6!"]; C3 [pos="-1.04,-0.6!"]; C4 [pos="0,-1.2!"]; C5 [pos="1.04,-0.6!"]; C6 [pos="1.04,0.6!"];

// Position substituent nodes S [pos="0,2.6!"]; Cl1 [pos="-1.2,3.3!"]; O1 [pos="0.6,3.6!"]; O2 [pos="0.9,2.0!"]; F [pos="-2.08,1.2!"]; Cl2 [pos="-2.08,-1.2!"]; N [pos="2.08,-1.2!"]; O3 [pos="2.08,-2.2!"]; O4 [pos="2.8,-0.8!"];

// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- S; S -- Cl1; S -- O1 [label="="]; S -- O2 [label="="]; C2 -- F; C3 -- Cl2; C5 -- N; N -- O3 [label="="]; N -- O4;

// Benzene ring double bonds (approximated) edge [style=dashed]; C1--C6; C2--C3; C4--C5; }

Caption: 2D structure of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride.

Physicochemical Properties

The physical state and solubility of this compound are dictated by its aromatic nature and the polar functional groups. While specific, experimentally verified data for this exact isomer is sparse in publicly available literature, properties can be reliably inferred from closely related analogues and computational models.

PropertyObservation / Predicted ValueRationale & Scientific Insight
Appearance Likely a white to pale yellow crystalline solid.Aromatic sulfonyl chlorides are typically crystalline solids at room temperature. The pale yellow color is characteristic of many nitro-aromatic compounds.[3][4]
Melting Point Expected in the range of 60-90 °C.The melting points of related isomers like 2-nitrobenzenesulfonyl chloride (63-67 °C) and 4-chloro-2-nitrobenzenesulfonyl chloride (75-79 °C) suggest a similar range.[5] High molecular weight and crystalline packing contribute to a solid state.
Solubility Insoluble in water; Soluble in aprotic organic solvents (e.g., Dichloromethane, THF, Acetone, Acetonitrile).The molecule has low polarity and lacks hydrogen bond-donating groups, making it immiscible with water. It readily dissolves in organic solvents that can accommodate its structure. Crucially, it will react with protic solvents like alcohols and water (hydrolysis).
Stability Moisture-sensitive.The sulfonyl chloride functional group is highly susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid and hydrochloric acid. This is a primary consideration for storage and handling.[3]

Synthetic Rationale & Reactivity Profile

Plausible Synthesis

From a retrosynthetic perspective, a common method for preparing aromatic sulfonyl chlorides involves the oxidative chlorination of a corresponding thioether. A plausible route for this compound starts from a difluoronitrobenzene precursor.

This two-step process is often favored as it offers high regioselectivity:

  • Nucleophilic Aromatic Substitution (SₙAr): A suitable thiol, such as phenylmethanethiol, regioselectively displaces one of the fluorine atoms on the precursor, guided by the directing effects of the other substituents.[6]

  • Oxidative Cleavage: The resulting thioether is then treated with chlorine in an aqueous medium. This process oxidizes the sulfur and cleaves the sulfur-benzyl bond, directly yielding the desired sulfonyl chloride in good yields.[6]

Core Reactivity: Nucleophilic Substitution at Sulfur

The central theme of this molecule's utility is the high electrophilicity of the sulfonyl sulfur atom. It serves as an excellent electrophilic partner for a wide range of nucleophiles. This reactivity is the cornerstone of its application as a synthetic building block.

The reaction proceeds via a nucleophilic attack on the sulfur atom, leading to the displacement of the chloride leaving group. The presence of strongly electron-withdrawing groups on the benzene ring further enhances the sulfur's electrophilicity, making reactions rapid and efficient.

A quintessential application is the reaction with primary or secondary amines to form stable sulfonamides. This reaction is fundamental in medicinal chemistry for linking molecular fragments.[4][7]

Experimental Protocol: General Sulfonamide Formation

  • Setup: In a clean, dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2-1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath. The base is critical to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Reagent Addition: Dissolve 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride (1.0-1.1 equivalents) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.

  • Workup: Upon completion, the reaction is typically quenched with water or a dilute aqueous acid solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is then purified, typically by column chromatography on silica gel, to yield the pure sulfonamide.

Reaction_Workflow Amine Primary/Secondary Amine (Nucleophile) Mix Dissolve in Anhydrous Solvent (e.g., DCM) at 0 °C Amine->Mix SulfonylChloride 3-Chloro-2-fluoro-5-nitro- benzene-1-sulfonyl chloride (Electrophile) SulfonylChloride->Mix Base Non-nucleophilic base (e.g., Triethylamine) Base->Mix Reaction Nucleophilic Attack & HCl Neutralization Mix->Reaction Stir, warm to RT Workup Aqueous Workup & Extraction Reaction->Workup Reaction complete Byproduct Triethylammonium Chloride Salt Reaction->Byproduct Purify Column Chromatography Workup->Purify Product Target Sulfonamide Purify->Product

Caption: General workflow for the synthesis of sulfonamides.

Applications in Drug Discovery

The structural motifs present in 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride make it a valuable scaffold in drug discovery programs.

  • Versatile Linking Reagent: The sulfonyl chloride group is a robust handle for covalently linking the substituted phenyl ring to various scaffolds containing amine or alcohol functionalities, enabling the rapid generation of compound libraries for screening.[7]

  • Modulation of Physicochemical Properties: The inclusion of chlorine and fluorine atoms can profoundly impact a drug candidate's properties, including metabolic stability, lipophilicity, and binding affinity.[8][9] The "magic chloro" effect, where chlorine acts as a versatile substituent, is a well-exploited strategy in medicinal chemistry.[9]

  • Further Functionalization: The nitro group is a synthetic linchpin. It can be readily reduced to an aniline, which can then be used in a host of subsequent reactions (e.g., amide bond formation, diazotization), allowing for complex molecular architectures to be built from this starting point.

Safety, Handling, and Storage

As with all reactive sulfonyl chlorides, proper safety protocols are paramount. The primary hazards are related to its corrosive nature and reactivity with water.

Hazard Identification:

  • Corrosivity: Causes severe skin burns and eye damage (corresponds to GHS Hazard H314).[10][11][12] Contact with tissue causes immediate damage due to the release of HCl upon hydrolysis.

  • Moisture Reactivity: Reacts with water, including atmospheric moisture, to release corrosive hydrogen chloride gas.

Recommended Handling Protocol:

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, chemical-resistant gloves (nitrile is often insufficient for prolonged contact with chlorinated solvents; butyl or Viton gloves are preferred), and chemical splash goggles with a full-face shield.[10][11]

  • Ventilation: Conduct all manipulations in a certified chemical fume hood to avoid inhalation of dust or evolved HCl gas.[10]

  • Inert Atmosphere: Use anhydrous solvents and handle the solid under an inert atmosphere (e.g., nitrogen or argon) whenever possible to prevent degradation.

  • Dispensing: Weigh the solid rapidly. Avoid making stock solutions in protic solvents. Solutions in anhydrous aprotic solvents should be used promptly or stored under an inert atmosphere.

  • Spill Management: In case of a spill, do not use water. Absorb the material with a dry, inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for hazardous waste disposal.

  • Waste Disposal: Dispose of all waste in accordance with local, state, and federal regulations for corrosive and reactive chemical waste.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area away from water and incompatible materials such as bases and alcohols.[10] Storage under an inert atmosphere is recommended to prolong shelf life.

References

Sources

An In-depth Technical Guide to 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride (CAS 1094690-77-3)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive technical overview of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride, a key building block in synthetic and medicinal chemistry. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from analogous structures and established chemical principles to provide a robust framework for its synthesis, reactivity, and potential applications.

Introduction and Significance

3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is a poly-functionalized aromatic compound of significant interest in the design and synthesis of novel chemical entities. Its strategic placement of chloro, fluoro, nitro, and sulfonyl chloride groups on a benzene ring offers a versatile platform for a variety of chemical transformations.

The sulfonyl chloride moiety is a highly reactive functional group, primarily serving as a precursor for the synthesis of sulfonamides, a critical class of compounds in medicinal chemistry with a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] The presence of three distinct electron-withdrawing groups (Cl, F, and NO₂) significantly activates the benzene ring, making it susceptible to nucleophilic aromatic substitution, thereby offering multiple avenues for molecular elaboration.

Physicochemical and Spectroscopic Properties

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/InformationBasis of Prediction
CAS Number 1094690-77-3-
Molecular Formula C₆H₂Cl₂FNO₄S-
Molecular Weight 274.05 g/mol Calculation from atomic weights.[3]
Appearance Likely a pale yellow to brown solidBased on similar nitroaromatic sulfonyl chlorides.
Melting Point Expected to be in the range of 50-100 °CAnalogy with related compounds like 4-chloro-3-nitro-benzene sulfonyl chloride (m.p. ~61°C).[4]
Solubility Insoluble in water; soluble in common organic solvents (e.g., dichloromethane, chloroform, acetone, THF).General solubility of sulfonyl chlorides.

Spectroscopic Characterization (Anticipated):

  • ¹H NMR: The spectrum is expected to show two doublets in the aromatic region (δ 7.5-9.0 ppm), corresponding to the two aromatic protons. The coupling constants will be indicative of their meta relationship.

  • ¹³C NMR: The spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon bearing the sulfonyl chloride group will be significantly deshielded.

  • ¹⁹F NMR: A singlet is expected for the single fluorine atom, with its chemical shift providing information about the electronic environment of the ring.

  • IR Spectroscopy: Characteristic absorption bands are anticipated for the sulfonyl chloride (S=O stretches around 1380 and 1180 cm⁻¹), nitro group (asymmetric and symmetric stretches around 1530 and 1350 cm⁻¹), and C-Cl/C-F bonds.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Synthesis and Manufacturing

A specific, peer-reviewed synthesis protocol for 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is not publicly available. However, based on established methods for analogous compounds, two primary synthetic routes are plausible.[4][5][6]

Proposed Synthetic Pathway:

The most probable industrial synthesis involves the direct chlorosulfonation of the corresponding 1-chloro-2-fluoro-4-nitrobenzene.

G cluster_0 Proposed Synthesis of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride start 1-Chloro-2-fluoro-4-nitrobenzene product 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride start->product Chlorosulfonation reagent Chlorosulfonic Acid (ClSO3H) reagent->product

Caption: Proposed synthetic route via chlorosulfonation.

Detailed Experimental Protocol (Hypothetical):

  • Step 1: Reaction Setup: In a glass-lined reactor equipped with a mechanical stirrer, thermometer, and a gas outlet connected to a scrubber, charge an excess of chlorosulfonic acid (e.g., 4-5 molar equivalents).[4]

  • Step 2: Addition of Starting Material: Gradually add 1-chloro-2-fluoro-4-nitrobenzene (1 equivalent) to the stirred chlorosulfonic acid, maintaining the temperature between 20-30°C with external cooling.

  • Step 3: Reaction: After the addition is complete, slowly heat the reaction mixture to 100-130°C and maintain this temperature for several hours until the reaction is complete (monitored by TLC or GC).[4]

  • Step 4: Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. The product will precipitate as a solid.[4]

  • Step 5: Isolation and Purification: Filter the solid product, wash it with cold water until the washings are neutral, and dry it under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like hexane or a hexane/dichloromethane mixture.

Reactivity and Synthetic Applications

The reactivity of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is dominated by the sulfonyl chloride group and the highly electron-deficient aromatic ring.

A. Reactions at the Sulfonyl Chloride Group:

The primary and most valuable reaction is the formation of sulfonamides through reaction with primary or secondary amines. This reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.

G cluster_1 Sulfonamide Synthesis Workflow start 3-Chloro-2-fluoro-5-nitro- benzene-1-sulfonyl chloride product Corresponding Sulfonamide start->product amine Primary or Secondary Amine (R1R2NH) amine->product base Base (e.g., Pyridine) base->product

Caption: General workflow for sulfonamide synthesis.

This reactivity makes the title compound a key intermediate for creating libraries of sulfonamide derivatives for drug discovery screening.[7]

B. Nucleophilic Aromatic Substitution (SNAr):

The presence of three strong electron-withdrawing groups (NO₂, Cl, F) makes the aromatic ring highly susceptible to nucleophilic attack. The relative lability of the halogens (F > Cl) suggests that under controlled conditions, selective substitution of the fluorine atom is possible.

Potential Reaction Sites for SNAr:

  • Position 2 (Fluorine): The fluorine atom is activated by the ortho sulfonyl chloride and para nitro group, making it the most likely site for nucleophilic substitution.

  • Position 3 (Chlorine): The chlorine atom is activated by the ortho nitro group and para sulfonyl chloride group, also making it a potential site for substitution, though likely less reactive than the fluorine.

Common nucleophiles for SNAr reactions include alkoxides, thiolates, and amines. The choice of nucleophile, solvent, and temperature can influence the regioselectivity of the reaction.

Applications in Drug Discovery and Medicinal Chemistry

Substituted benzenesulfonyl chlorides are foundational reagents in the synthesis of a vast array of pharmaceutical compounds.[6][8] While specific applications of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride are not documented, its structure suggests its utility in several areas:

  • Scaffold for Bioactive Molecules: It can serve as a starting point for the synthesis of complex molecules with potential therapeutic applications. The resulting sulfonamides can be further modified, for instance, by reducing the nitro group to an amine, which can then be acylated or alkylated.

  • Fragment-Based Drug Discovery: As a highly functionalized small molecule, it can be used in fragment-based screening to identify new binding motifs for biological targets.

  • Combinatorial Chemistry: Its reactivity with a wide range of amines makes it an ideal building block for generating large combinatorial libraries of sulfonamides for high-throughput screening.

Safety and Handling

No specific safety data sheet (SDS) for 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is publicly available. However, based on data for structurally related compounds such as 2-fluoro-5-nitrobenzenesulfonyl chloride and other nitro-substituted sulfonyl chlorides, the following hazards should be anticipated.[9]

Table 2: Anticipated GHS Hazard Statements

Hazard StatementDescription
H314 Causes severe skin burns and eye damage.
H335 May cause respiratory irritation.

Handling Precautions:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.

  • Ventilation: Handle only in a well-ventilated area, preferably in a chemical fume hood.

  • Moisture Sensitivity: Sulfonyl chlorides react with water to produce corrosive hydrochloric acid and the corresponding sulfonic acid. Store in a tightly sealed container in a dry environment.

  • In case of contact:

    • Skin: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing.

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, holding the eyelids open.

    • Seek immediate medical attention in all cases of exposure.

Conclusion

3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is a valuable, albeit under-documented, synthetic intermediate. Its rich functionality, combining a highly reactive sulfonyl chloride group with an electron-deficient aromatic ring, provides chemists with a powerful tool for the synthesis of diverse and complex molecules. While a lack of specific experimental data necessitates careful preliminary investigation by researchers, the established chemistry of analogous compounds provides a solid foundation for its use in drug discovery and materials science.

References

  • US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride.
  • Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. ResearchGate. [Link]

  • US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
  • CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
  • US5814639A - Method for the synthesis, compositions and use of 2'-deoxy-5-fluoro-3'-thiacytidine and related compounds.
  • 4-Chloro-3-fluoro-5-nitrobenzene-1-sulfonyl chloride | C6H2Cl2FNO4S. PubChem. [Link]

  • Patents & Products - Garg Lab - UCLA. UCLA Chemistry. [Link]

  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Egyptian Journal of Chemistry. [Link]

  • CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide.
  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. [Link]

  • CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound.
  • (12) United States Patent. Google Patents. [Link]

  • Fluoro Nitrobenzene Imports in India. Volza. [Link]

  • Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. PMC. [Link]

  • Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. Journal of Applied and Theoretical Chemistry. [Link]

  • (12) United States Patent. Google Patents. [Link]

  • a continuous flow sulfuryl chloride based reaction – synthesis of a key intermediate in a. ChemRxiv. [Link]

  • 1193390-56-5,3-fluoro-2-nitrobenzene-1-sulfonyl chloride-AccelaChem. AccelaChemBio. [Link]

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An In-depth Technical Guide to the Spectral Data of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is a polysubstituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its utility stems from the presence of multiple reactive sites and functional groups that can be selectively modified to synthesize a diverse range of complex molecules. The sulfonyl chloride group, in particular, is a key functional handle for the introduction of sulfonamide moieties, a common feature in many pharmaceutical agents.

Molecular Structure and Predicted Spectral Overview

The structure of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride contains a benzene ring substituted with five different groups, leading to a complex but predictable spectral fingerprint. The interplay of the electron-withdrawing effects of the nitro, sulfonyl chloride, and halogen groups significantly influences the electronic environment of the aromatic ring, which is reflected in its spectroscopic data.

Figure 1: Chemical structure of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring.[1] The chemical shifts of these protons are significantly influenced by the anisotropic effects of the aromatic ring and the electronic effects of the substituents.[2]

Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-48.0 - 8.3Doublet of doublets (dd)~2-3 (meta), ~0.5-1 (para)
H-67.8 - 8.1Doublet of doublets (dd)~2-3 (meta), ~3-5 (ortho)

Interpretation:

The nitro group (-NO₂) and the sulfonyl chloride group (-SO₂Cl) are strong electron-withdrawing groups, which deshield the aromatic protons, causing their signals to appear at a lower field (higher ppm values).[3] The fluorine and chlorine atoms also contribute to this deshielding effect through their electronegativity.

  • H-4: This proton is meta to the sulfonyl chloride group and ortho to the nitro group. The strong deshielding effect of the nitro group will likely cause this proton to resonate at a lower field than H-6. It will appear as a doublet of doublets due to coupling with H-6 (meta coupling, small J value) and the fluorine atom at position 2 (para coupling, very small J value).

  • H-6: This proton is ortho to the sulfonyl chloride group and meta to the nitro group. It will also be significantly deshielded. Its signal will be a doublet of doublets due to coupling with H-4 (meta coupling) and the fluorine atom at position 2 (ortho coupling, larger J value).

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as the compound is reactive and may degrade in certain solvents.[4]

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Due to the lack of symmetry, six distinct signals are expected for the aromatic carbons.[5] The chemical shifts of these carbons are highly dependent on the nature of the attached substituent.[6]

Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (ppm)
C-1145 - 150
C-2155 - 160 (doublet, ¹JC-F)
C-3130 - 135
C-4125 - 130
C-5148 - 153
C-6120 - 125

Interpretation:

  • Carbons attached to electronegative atoms (C-1, C-2, C-3, C-5): These carbons will be deshielded and appear at lower fields. The carbon attached to the fluorine atom (C-2) will exhibit a large one-bond coupling constant (¹JC-F), resulting in a doublet. The carbons attached to the sulfonyl chloride (C-1), chlorine (C-3), and nitro groups (C-5) will also be significantly downfield.[7]

  • Carbons bearing protons (C-4, C-6): These carbons will generally appear at a higher field compared to the substituted carbons.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Utilize the same high-field NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.

  • Data Processing: Process the FID using a Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is invaluable for confirming its identity.[8] Electron Ionization (EI) is a common technique for this type of analysis.

Predicted Mass Spectrometry Data (EI)

m/zPredicted Identity
273/275/277[M]⁺ (Molecular ion)
238/240[M - Cl]⁺
209/211[M - SO₂]⁺
174[M - SO₂Cl]⁺
99[SO₂Cl]⁺

Interpretation of Fragmentation:

The mass spectrum of an aromatic compound typically shows a prominent molecular ion peak. For 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride, the molecular ion will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms. The major fragmentation pathways are expected to involve the cleavage of the bonds adjacent to the sulfonyl group and the loss of the nitro group.[9][10]

  • Loss of Chlorine radical: Cleavage of the S-Cl bond would result in an ion at m/z 238/240.

  • Loss of Sulfur Dioxide: A common fragmentation pathway for aromatic sulfonyl compounds is the elimination of SO₂.[11]

  • Loss of Sulfonyl Chloride radical: Cleavage of the C-S bond would lead to the formation of a highly substituted aromatic cation.

  • Nitro group fragmentation: The nitro group can also fragment, typically involving the loss of NO or NO₂.[12]

M [M]⁺˙ m/z 273/275/277 M_minus_Cl [M - Cl]⁺ m/z 238/240 M->M_minus_Cl - •Cl M_minus_SO2 [M - SO₂]⁺˙ m/z 209/211 M->M_minus_SO2 - SO₂ M_minus_SO2Cl [M - SO₂Cl]⁺ m/z 174 M->M_minus_SO2Cl - •SO₂Cl SO2Cl [SO₂Cl]⁺ m/z 99 M->SO2Cl C-S cleavage

Figure 2: Predicted major fragmentation pathways of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride in EI-MS.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 50-350) to detect the molecular ion and major fragment ions.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. Compare the observed isotopic patterns with the theoretical patterns for chlorine-containing compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[4] The IR spectrum of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is expected to show characteristic absorption bands for the sulfonyl chloride, nitro, and substituted aromatic functionalities.[8]

Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
1580-1610, 1450-1500Aromatic RingC=C stretching
1530-1560Nitro (-NO₂)Asymmetric stretching
1340-1370Nitro (-NO₂)Symmetric stretching[13]
1370-1390Sulfonyl Chloride (-SO₂Cl)Asymmetric S=O stretching[4]
1170-1190Sulfonyl Chloride (-SO₂Cl)Symmetric S=O stretching[4]
~3100Aromatic C-HC-H stretching[14]
800-900Substituted AromaticC-H out-of-plane bending
550-600Sulfonyl Chloride (-SO₂Cl)S-Cl stretching[15]

Interpretation:

  • Sulfonyl Chloride Group: The two strong absorption bands for the asymmetric and symmetric stretching of the S=O bonds are highly characteristic of the sulfonyl chloride group.[4]

  • Nitro Group: The strong asymmetric and symmetric stretching vibrations of the N-O bonds are definitive indicators of the nitro group.[16]

  • Aromatic Ring: The C=C stretching vibrations within the aromatic ring and the C-H stretching and bending vibrations confirm the presence of the substituted benzene core.[17][18]

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr) from a solution in a volatile solvent.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

This technical guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy data for 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride. By understanding these expected spectral features, researchers, scientists, and drug development professionals can more effectively characterize this important synthetic intermediate, ensuring its identity and purity for use in their applications. The provided protocols offer a standardized approach to acquiring high-quality spectral data for this and similar compounds.

References

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1H NMR spectrum of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride

Introduction: Elucidating a Complex Aromatic Structure

3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is a highly functionalized aromatic compound featuring five distinct substituents on a benzene ring. Its utility in synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals, stems from the reactive sulfonyl chloride moiety, which allows for the facile introduction of the substituted phenylsulfonyl group onto various scaffolds. The presence of chloro, fluoro, and nitro groups provides multiple points for further chemical modification and modulates the electronic properties of the molecule.

Given this structural complexity, unambiguous characterization is paramount for any research or development application. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation. This guide, written from the perspective of a senior application scientist, provides a comprehensive, in-depth analysis of the proton (¹H) NMR spectrum of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride. We will move beyond a simple description of the spectrum to explain the underlying physical principles that dictate its appearance, thereby providing a robust framework for its interpretation.

Theoretical Framework: Predicting the ¹H NMR Spectrum

A definitive interpretation of an NMR spectrum begins with a robust theoretical prediction based on the known molecular structure and fundamental NMR principles.

Molecular Structure and Proton Environments

The structure of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride contains only two protons attached to the aromatic ring, located at positions 4 and 6. These protons are chemically non-equivalent due to their distinct electronic and spatial environments.

  • H-4: Positioned ortho to the nitro group (-NO₂), meta to the sulfonyl chloride (-SO₂Cl) and chloro (-Cl) groups, and meta to the fluorine (-F) atom.

  • H-6: Positioned ortho to the sulfonyl chloride group, meta to the fluorine and nitro groups, and para to the chloro group.

The Decisive Influence of Substituents on Chemical Shift

Protons attached directly to an aromatic ring typically resonate in the chemical shift range of 6.5-8.0 ppm.[1] However, the subject molecule is decorated exclusively with powerful electron-withdrawing groups (EWGs): -SO₂Cl, -NO₂, -Cl, and -F. These groups inductively and, in the case of the nitro group, resonantly withdraw electron density from the aromatic ring. This withdrawal of electron density reduces the shielding experienced by the ring protons, causing them to resonate at a significantly lower field (higher ppm value) than those of benzene (7.3 ppm).[2][3][4]

The deshielding effect of an EWG is most pronounced on the protons at the ortho and para positions.[3][5]

  • H-4 is ortho to the potent -NO₂ group.

  • H-6 is ortho to the strongly withdrawing -SO₂Cl group.

Consequently, both protons are expected to appear far downfield in the aromatic region, likely exceeding 8.0 ppm. Differentiating between them based on chemical shift alone can be challenging, but the analysis of coupling patterns provides an unambiguous solution.

Principles of Spin-Spin Coupling: The Key to Assignment

Spin-spin coupling, or J-coupling, is the through-bond interaction between the magnetic moments of neighboring non-equivalent nuclei, resulting in the splitting of NMR signals.[6][7] In this molecule, both proton-proton (H-H) and proton-fluorine (H-F) couplings are operative and critical for assignment.

  • Proton-Proton (H-H) Coupling: H-4 and H-6 are separated by four bonds. This is known as a meta-coupling (⁴J_HH), which is characteristically small, typically in the range of 2–3 Hz.[2][6]

  • Proton-Fluorine (H-F) Coupling: The ¹⁹F nucleus has a spin of I = ½ and therefore couples to nearby protons in a predictable manner. The magnitude of H-F coupling is highly dependent on the number of intervening bonds.

    • ³J_HF (ortho): Typically 6–10 Hz.

    • ⁴J_HF (meta): Smaller, in the range of 4–8 Hz.

    • ⁵J_HF (para): The smallest, often 1–3 Hz.

Predicted Spectral Parameters

Based on the principles above, we can predict the multiplicity and coupling constants for each proton:

  • H-4 Signal: This proton will be split by two different nuclei: H-6 and the fluorine at C-2.

    • Coupling to H-6: A meta H-H coupling (⁴J_HH) of ~2-3 Hz.

    • Coupling to F: A meta H-F coupling (⁴J_HF) of ~4-8 Hz.

    • Predicted Multiplicity: Doublet of doublets (dd).

  • H-6 Signal: This proton will also be split by two different nuclei: H-4 and the fluorine at C-2.

    • Coupling to H-4: The same meta H-H coupling (⁴J_HH) of ~2-3 Hz.

    • Coupling to F: An ortho H-F coupling (³J_HF) of ~6-10 Hz.

    • Predicted Multiplicity: Doublet of doublets (dd).

The key to distinguishing H-4 from H-6 lies in the magnitude of the H-F coupling constant. The proton exhibiting the larger H-F coupling constant must be H-6, as it is ortho to the fluorine atom.

ProtonPredicted Chemical Shift (δ)Predicted MultiplicityPredicted Coupling Constants (J)
H-4> 8.0 ppmDoublet of Doublets (dd)⁴J_HH ≈ 2-3 Hz, ⁴J_HF ≈ 4-8 Hz
H-6> 8.0 ppmDoublet of Doublets (dd)⁴J_HH ≈ 2-3 Hz, ³J_HF ≈ 6-10 Hz

Experimental Protocol for Spectrum Acquisition

To ensure the acquisition of a high-quality, reproducible spectrum, the following self-validating protocol should be employed.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride directly into a clean, dry vial.

  • Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a suitable first choice for its ability to dissolve a wide range of organic compounds.[8][9] If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

  • Internal Standard: Add a small amount (1-2 µL) of a 1% tetramethylsilane (TMS) solution in the chosen solvent. TMS serves as the internal reference, with its signal defined as 0.00 ppm.

  • Dissolution: Gently vortex or sonicate the vial until the sample is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the liquid height is sufficient to cover the detector coils (typically ~4 cm).

NMR Instrument Parameters (400 MHz Spectrometer)
  • Experiment: Standard 1D Proton acquisition.

  • Solvent Lock: Lock the spectrometer frequency to the deuterium signal of the solvent.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

  • Acquisition Time (at): 2-4 seconds.

  • Relaxation Delay (d1): 1-2 seconds.

  • Pulse Width (p1): A calibrated 90° pulse.

  • Number of Scans (ns): 8 to 16 scans. This is typically sufficient for a sample of this concentration.

Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, then perform a Fourier transform.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode with a flat baseline.

  • Baseline Correction: Apply a polynomial function to correct any remaining baseline distortions.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integration and Peak Picking: Integrate the signals and pick the peak frequencies to determine chemical shifts and calculate coupling constants.

Detailed Spectral Analysis and Interpretation

The resulting ¹H NMR spectrum will display two distinct signals in the far downfield aromatic region. Both signals will appear as a doublet of doublets. The assignment is achieved through a logical analysis of the coupling constants.

Signal Assignment

The spectrum will show two multiplets, which we can label Signal A and Signal B. Let's assume Signal A has coupling constants of J = 8.8 Hz and 2.5 Hz, and Signal B has coupling constants of J = 6.0 Hz and 2.5 Hz.

  • Identify the Common Coupling: Both signals share a common coupling constant of 2.5 Hz. This must correspond to the meta H-H coupling (⁴J_HH) between H-4 and H-6, confirming they are coupling partners.[6]

  • Analyze the Unique Coupling:

    • Signal A possesses a larger unique coupling of 8.8 Hz. This value falls squarely within the expected range for an ortho H-F coupling (³J_HF). Therefore, Signal A must be assigned to H-6 .

    • Signal B has a smaller unique coupling of 6.0 Hz. This value is consistent with a meta H-F coupling (⁴J_HF). Therefore, Signal B must be assigned to H-4 .

This step-by-step analysis, rooted in the fundamental differences between ortho and meta H-F coupling magnitudes, provides a definitive and self-validating assignment of the two aromatic protons.

Visualization of Key Interactions

To visually represent the structural relationships and coupling pathways, a molecular diagram is indispensable. The following diagram, generated using Graphviz, illustrates the key through-bond interactions responsible for the observed splitting patterns.

Sources

An In-depth Technical Guide to the 13C NMR Analysis of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the 13C Nuclear Magnetic Resonance (NMR) analysis of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride, a polysubstituted aromatic compound relevant in synthetic chemistry and drug development. This document moves beyond a simple procedural outline, delving into the theoretical underpinnings of substituent effects on the benzene ring, predicting the resultant 13C NMR spectrum, and establishing a robust, self-validating protocol for data acquisition and interpretation. It is designed for researchers, scientists, and professionals who require a deep, mechanistic understanding of spectral analysis for complex organic molecules.

Introduction: The Analytical Challenge

The structural elucidation of polysubstituted aromatic rings is a common yet intricate task in chemical analysis. The subject molecule, 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride, presents a quintessential challenge due to the presence of five distinct substituents on a benzene core. Each substituent—chloro (Cl), fluoro (F), nitro (NO₂), and sulfonyl chloride (SO₂Cl)—exerts unique electronic effects (inductive and resonance) that modulate the electron density, and thus the magnetic environment, of each carbon atom in the ring.

13C NMR spectroscopy is an unparalleled tool for this task, providing direct insight into the carbon skeleton. However, a successful analysis hinges not on merely acquiring a spectrum, but on correctly predicting and interpreting the complex interplay of these substituent effects and the characteristic carbon-fluorine (C-F) spin-spin coupling. This guide provides the expertise-driven logic to deconstruct this complexity.

Theoretical Principles: Deconstructing Substituent Effects

The chemical shift of each aromatic carbon is a direct consequence of the combined electronic influence of all substituents. The effects are approximately additive and can be understood by considering each group's properties.[1]

  • Fluorine (F): A highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I), which deshields (shifts downfield) nearby carbons. Conversely, its lone pairs participate in a strong electron-donating resonance effect (+R), which shields the ortho and para carbons. For fluorine, the +R effect is significant. Critically, the spin-1/2 ¹⁹F nucleus couples strongly with ¹³C nuclei, leading to characteristic splitting patterns (doublets) with large coupling constants (J-coupling) that are invaluable for assignment.[2]

  • Chlorine (Cl): Similar to fluorine, chlorine has a -I effect, but its +R effect is weaker. The net result is typically a deshielding of the directly attached (ipso) carbon.[3]

  • Nitro Group (NO₂): The nitro group is a powerful electron-withdrawing group through both induction (-I) and resonance (-R). It strongly deshields all ring positions, particularly the ortho and para carbons, causing significant downfield shifts.[4][5]

  • Sulfonyl Chloride Group (SO₂Cl): This group is strongly electron-withdrawing, primarily through a potent -I effect, significantly deshielding the ipso-carbon.

The interplay of these forces dictates the final chemical shift of each of the six unique aromatic carbons. The most decisive feature for initial assignment, however, will be the C-F coupling.

Visualizing the Molecule and Carbon Numbering

For clarity throughout this guide, the carbons of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride are numbered as follows:

Caption: IUPAC numbering for 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride.

Predicted 13C NMR Spectrum

Based on established substituent chemical shift (SCS) effects and typical C-F coupling constants, a predicted 13C NMR spectrum can be constructed. This serves as a hypothesis to be validated by experimental data. The largest one-bond C-F coupling (¹JCF) will be observed for C2, while smaller two-bond (²JCF), three-bond (³JCF), and even four-bond (⁴JCF) couplings will affect C1, C3, C6, and C4, respectively.[2][6]

Table 1: Predicted 13C NMR Data for 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride

CarbonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (Hz)Rationale for Assignment
C2155 - 165Doublet (d)¹JCF ≈ 240 - 260Directly bonded to F; large downfield shift and very large one-bond coupling.
C5148 - 152Singlet (or very narrow t)⁴JCF ≈ 0 - 3Attached to the strongly withdrawing NO₂ group; para to F, minimal coupling expected.
C1140 - 145Doublet (d)²JCF ≈ 20 - 30Attached to SO₂Cl; deshielded. Two bonds from F, showing significant coupling.
C3130 - 135Doublet (d)²JCF ≈ 15 - 25Attached to Cl; deshielded. Two bonds from F, showing significant coupling.
C4125 - 130Doublet (d)³JCF ≈ 5 - 10CH carbon, meta to NO₂ and Cl. Three bonds from F.
C6120 - 125Doublet (d)³JCF ≈ 3 - 8CH carbon, ortho to SO₂Cl. Three bonds from F.

Note: These are estimated values based on literature precedents for similar structures. Actual values may vary.

Experimental Protocol: A Self-Validating Workflow

Adherence to a meticulous experimental protocol is paramount for acquiring high-quality, reproducible data. The following workflow is designed to ensure scientific integrity at each stage.

Workflow Overview

G A 1. Sample Preparation B 2. Spectrometer Setup & Calibration A->B C 3. Data Acquisition (Proton-Decoupled 13C) B->C D 4. Data Processing C->D E 5. Spectral Analysis & Assignment D->E F 6. Structure Validation E->F

Caption: Standardized workflow for 13C NMR analysis.

Step-by-Step Methodology: Sample Preparation

Causality: The quality of the final spectrum is fundamentally limited by the quality of the sample. Proper solvent choice ensures solubility and provides a deuterium lock signal for field stability. The concentration is a balance between achieving good signal-to-noise (S/N) in a reasonable time and avoiding viscosity-related line broadening.[7] Sulfonyl chlorides can be moisture-sensitive; therefore, using a dry solvent is critical to prevent hydrolysis.

Protocol:

  • Select a Solvent: Deuterated chloroform (CDCl₃) is a suitable first choice due to its excellent solubilizing power for many organic compounds and its single solvent peak at ~77.16 ppm.[8] If solubility is an issue, deuterated acetone ((CD₃)₂CO) or dimethyl sulfoxide (DMSO-d₆) can be considered. Ensure the solvent is from a fresh, sealed bottle to minimize water content.

  • Determine Sample Mass: For a standard NMR instrument (400-600 MHz), weigh approximately 50-100 mg of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride into a clean, dry vial.[7] This amount is typically sufficient to obtain a good 13C spectrum within a few hours.

  • Dissolution: Add 0.6-0.7 mL of the chosen deuterated solvent to the vial.[8] Cap the vial and gently swirl or vortex until the solid is completely dissolved.

  • Transfer to NMR Tube: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, high-quality 5 mm NMR tube.[9]

  • Cap and Label: Securely cap the NMR tube and label it clearly. Clean the outside of the tube with a lint-free wipe moistened with isopropanol before inserting it into the spectrometer.

Step-by-Step Methodology: Data Acquisition

Causality: The choice of acquisition parameters directly impacts spectral quality. For ¹³C NMR, the low natural abundance (1.1%) and lower gyromagnetic ratio necessitate choices that maximize signal while minimizing experiment time.[10] A sufficient relaxation delay (d1) is crucial for allowing magnetized nuclei to return to equilibrium, ensuring quantitative accuracy, especially for quaternary carbons which often have long relaxation times (T₁).[11]

Table 2: Recommended 13C NMR Acquisition Parameters

ParameterRecommended ValueRationale
Pulse Programzgpg30 or similarUses a 30° flip angle to allow for shorter relaxation delays (Ernst angle).[11]
Spectral Width0 to 200 ppmEncompasses the full range of expected carbon chemical shifts.[12]
Acquisition Time (AQ)1.0 - 1.5 sProvides adequate resolution without excessive experiment time.[11]
Relaxation Delay (d1)2.0 sA reasonable starting point to allow most carbons to relax.
Number of Scans (NS)1024 - 4096Accumulates sufficient signal for a good S/N ratio. Adjust based on sample concentration.
Temperature298 K (25 °C)Standard operating temperature.
DecouplingProton decoupledSimplifies the spectrum by collapsing ¹H-¹³C couplings into singlets.
Step-by-Step Methodology: Data Processing

Causality: Raw NMR data (the Free Induction Decay, or FID) must be mathematically transformed and corrected to yield an interpretable spectrum. Each step is critical for ensuring accurate peak positions and shapes.

Protocol:

  • Fourier Transformation (FT): Apply a Fourier transform to convert the time-domain FID into the frequency-domain spectrum.

  • Apodization (Line Broadening): Apply an exponential multiplication function with a line broadening factor (LB) of 1-2 Hz. This improves the S/N ratio at the minor cost of slightly broader peaks.[11]

  • Phasing: Manually or automatically adjust the phase of the spectrum to ensure all peaks are in the pure absorption mode (positive and symmetrical).

  • Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the spectral baseline.

  • Referencing: Calibrate the chemical shift axis by setting the solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm).

Spectral Analysis and Interpretation

With the processed spectrum in hand, the final step is to assign each signal to a specific carbon in the molecule, using the predicted data (Table 1) as a guide.

  • Identify C2: Locate the downfield doublet (in the 155-165 ppm range) with the largest splitting (~250 Hz). This is unambiguously C2, as only a direct, one-bond C-F coupling can be this large.

  • Identify Other Coupled Carbons: Search for the other four doublets in the aromatic region (120-145 ppm). Their splitting will be significantly smaller (5-30 Hz).

  • Assign C1 and C3: The two doublets with the largest remaining splittings (²JCF ≈ 15-30 Hz) will correspond to C1 and C3. Differentiating them requires considering the other substituents. The carbon attached to the strongly withdrawing SO₂Cl group (C1) is expected to be further downfield than the carbon attached to Cl (C3).

  • Assign C4 and C6: The remaining two doublets will have the smallest splittings (³JCF ≈ 3-10 Hz). These are the CH carbons. C4 is flanked by Cl and NO₂ and is expected to be slightly further downfield than C6, which is adjacent to the SO₂Cl group.

  • Assign C5: The remaining signal, which should be a sharp singlet (or a triplet with barely resolved ⁴JCF coupling), corresponds to C5. Its downfield position (~150 ppm) is consistent with being attached to the NO₂ group.

Conclusion

The 13C NMR analysis of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is a multi-faceted process that exemplifies the power of combining theoretical prediction with rigorous experimental technique. By systematically evaluating the electronic effects of each substituent and leveraging the unique signature of carbon-fluorine J-coupling, an unambiguous structural assignment can be achieved. The workflow and principles outlined in this guide provide a robust framework for scientists to approach the analysis of this and other complex aromatic systems with confidence and scientific rigor.

References

  • Kamruzzaman, M., Ali, R., & Hasan, T. (2022). Effect of Chloro and Nitro Terminal Substituents on Mesomorphic Properties of Azobenzene Liquid Crystals. Acta Chemica Malaysia, 6(1), 26-30.

  • Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 10833-10841.

  • Gomes, J. A. N. F., & Oliveira, M. C. (2000). Study of the fluoro- and chlorodimethylbutyl cations. Journal of Physical Chemistry A, 104(49), 11663-11668.

  • University of California, Riverside. (n.d.). 13C NMR Protocol for Beginners DPX-300/Avance-300. UCR Chemistry.

  • École Polytechnique Fédérale de Lausanne. (n.d.). NMR sample preparation. EPFL.

  • Emsley, J. W., Phillips, L., & Wray, V. (1975). Fluorine Coupling Constants. In Progress in Nuclear Magnetic Resonance Spectroscopy (Vol. 10, pp. 83-756). Pergamon.

  • Yamamoto, O., Yanagisawa, M., & Hayamizu, K. (2017). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Magnetic Resonance in Chemistry, 55(9), 835-841.

  • Iowa State University Chemical Instrumentation Facility. (2013). NMR Sample Preparation. Iowa State University.

  • Li, G., Xue, Y., & Wang, Y. (2016). Comparison of the substituent effects on the 13C NMR with the 1H NMR chemical shifts of CHN in substituted benzylideneanilines. Magnetic Resonance in Chemistry, 54(4), 319-326.

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS.

  • University of Notre Dame NMR Facility. (n.d.). Sample Preparation and Positioning. University of Notre Dame.

  • Ganapathy, K., & Gurumurthy, R. (1988). 13C NMR substituent induced chemical shifts in the side-chain carbons of α,β-unsaturated sulphones. Journal of the Indian Chemical Society, 65(11), 764-767.

  • Cekavicus, B., Gold, M. R., & Suna, E. (2015). A Complete H and C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 20(7), 12657-12667.

  • Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). Characterization of Six Bond Carbon-Fluorine Coupling in 4-Fluorochalcones. Journal of Undergraduate Chemistry Research, 22(4), 99.

  • University of Texas Health Science Center at San Antonio. (n.d.). Step-by-step procedure for NMR data acquisition. UTHSCSA.

  • Lomas, J. S. (1983). 13C NMR spectra of monosubstituted benzenes with sulphur containing groupings. Magnetic Resonance in Chemistry, 21(9), 541-543.

  • University College London. (n.d.). Sample Preparation. UCL Faculty of Mathematical & Physical Sciences.

  • University of Pennsylvania. (n.d.). NMR Sample Preparation. UPenn Chemistry.

  • Wikipedia. (n.d.). Spectral Database for Organic Compounds.

  • Georgia State University. (2015). Routine 1H and 13C NMR Data Acquisition Basic Topspin Processing Guide. GSU Chemistry.

  • Oregon State University. (2022). 13C NMR Chemical Shift. OSU Chemistry.

  • Reddit. (2017). Carbon-fluorine spin coupling constants. r/chemistry.

  • Chem 203. (n.d.). Summary of C13-NMR Interpretation.

  • Bruker. (n.d.). NMR Spectroscopy: Data Acquisition.

  • Chemistry LibreTexts. (2024). 16.10: Multinuclear NMR.

  • ChemicalBook. (n.d.). 1,3-Dichloro-2-fluorobenzene(2268-05-5) 13C NMR spectrum.

  • Špirtović-Halilović, S., et al. (2020). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. Journal of Chemical Information and Modeling, 61(1), 117-129.

  • University of Michigan. (2020). Optimized Default 13C Parameters. UM Chemistry NMR Facility.

  • Wiley Science Solutions. (n.d.). Spectral Databases.

  • Hunger, M. (n.d.). Characterization of carbon-containing catalysts by 13C solid-state NMR.

  • Fry, A. J. (2018). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. ResearchGate.

  • ChemicalBook. (n.d.). 1,3-Dichlorobenzene(541-73-1) 13C NMR spectrum.

  • SciCrunch. (n.d.). Spectral Database System (SDBS).

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Mass spectrometry of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mass Spectrometry of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride

Introduction

Significance of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride in Drug Discovery

3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is a highly functionalized aromatic compound. Its polysubstituted nature, featuring chloro, fluoro, nitro, and sulfonyl chloride groups, makes it a versatile reagent and building block in medicinal chemistry. The sulfonyl chloride moiety is particularly reactive, readily forming sulfonamides, which are a cornerstone of numerous therapeutic agents, including antibiotics, diuretics, and anticonvulsants. The presence of halogens and a nitro group provides additional sites for synthetic modification and can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative molecules.

The Role of Mass Spectrometry in Structural Elucidation and Quality Control

For a complex synthetic intermediate like 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride, unambiguous structural confirmation and purity assessment are critical. Mass spectrometry (MS) is an indispensable analytical technique for this purpose. It provides precise molecular weight information, elemental composition through high-resolution measurements, and structural insights via characteristic fragmentation patterns. In a drug development pipeline, MS ensures the identity and quality of starting materials, intermediates, and final active pharmaceutical ingredients (APIs), which is a regulatory and safety imperative.

Core Objectives of this Guide

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of the mass spectrometric analysis of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride. We will move beyond a simple data report to explain the causal relationships behind experimental choices and data interpretation. The core objectives are:

  • To detail the key physicochemical properties relevant to mass spectrometric analysis.

  • To provide a robust, self-validating experimental protocol for acquiring high-resolution mass spectra.

  • To predict and analyze the molecular ion's unique isotopic signature.

  • To elucidate the logical and predictable fragmentation pathways of the molecule under common ionization conditions.

  • To demonstrate how to leverage high-resolution data for definitive structural confirmation.

Physicochemical Properties and Ionization Potential

Molecular Structure and Ionization Considerations

The structure of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride (C₆H₂Cl₂FNO₄S) dictates its behavior in the mass spectrometer. The molecule possesses two chlorine atoms—one on the aromatic ring and one in the sulfonyl chloride group. This is a critical feature, as the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will create a highly characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.[1][2]

The molecular weight of the compound is approximately 274.05 g/mol .[3] The presence of electronegative groups (nitro, fluoro, chloro) and the sulfonyl chloride moiety makes the molecule susceptible to fragmentation. Electron Impact (EI) ionization is a suitable technique for this type of molecule, as it provides rich fragmentation data useful for structural elucidation.[4] However, EI can sometimes lead to a weak or absent molecular ion peak for fragile molecules. Softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) could also be employed, particularly when coupled with liquid chromatography (LC-MS), to ensure detection of the molecular ion.[5] This guide will focus on the fragmentation patterns typically observed with EI.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

A self-validating protocol ensures that the results are reliable and reproducible. This involves careful sample preparation, instrument calibration, and data acquisition strategies.

Materials and Reagents
  • Analyte: 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride, ≥98% purity.

  • Solvent: HPLC-grade acetonitrile or dichloromethane.

  • Internal Calibrant: Perfluorotributylamine (PFTBA) for EI or a suitable standard mix for ESI/APCI.

Sample Preparation
  • Prepare a stock solution of the analyte at 1 mg/mL in the chosen solvent.

  • Create a working solution by diluting the stock solution to approximately 10-20 µg/mL. The sulfonyl chloride group is moisture-sensitive, so use of anhydrous solvents and prompt analysis is recommended.

  • For direct infusion analysis, load the working solution into a syringe for introduction into the ion source. For GC-MS, the sample can be injected directly.

Instrumentation and Parameters

A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is essential for accurate mass measurements.

Table 1: Recommended Mass Spectrometer Settings (EI Mode)

Parameter Setting Rationale
Ionization Mode Electron Impact (EI) To induce reproducible fragmentation for structural analysis.
Electron Energy 70 eV A standard energy that provides consistent and extensive fragmentation patterns, allowing for library matching and comparison.
Source Temp. 230 °C To ensure complete vaporization of the analyte without thermal degradation.
Mass Analyzer Time-of-Flight (TOF) To achieve high resolution (>10,000 FWHM) for accurate mass measurements.
Mass Range 50 - 400 m/z To cover the molecular ion and all expected fragments.
Acquisition Mode Centroid To reduce data file size while preserving accurate mass information.

| Internal Calibrant | PFTBA | Provides known mass peaks across the spectrum for real-time mass correction. |

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing prep1 Dissolve Analyte (1 mg/mL in ACN) prep2 Dilute to 10 µg/mL prep1->prep2 intro Direct Infusion / GC Inlet prep2->intro ion Ionization (70 eV Electron Impact) intro->ion mass Mass Analysis (High-Res TOF) ion->mass detect Detection & Data Acquisition mass->detect cal Mass Calibration (vs. PFTBA) detect->cal spec Spectrum Generation cal->spec interp Interpretation (Fragmentation Analysis) spec->interp

Caption: High-resolution mass spectrometry workflow.

Analysis of the Expected Mass Spectrum

The Molecular Ion (M⁺) Cluster

The most revealing feature in the mass spectrum will be the molecular ion cluster. Due to the presence of two chlorine atoms, we expect a characteristic pattern of peaks at M, M+2, and M+4. The relative intensities of these peaks are predictable based on the natural abundance of ³⁵Cl (~75%) and ³⁷Cl (~25%).[1][2] The probability of incorporating these isotopes results in a distinctive ratio.

Table 2: Theoretical Isotopic Distribution for the C₆H₂³⁵Cl₂FNO₄S Molecular Ion Cluster

Ion Isotopic Composition Calculated Monoisotopic Mass (Da) Expected Relative Intensity
M⁺ C₆H₂³⁵Cl₂FNO₄S 272.9066 100%
[M+2]⁺ C₆H₂³⁵Cl³⁷ClFNO₄S 274.9036 ~65%

| [M+4]⁺ | C₆H₂³⁷Cl₂FNO₄S | 276.9007 | ~10% |

Note: Intensities are approximate and can be influenced by the presence of ¹³C and other natural isotopes.

Observing this M, M+2, M+4 pattern with a ~100:65:10 intensity ratio is a strong indicator of a molecule containing two chlorine atoms.[6]

Key Fragmentation Pathways

Under 70 eV EI conditions, the molecular ion will be energetically unstable and undergo fragmentation. The fragmentation will be dictated by the weakest bonds and the stability of the resulting fragment ions and neutral losses.

  • Loss of Sulfonyl Chloride Group Moiety: The C-S bond is relatively weak and prone to cleavage. A primary fragmentation event is often the loss of the ·SO₂Cl radical.

    • M⁺ → [M - SO₂Cl]⁺ + ·SO₂Cl

  • Loss of Chlorine Radical: Cleavage of the S-Cl bond is also highly probable.

    • M⁺ → [M - Cl]⁺ + ·Cl

  • Fragmentation of the Nitro Group: Aromatic nitro compounds characteristically lose ·NO and ·NO₂.[7]

    • M⁺ → [M - NO]⁺ + ·NO

    • M⁺ → [M - NO₂]⁺ + ·NO₂

  • Loss of SO₂: Sulfonyl compounds can also undergo rearrangement and lose neutral SO₂.[8][9]

    • [M - Cl]⁺ → [M - Cl - SO₂]⁺ + SO₂

The stability of the resulting aromatic cation fragments makes these pathways highly favorable.[10]

Proposed Fragmentation Pathway Diagram

G cluster_frags Primary Fragments cluster_frags2 Secondary Fragments M [M]⁺ m/z 273/275/277 F1 [M - Cl]⁺ m/z 238/240 M->F1 - ·Cl F2 [M - SO₂Cl]⁺ m/z 174 M->F2 - ·SO₂Cl F3 [M - NO₂]⁺ m/z 227/229/231 M->F3 - ·NO₂ F1a [M - Cl - SO₂]⁺ m/z 174/176 F1->F1a - SO₂ F2a [C₆H₂ClF]⁺ m/z 148/150 F2->F2a - NO₂

Sources

Navigating the Solution Landscape: A Technical Guide to the Solubility of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

HYDERABAD, India – January 26, 2026 – In the intricate world of pharmaceutical and agrochemical development, understanding the fundamental properties of key intermediates is paramount to process optimization and the successful synthesis of target molecules. This technical guide, authored for researchers, scientists, and drug development professionals, provides an in-depth exploration of the solubility of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride, a critical building block in modern synthetic chemistry. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes established principles of solubility, outlines a robust experimental protocol for its determination, and provides expert insights into its expected behavior in a range of common organic solvents.

Introduction: The Significance of Solubility in Synthesis

3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is a highly functionalized aromatic compound, the utility of which in organic synthesis is significant. Its reactive sulfonyl chloride group, coupled with the directing effects of the chloro, fluoro, and nitro substituents, makes it a versatile reagent for the introduction of the substituted phenylsulfonyl moiety into a variety of molecular scaffolds. The success of any synthetic transformation involving this intermediate is, however, fundamentally linked to its solubility in the chosen reaction medium.

Proper solvent selection, informed by a thorough understanding of solubility, is critical for:

  • Reaction Kinetics and Yield: Ensuring that reactants are in the same phase is essential for optimal reaction rates and maximizing product yield.

  • Process Scalability: Predictable solubility is a cornerstone of developing scalable and reproducible synthetic processes.

  • Purification and Isolation: The choice of solvent directly impacts the efficiency of crystallization and other purification techniques.

  • Safety and Handling: Understanding solubility aids in the safe handling and mitigation of risks associated with this reactive compound.

This guide will provide the necessary theoretical framework and practical methodologies to empower researchers to make informed decisions regarding solvent selection for 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The molecular structure of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride, with its array of functional groups, suggests a complex interplay of these forces.

Key Molecular Features Influencing Solubility:

  • Polarity: The presence of the strongly electron-withdrawing nitro (-NO2) and sulfonyl chloride (-SO2Cl) groups, in addition to the electronegative chlorine and fluorine atoms, imparts a significant dipole moment to the molecule. This high polarity suggests that the compound will exhibit greater solubility in polar solvents.

  • Hydrogen Bonding: While the molecule itself does not possess traditional hydrogen bond donors, the oxygen atoms of the nitro and sulfonyl groups, as well as the fluorine atom, can act as hydrogen bond acceptors. This indicates a potential for favorable interactions with protic solvents capable of hydrogen bonding.

  • Aromatic Ring: The benzene ring provides a nonpolar region, which can engage in van der Waals forces and potentially π-π stacking interactions with aromatic solvents.

Based on these features, a qualitative prediction of solubility in various solvent classes can be made.

Expected Solubility Trends:

  • High Solubility: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone are anticipated to be excellent solvents due to their ability to engage in strong dipole-dipole interactions. Chlorinated solvents like chloroform and methylene dichloride are also expected to be effective.[1]

  • Moderate Solubility: Ethers, such as diethyl ether and tetrahydrofuran (THF), are likely to be reasonably good solvents.[1][2]

  • Low to Negligible Solubility: Nonpolar solvents like hexanes and other aliphatic hydrocarbons are expected to be poor solvents. Due to the reactive nature of the sulfonyl chloride group with water, which leads to hydrolysis, its solubility in aqueous media is considered negligible and generally avoided in synthetic applications unless under specific controlled conditions.[2][3]

The following diagram illustrates the logical relationship between the physicochemical properties of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride and its predicted solubility in different solvent classes.

G Solute Target Compound Polarity High Polarity (-NO2, -SO2Cl, -F, -Cl) Solute->Polarity HBA Hydrogen Bond Acceptor (O, F atoms) Solute->HBA Aromatic Aromatic Ring Solute->Aromatic PolarAprotic Polar Aprotic (e.g., DMF, Acetone) Polarity->PolarAprotic Strong Dipole-Dipole Chlorinated Chlorinated (e.g., CH2Cl2, CHCl3) Polarity->Chlorinated Dipole-Dipole HBA->PolarAprotic H-Bond Acceptance Aromatic->Chlorinated HighSol High PolarAprotic->HighSol Chlorinated->HighSol Ethers Ethers (e.g., THF, Et2O) ModSol Moderate Ethers->ModSol Nonpolar Nonpolar (e.g., Hexanes) LowSol Low/Insoluble Nonpolar->LowSol

Caption: Predicted Solubility Based on Molecular Properties.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol is based on the widely accepted shake-flask method, which is a reliable technique for determining the equilibrium solubility of a compound.[4]

3.1. Materials and Equipment

  • 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps and inert liners

  • Constant temperature orbital shaker or water bath

  • Syringe filters (chemically compatible, e.g., PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

3.2. Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

G start Start prep Prepare Solvent & Solute start->prep add_excess Add Excess Solute to Solvent prep->add_excess equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) add_excess->equilibrate sample Withdraw Aliquot equilibrate->sample filter Filter through Syringe Filter sample->filter dilute Dilute Sample filter->dilute analyze Analyze by HPLC dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Experimental Workflow for Solubility Determination.

3.3. Step-by-Step Procedure

  • Preparation of Standard Solutions: Prepare a series of standard solutions of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride of known concentrations in a suitable solvent (e.g., acetonitrile) for HPLC calibration.

  • Sample Preparation: To a series of vials, add a measured volume of the desired organic solvent.

  • Addition of Excess Solute: Add an excess amount of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride to each vial to ensure that a saturated solution is formed. The presence of undissolved solid should be visible.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath. Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation.

  • Sampling: After equilibration, stop the agitation and allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a chemically resistant syringe filter to remove any undissolved particles.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.

  • Analysis: Analyze the diluted samples by HPLC to determine the concentration of the solute.

  • Calculation: Calculate the solubility of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride in the test solvent, typically expressed in mg/mL or mol/L.

3.4. Self-Validating System and Trustworthiness

To ensure the trustworthiness of the obtained data, the following measures should be implemented:

  • Purity of Materials: Use high-purity solute and analytical grade solvents.

  • Temperature Control: Maintain a constant and accurately measured temperature throughout the experiment.

  • Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 36h, 48h) to ensure the concentration in the supernatant is constant.

  • Reproducibility: Perform each solubility determination in triplicate to assess the precision of the measurement.

  • Calibration: Ensure the HPLC method is properly calibrated with a linear response over the desired concentration range.

Data Presentation and Interpretation

While specific experimental data for 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is not available in the literature, for illustrative purposes, the following table presents qualitative solubility information for the related compound, p-nitrobenzenesulfonyl chloride.[1] It is important to note that the presence of the additional chloro and fluoro substituents in the target compound will influence its solubility, and this table should be used as a general guide.

Solvent ClassExample SolventExpected Solubility of Analogue
ChlorinatedEthylene dichlorideSoluble
ChlorinatedChloroformSoluble
ChlorinatedMethylene dichlorideSoluble
KetoneAcetoneSoluble
EtherDiethyl etherSoluble
Polar AproticDimethylformamide (DMF)Soluble

Conclusion and Future Perspectives

A comprehensive understanding of the solubility of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is indispensable for its effective utilization in synthetic chemistry. This guide has provided a theoretical basis for predicting its solubility, a detailed and validated experimental protocol for its quantitative determination, and a framework for interpreting the results. By applying the principles and methodologies outlined herein, researchers can confidently select appropriate solvents, thereby optimizing reaction conditions, improving yields, and ensuring the development of robust and scalable chemical processes. It is recommended that researchers generate their own quantitative solubility data for this specific compound in the solvents relevant to their work to ensure the highest degree of accuracy in their synthetic endeavors.

References

  • CN101570501B - Method for synthesizing p-nitrobenzenesulfonyl chloride - Google Patents.
  • 3-Nitrochlorobenzene - Wikipedia. Available at: [Link]

  • Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides - ResearchGate. Available at: [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • Benzenesulfonyl chloride - Solubility of Things. Available at: [Link]

  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides - Canadian Science Publishing. Available at: [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. Available at: [Link]

  • Benzenesulfonyl chloride - Wikipedia. Available at: [Link]

  • Visible-Light-Promoted Direct Synthesis of α-Arylthioacetyloximes from Alkenes and Thiophenols | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of sulfonyl chloride substrate precursors. Available at: [Link]

  • Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC - NIH. Available at: [Link]

  • JP2588580B2 - Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride - Google Patents.
  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH - ResearchGate. Available at: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. Available at: [Link]

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Molecular structure of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure and Utility of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride

Executive Summary: 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is a highly functionalized aromatic compound with significant potential as a versatile building block in medicinal chemistry and drug development. Its unique substitution pattern, featuring electron-withdrawing nitro, chloro, and fluoro groups, alongside a highly reactive sulfonyl chloride moiety, allows for precise and strategic introduction of this scaffold into complex molecules. This guide provides a comprehensive analysis of its molecular structure, a proposed synthetic pathway, a detailed spectroscopic profile, and an evaluation of its reactivity and potential applications. The information is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in the synthesis of novel therapeutic agents.

Introduction

The strategic incorporation of halogen and nitro groups into aromatic scaffolds is a cornerstone of modern medicinal chemistry. These functionalities can modulate a molecule's pharmacokinetic and pharmacodynamic properties, including lipophilicity, metabolic stability, and binding affinity. 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride emerges as a compound of interest, presenting a synthetically valuable handle—the sulfonyl chloride—on a uniquely substituted benzene ring. This guide offers a detailed exploration of its chemical identity, structural features, and synthetic utility, providing a foundational resource for its application in research and development. The presence of multiple reactive and modulating groups makes it a prime candidate for the construction of compound libraries for screening and lead optimization.[1][2]

Molecular Structure and Physicochemical Properties

Chemical Identity

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. The key identifiers and structural details for 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride are summarized below.

IdentifierValueSource
IUPAC Name 3-chloro-2-fluoro-5-nitrobenzenesulfonyl chloridePubChem[3]
Molecular Formula C₆H₂Cl₂FNO₄SPubChem[3]
Molecular Weight 274.05 g/mol PubChem[4]
CAS Number 1094690-77-3BLD Pharm[5]
SMILES C1=C(C=C(C(=C1S(=O)(=O)Cl)F)Cl)[O-]PubChem[3]
InChIKey BCBSUYNGKFZYTP-UHFFFAOYSA-NPubChem[3]
Structural Elucidation

The molecular architecture of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is characterized by a benzene ring with five substituents. The interplay of these groups dictates the molecule's electronic properties and reactivity.

  • Sulfonyl Chloride (-SO₂Cl): This is the primary reactive site, highly susceptible to nucleophilic attack. It is a strong electron-withdrawing group.

  • Nitro Group (-NO₂): Positioned para to the fluorine atom, the nitro group is a powerful electron-withdrawing group, significantly influencing the aromatic ring's electron density.

  • Halogens (-F, -Cl): The ortho-fluoro and meta-chloro substituents also withdraw electron density through inductive effects. The fluorine atom, being highly electronegative, exerts a strong inductive pull.

The combined electron-withdrawing nature of all substituents renders the aromatic ring electron-deficient, which influences its reactivity in further aromatic substitution reactions and modulates the reactivity of the sulfonyl chloride group.

Synthesis and Purification

While specific literature detailing the synthesis of this exact molecule is sparse, a robust synthetic route can be proposed based on established organosulfur chemistry and aromatic substitution reactions.[6][7] The logical pathway involves the chlorosulfonation of a suitable precursor.

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach identifies 1-chloro-2-fluoro-4-nitrobenzene as a viable starting material, which can be synthesized from commercially available precursors.

G Target 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride Precursor1 1-Chloro-2-fluoro-4-nitrobenzene Target->Precursor1 Chlorosulfonation Reagent1 Chlorosulfonic Acid (ClSO₃H) Reagent1->Target G cluster_purification Purification cluster_characterization Characterization Crude Crude Product (from filtration) Recrystal Recrystallization (e.g., Hexane/EtOAc) Crude->Recrystal Pure Pure Solid Product Recrystal->Pure NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR MS Mass Spectrometry Pure->MS IR IR Spectroscopy Pure->IR

Caption: Post-synthesis workflow for product purification and analysis.

Spectroscopic Profile

While experimental spectra for this specific compound are not readily available in the public domain, a detailed profile can be predicted based on the known effects of its functional groups and data from analogous structures. [8][9][10]

Technique Predicted Observations
¹H NMR Two signals are expected in the aromatic region (δ 8.0-9.0 ppm). Both signals will appear as doublets due to coupling with each other. The proton ortho to the nitro group will be the most downfield.
¹³C NMR Six distinct signals for the aromatic carbons are expected. Carbons directly attached to the electronegative substituents (S, Cl, F, N) will show characteristic shifts. The carbon attached to fluorine will likely exhibit a large C-F coupling constant.
IR Spectroscopy Strong characteristic absorption bands are expected for: • Asymmetric SO₂ stretch: ~1370-1390 cm⁻¹ • Symmetric SO₂ stretch: ~1170-1190 cm⁻¹ • Asymmetric NO₂ stretch: ~1520-1560 cm⁻¹ • Symmetric NO₂ stretch: ~1340-1360 cm⁻¹ • C-Cl stretch: ~700-800 cm⁻¹ • C-F stretch: ~1100-1250 cm⁻¹

| Mass Spectrometry | The molecular ion peak [M]⁺ would be observed. A characteristic isotopic pattern will be present due to the two chlorine atoms (³⁵Cl and ³⁷Cl), resulting in prominent [M]+, [M+2]+, and [M+4]+ peaks. Common fragmentation patterns would involve the loss of Cl• from the sulfonyl chloride group and the loss of the NO₂ group. |

Reactivity and Applications in Drug Development

Chemical Reactivity

The primary site of reactivity is the sulfonyl chloride functional group. It is an excellent electrophile and readily reacts with a wide range of nucleophiles to form stable sulfonamides and sulfonates, which are prevalent structures in many approved drugs.

G Reagent Ar-SO₂Cl (Target Compound) Product Product (Ar-SO₂-NHR or Ar-SO₂-OR) Reagent->Product Nucleophile Nucleophile (R-NH₂ or R-OH) Nucleophile->Product Byproduct - HCl Product->Byproduct      

Caption: General reactivity of the sulfonyl chloride group.

Role as a Synthetic Intermediate

This compound is an ideal intermediate for "scaffold decoration" in drug discovery. It allows for the covalent attachment of the 3-chloro-2-fluoro-5-nitrophenylsulfonyl moiety onto a core structure containing a nucleophilic handle (e.g., an amine or alcohol). This can be used to:

  • Probe Structure-Activity Relationships (SAR): By reacting it with a library of amines or alcohols, chemists can rapidly generate a diverse set of analogues to explore how this specific sulfonyl group affects biological activity.

  • Develop Covalent Inhibitors: The reactive sulfonyl chloride could potentially be used to target nucleophilic residues (like cysteine or lysine) in a protein's active site.

  • Improve Physicochemical Properties: The introduction of this group can alter the solubility, lipophilicity, and metabolic stability of a parent molecule. [1]

Safety and Handling

As a reactive aromatic sulfonyl chloride containing nitro and halogen groups, this compound should be handled with care, assuming it possesses significant hazards based on analogous structures. [11][12][13]

Hazard Identification
Hazard ClassClassificationPrecautionary Action
Skin Corrosion/Irritation Expected to be Category 1B/1CCauses severe skin burns. Wear protective gloves and clothing. [12]
Eye Damage Expected to be Category 1Causes serious eye damage. Wear eye/face protection. [12]
Acute Toxicity Potentially harmful if swallowed, inhaled, or in contact with skin.Do not breathe dust/fumes. Use in a well-ventilated area. [11]
Reactivity Reacts with water, potentially violently.Keep away from moisture. Store in a tightly sealed container.
Handling and Storage Protocols
  • Handling: All manipulations should be performed in a certified chemical fume hood. [13]Personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles/face shield, is mandatory. Avoid inhalation of dust and contact with skin and eyes. [11]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong bases, and oxidizing agents.

Emergency Procedures
  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. [13]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [13]* Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention. [13]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [12]

Conclusion

3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is a chemical intermediate with high potential for application in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its well-defined structure, characterized by a highly reactive sulfonyl chloride group and multiple electron-withdrawing substituents, provides a unique tool for medicinal chemists. Understanding its molecular properties, synthetic pathways, and reactivity is key to unlocking its full potential in the development of next-generation therapeutics. Adherence to strict safety protocols is essential when handling this reactive compound.

References

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An In-depth Technical Guide to the Reactivity Profile of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is a highly functionalized aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique arrangement of electron-withdrawing groups and multiple reactive sites makes it a versatile building block for the synthesis of complex molecules, particularly in the development of novel therapeutic agents. The presence of a sulfonyl chloride group, a nitro group, and two different halogen atoms on the benzene ring imparts a distinct and predictable reactivity profile, which can be strategically exploited for selective chemical transformations.

This technical guide provides a comprehensive overview of the reactivity of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride, focusing on the interplay of its functional groups and their influence on the molecule's behavior in various chemical reactions. We will delve into the principles of nucleophilic aromatic substitution (SNAr) as it pertains to the halogenated and nitrated ring system, and discuss the characteristic reactions of the sulfonyl chloride moiety. This document aims to serve as a valuable resource for researchers and professionals engaged in the design and execution of synthetic routes involving this important chemical intermediate.

Molecular Structure and Physicochemical Properties

The reactivity of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is a direct consequence of its molecular structure. The benzene ring is substituted with four distinct functional groups, each contributing to the overall electronic and steric environment of the molecule.

PropertyValue
Molecular Formula C6H2Cl2FNO4S
Molecular Weight 274.05 g/mol
Appearance (Predicted) Crystalline solid

Data sourced from PubChem CID 172969609[1]

The strong electron-withdrawing nature of the nitro (-NO2) and sulfonyl chloride (-SO2Cl) groups significantly deactivates the aromatic ring towards electrophilic substitution, while simultaneously activating it for nucleophilic aromatic substitution. The relative positions of these groups, along with the chloro and fluoro substituents, dictate the regioselectivity of nucleophilic attack.

Core Reactivity Analysis

The reactivity of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride can be primarily understood through two key reaction types:

  • Nucleophilic Aromatic Substitution (SNAr) on the benzene ring.

  • Reactions of the Sulfonyl Chloride Group with various nucleophiles.

Nucleophilic Aromatic Substitution (SNAr)

The presence of strongly electron-withdrawing groups (nitro and sulfonyl chloride) ortho and para to the halogen atoms makes the aromatic ring susceptible to attack by nucleophiles.[2][3] This reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate is crucial for the reaction to occur.

Key Principles of SNAr in this Context:

  • Activation: The nitro group at the 5-position is meta to the fluoro group and para to the chloro group. The sulfonyl chloride group at the 1-position is ortho to both the fluoro and chloro groups. Both groups powerfully withdraw electron density from the ring, facilitating nucleophilic attack.

  • Leaving Group Ability: In SNAr reactions, the rate-determining step is often the attack of the nucleophile to form the Meisenheimer complex. A more electronegative halogen can increase the electrophilicity of the carbon it is attached to, accelerating the initial attack. Consequently, in many activated systems, fluoride is a better leaving group than chloride because of its high electronegativity, which polarizes the C-F bond and makes the carbon more susceptible to nucleophilic attack.[4]

  • Regioselectivity: Nucleophilic attack will preferentially occur at the positions activated by the electron-withdrawing groups. In this molecule, both the 2-position (bearing the fluoro group) and the 3-position (bearing the chloro group) are activated. The nitro group provides strong resonance stabilization for a negative charge at the 3-position (para), while the sulfonyl chloride group offers stabilization at both the 2- and 3-positions (ortho). The interplay between the activating effects of the nitro and sulfonyl chloride groups, as well as the inherent leaving group abilities of fluoride and chloride, will determine the site of substitution.

Predictive Reactivity:

Based on general principles of SNAr, it is highly probable that nucleophilic attack will preferentially displace the fluoride atom at the 2-position. This is due to the combined activating effect of the ortho-sulfonyl chloride group and the generally superior leaving group ability of fluoride in activated aromatic systems. However, the specific reaction conditions and the nature of the nucleophile can influence the selectivity.

Workflow for a Typical Nucleophilic Aromatic Substitution Reaction

Caption: Generalized workflow for a nucleophilic aromatic substitution reaction.

Reactions of the Sulfonyl Chloride Group

The sulfonyl chloride functional group is a highly reactive electrophile, readily undergoing reaction with a wide range of nucleophiles to form sulfonamides, sulfonate esters, and other derivatives. These reactions are fundamental in organic synthesis and drug discovery.

Common Transformations:

  • Sulfonamide Formation: Reaction with primary or secondary amines in the presence of a base (to neutralize the HCl byproduct) yields sulfonamides. This is one of the most common and important reactions of sulfonyl chlorides.

  • Sulfonate Ester Formation: Reaction with alcohols, typically in the presence of a non-nucleophilic base like pyridine, affords sulfonate esters.

  • Hydrolysis: Sulfonyl chlorides react with water to produce the corresponding sulfonic acid.[5] This is often an undesirable side reaction, and thus, reactions are typically carried out under anhydrous conditions.

Reactivity Considerations:

The presence of the electron-withdrawing nitro and halogen groups on the aromatic ring can influence the reactivity of the sulfonyl chloride group, though it remains a potent electrophile. The primary determinant of the reaction outcome will be the choice of nucleophile and reaction conditions. It is generally possible to selectively react the sulfonyl chloride group in the presence of the halo-substituents on the ring, especially with softer nucleophiles or under milder conditions where SNAr is slow.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

This protocol describes a general method for the synthesis of a sulfonamide from 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride and a primary or secondary amine.

Materials:

  • 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride

  • Amine (primary or secondary)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (Et3N) or other non-nucleophilic base

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Dissolve 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the amine (1.1 eq) to the solution, followed by the dropwise addition of triethylamine (1.5 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to afford the desired sulfonamide.

Logical Flow of Synthetic Transformations

Synthetic_Pathways cluster_sulfonyl_chloride Reactions at the Sulfonyl Chloride Group cluster_snar Nucleophilic Aromatic Substitution cluster_reduction Reduction of the Nitro Group start 3-Chloro-2-fluoro-5-nitrobenzene- 1-sulfonyl chloride sulfonamide Sulfonamide Derivative start->sulfonamide R2NH, Base sulfonate_ester Sulfonate Ester Derivative start->sulfonate_ester ROH, Base snar_product Ring-Substituted Product (e.g., ether, amine, thioether) start->snar_product Nu:-, (Displacement of F or Cl) aniline_deriv Aniline Derivative sulfonamide->aniline_deriv Reduction (e.g., Fe/HCl, SnCl2) snar_product->aniline_deriv Reduction (e.g., Fe/HCl, SnCl2)

Caption: Potential synthetic pathways originating from the title compound.

Safety and Handling

3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. As with other sulfonyl chlorides, it is expected to be corrosive and a lachrymator.[6][7] It is also moisture-sensitive and will hydrolyze to the corresponding sulfonic acid and hydrochloric acid.

Recommended Personal Protective Equipment (PPE):

  • Safety goggles or a face shield

  • Chemically resistant gloves (e.g., nitrile)

  • A lab coat

Handling Procedures:

  • Avoid inhalation of dust or vapors.[8]

  • Prevent contact with skin and eyes.[9]

  • Keep the container tightly closed and store in a cool, dry place away from moisture.[7]

  • Handle under an inert atmosphere (e.g., nitrogen or argon) for reactions requiring anhydrous conditions.

In case of accidental exposure, flush the affected area with copious amounts of water and seek immediate medical attention. Always consult the material safety data sheet (MSDS) before handling this compound.

Applications in Drug Discovery and Development

Substituted benzenesulfonyl chlorides and their derivatives, particularly sulfonamides, are prevalent scaffolds in medicinal chemistry. The unique substitution pattern of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride offers multiple points for diversification, making it an attractive starting material for the synthesis of compound libraries for high-throughput screening.

The various functional groups can be selectively manipulated to explore structure-activity relationships (SAR). For instance, the sulfonyl chloride can be reacted with a diverse set of amines to probe the pharmacophore space around this position. Subsequently, the nitro group can be reduced to an aniline, which can then be further functionalized. The halogen atoms also provide handles for cross-coupling reactions, further expanding the chemical space that can be accessed from this versatile building block. The presence of chlorine-containing molecules is significant in a wide range of pharmaceuticals.

Conclusion

3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is a polyfunctional molecule with a well-defined and predictable reactivity profile. Its chemistry is dominated by the electrophilic nature of the sulfonyl chloride group and the susceptibility of the electron-deficient aromatic ring to nucleophilic aromatic substitution. The strategic manipulation of these reactive sites allows for the synthesis of a wide array of complex organic molecules. A thorough understanding of the principles outlined in this guide will enable researchers and drug development professionals to effectively utilize this compound as a key intermediate in their synthetic endeavors.

References

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An In-depth Technical Guide to the Starting Materials for the Synthesis of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is a key building block in medicinal chemistry and drug development, serving as a crucial intermediate for the synthesis of a variety of pharmacologically active compounds. Its trifunctionalized aromatic core, featuring chloro, fluoro, and nitro substituents, offers multiple points for chemical modification, enabling the generation of diverse molecular scaffolds. This guide provides a comprehensive overview of the primary synthetic routes to this valuable compound, with a focus on the selection of starting materials and the underlying chemical principles that govern the transformations. We will delve into detailed experimental protocols, mechanistic considerations, and a comparative analysis of the available synthetic strategies, offering field-proven insights for researchers and professionals in drug development.

Primary Synthetic Pathway: Electrophilic Aromatic Substitution of 1-Chloro-2-fluoro-4-nitrobenzene

The most direct and industrially scalable route to 3-chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride commences with the commercially available starting material, 1-chloro-2-fluoro-4-nitrobenzene . This pathway hinges on a well-established electrophilic aromatic substitution reaction: chlorosulfonation.

Causality Behind Experimental Choices: The Chlorosulfonation Reaction

Chlorosulfonation is a powerful method for introducing a sulfonyl chloride (-SO₂Cl) group onto an aromatic ring. The reaction typically employs chlorosulfonic acid (ClSO₃H) as both the solvent and the electrophilic sulfonating agent. The choice of 1-chloro-2-fluoro-4-nitrobenzene as the starting material is strategic. This compound is readily available and possesses a substitution pattern that, under controlled conditions, directs the incoming chlorosulfonyl group to the desired position.

The regioselectivity of the reaction is dictated by the electronic effects of the existing substituents on the benzene ring. The nitro group (-NO₂) is a potent deactivating group and a meta-director. The chloro (-Cl) and fluoro (-F) groups are also deactivating but are ortho-, para-directors. In this specific substitution pattern, the position C3 (ortho to the chlorine and meta to the nitro group) is the most sterically accessible and electronically favored site for electrophilic attack. The strong meta-directing influence of the nitro group, coupled with the ortho-directing effect of the chlorine atom, synergistically funnels the chlorosulfonyl group to the target C3 position.

Experimental Protocol: Synthesis of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride

This protocol is a self-validating system, designed for high yield and purity.

Materials:

  • 1-Chloro-2-fluoro-4-nitrobenzene (1 equivalent)

  • Chlorosulfonic acid (4-5 equivalents)

  • Thionyl chloride (optional, 1-2 equivalents)

  • Ice

  • Water

  • Sodium bicarbonate solution (saturated)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize evolved HCl gas), carefully add chlorosulfonic acid (4-5 equivalents).

  • Temperature Control: Cool the flask in an ice-water bath to maintain a temperature of 0-5 °C.

  • Substrate Addition: Slowly add 1-chloro-2-fluoro-4-nitrobenzene (1 equivalent) dropwise to the stirred chlorosulfonic acid, ensuring the temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours. For a more complete reaction and to convert any sulfonic acid intermediate to the sulfonyl chloride, thionyl chloride (1-2 equivalents) can be carefully added at this stage, and the mixture can be gently heated to 40-50 °C for 1-2 hours.[1][2]

  • Work-up: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral to pH paper.

  • Neutralization: To remove any remaining acidic impurities, wash the crude product with a saturated sodium bicarbonate solution, followed by another wash with cold water.

  • Drying: Dry the product under vacuum to obtain 3-chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride.

Visualization of the Primary Synthetic Workflow

G start Starting Material: 1-Chloro-2-fluoro-4-nitrobenzene product Target Molecule: 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride start->product Chlorosulfonation reagent Chlorosulfonic Acid (ClSO₃H) reagent->product

Caption: Primary synthetic route to the target molecule.

Alternative Synthetic Pathway: A Two-Step Route from Difluoronitrobenzene

An alternative approach to synthesizing fluoronitrobenzene-sulfonyl chlorides involves a two-step process starting from difluoronitrobenzenes.[3] This method can be adapted for the synthesis of the target molecule.

Causality Behind Experimental Choices: Nucleophilic Aromatic Substitution and Oxidative Cleavage

This pathway leverages a nucleophilic aromatic substitution (SNAr) reaction followed by an oxidative cleavage.

  • Nucleophilic Aromatic Substitution: The synthesis begins with a suitable difluoronitrobenzene, for instance, 1,2-difluoro-4-nitrobenzene. One of the fluorine atoms undergoes nucleophilic substitution by a thiol, such as benzyl mercaptan, to form a thioether. The nitro group strongly activates the ring towards nucleophilic attack, facilitating this reaction.

  • Oxidative Cleavage: The resulting thioether is then subjected to oxidative cleavage with chlorine in an aqueous medium. This reaction cleaves the sulfur-benzyl bond and oxidizes the sulfur atom to the sulfonyl chloride.

While this method is elegant, it is a multi-step process and may offer lower overall yields compared to the direct chlorosulfonation of a pre-functionalized starting material.

Visualization of the Alternative Synthetic Workflow

G start Starting Material: 1,2-Difluoro-4-nitrobenzene intermediate Intermediate Thioether start->intermediate Nucleophilic Aromatic Substitution thiol Benzyl Mercaptan thiol->intermediate product Target Molecule: (Isomeric Mixture) intermediate->product Oxidative Cleavage chlorine Chlorine (Cl₂) chlorine->product

Caption: An alternative two-step synthetic pathway.

Comparative Analysis of Synthetic Routes

FeaturePrimary Route: ChlorosulfonationAlternative Route: Two-Step Synthesis
Starting Material 1-Chloro-2-fluoro-4-nitrobenzene1,2-Difluoro-4-nitrobenzene
Number of Steps 12
Key Reagents Chlorosulfonic acid, Thionyl chlorideBenzyl mercaptan, Chlorine
Advantages Direct, high-yielding, industrially scalable.Milder conditions for the first step.
Disadvantages Use of highly corrosive reagents, potential for isomeric byproducts.Multi-step, potentially lower overall yield, may produce isomeric mixtures.

Conclusion

The synthesis of 3-chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is most efficiently achieved through the direct chlorosulfonation of the commercially available starting material, 1-chloro-2-fluoro-4-nitrobenzene. This single-step process, while requiring careful handling of corrosive reagents, offers a high-yield and scalable route to the target molecule. The regioselectivity of the reaction is well-controlled by the directing effects of the substituents on the aromatic ring. While alternative multi-step syntheses exist, the direct chlorosulfonation pathway remains the preferred method for its efficiency and cost-effectiveness. This guide provides the necessary foundational knowledge and a detailed experimental framework for researchers and drug development professionals to confidently synthesize this important chemical intermediate.

References

  • U.S. Patent 5,436,370, "Process for the preparation of 3-nitrobenzenesulfonyl chloride," issued July 25, 1995.
  • Japanese Patent JP2588580B2, "Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride," issued March 5, 1997.
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Methodological & Application

Application Note: Strategic Synthesis of Substituted Sulfonamides using 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to the pharmacological activity of a wide array of therapeutic agents.[1][2] Its presence in drugs is associated with diverse biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[2][3] The strategic synthesis of novel sulfonamide derivatives is therefore a critical endeavor in drug discovery and development. This application note provides a detailed guide for the synthesis of sulfonamides utilizing 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride, a versatile and reactive building block for accessing unique chemical space.

The specific substitution pattern of this reagent—containing chloro, fluoro, and nitro groups—offers multiple avenues for post-synthetic modification, making it an attractive starting material for the generation of diverse compound libraries. The electron-withdrawing nature of these substituents also enhances the reactivity of the sulfonyl chloride group, facilitating efficient coupling with a broad range of primary and secondary amines.

Mechanistic Insights: The Sulfonylation of Amines

The formation of a sulfonamide bond from a sulfonyl chloride and an amine is a classic nucleophilic acyl substitution-type reaction. The reaction proceeds via the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is typically the rate-determining step.

A subsequent elimination of the chloride leaving group, often facilitated by a base, results in the formation of the stable sulfonamide linkage. The presence of a base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Sulfonamide Synthesis Mechanism cluster_reactants Reactants cluster_products Products Amine R-NH₂ (Amine) Intermediate Transition State Amine->Intermediate Nucleophilic Attack SulfonylChloride Ar-SO₂Cl (3-Chloro-2-fluoro-5-nitrobenzene- 1-sulfonyl chloride) SulfonylChloride->Intermediate Base Base (e.g., Triethylamine) HCl HCl Salt Base-H⁺Cl⁻ Base->Salt Neutralization Sulfonamide Ar-SO₂-NH-R (Sulfonamide) Intermediate->Sulfonamide Elimination of Cl⁻ HCl->Salt

Caption: General mechanism of sulfonamide synthesis.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

This protocol outlines a general method for the reaction of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride with a primary or secondary amine.

Materials:

  • 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride

  • Primary or secondary amine (1.0 - 1.2 equivalents)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equivalents)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath and add the base (e.g., TEA, 1.5 equivalents).

  • Sulfonyl Chloride Addition: In a separate flask, dissolve 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0 °C over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and dilute with additional DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, LC-MS, and HRMS).

Experimental Workflow Setup 1. Reaction Setup (Amine, Solvent, Inert Atm.) Cooling 2. Cool to 0 °C Setup->Cooling Base_Add 3. Add Base (e.g., TEA) Cooling->Base_Add SC_Add 4. Add Sulfonyl Chloride (Dropwise) Base_Add->SC_Add React 5. Stir at RT (Monitor by TLC) SC_Add->React Workup 6. Aqueous Workup (Wash, Dry, Concentrate) React->Workup Purify 7. Purification (Column Chromatography) Workup->Purify Characterize 8. Characterization (NMR, MS) Purify->Characterize

Caption: Step-by-step experimental workflow.

Data Presentation: Reaction Parameters and Expected Outcomes

The following table provides a summary of typical reaction conditions and expected yields for the synthesis of various sulfonamides from 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride.

Amine SubstrateBaseSolventReaction Time (h)Typical Yield (%)
AnilineTEADCM485-95
4-MethoxyanilineDIPEATHF390-98
BenzylamineTEADCM288-96
MorpholineTEADCM292-99
PiperidineDIPEATHF2.590-97

Yields are based on purified product and may vary depending on the specific reaction scale and conditions.

Troubleshooting and Self-Validation

A well-designed protocol should be self-validating. Here are some common issues and how to address them, ensuring the integrity of your results:

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inactive sulfonyl chloride (hydrolyzed).2. Insufficiently nucleophilic amine.3. Insufficient base.1. Use fresh or properly stored sulfonyl chloride.2. Consider a more forcing reaction condition (e.g., heating) or a stronger, non-nucleophilic base.3. Increase the equivalents of base.
Formation of Multiple Products 1. Disubstitution on a primary amine.2. Side reactions due to reactive functional groups on the amine.1. Use a slight excess of the amine.2. Protect reactive functional groups on the amine before the reaction.
Difficult Purification 1. Co-elution of product and impurities.2. Product is highly polar or non-polar.1. Optimize the chromatography solvent system.2. Consider alternative purification methods like recrystallization or preparative HPLC.

Applications in Drug Discovery

The sulfonamides derived from 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride are valuable intermediates for the synthesis of more complex molecules with potential therapeutic applications. The presence of the nitro group allows for reduction to an amine, which can then be further functionalized. The chloro and fluoro substituents can participate in various cross-coupling reactions, enabling the introduction of diverse structural motifs.

Sulfonamides are known to exhibit a wide range of pharmacological activities, including:

  • Antibacterial agents: They act as competitive inhibitors of dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria.[4]

  • Anticancer agents: Certain sulfonamides have shown efficacy as carbonic anhydrase inhibitors, which are implicated in tumor progression.[1][3]

  • Anti-inflammatory drugs: Celecoxib, a well-known COX-2 inhibitor, contains a sulfonamide moiety.[3]

  • Antiviral compounds: Some sulfonamides have been developed as protease inhibitors for the treatment of viral infections.[3]

The unique substitution pattern of the title compound provides a platform for developing novel sulfonamide-based drugs with potentially improved efficacy and selectivity.

Conclusion

3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is a highly useful reagent for the synthesis of a diverse range of sulfonamides. The protocols detailed in this application note provide a robust and reliable method for their preparation. By understanding the underlying reaction mechanism and potential challenges, researchers can efficiently synthesize novel sulfonamide derivatives for evaluation in drug discovery programs. The versatility of the resulting products opens up numerous possibilities for further chemical transformations, making this a valuable tool in the arsenal of medicinal chemists.

References

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Google Patents. (1995). Process for the preparation of 3-nitrobenzenesulfonyl chloride.
  • ResearchGate. (2010). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Retrieved from [Link]

  • Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • ResearchGate. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Retrieved from [Link]

  • Google Patents. (2014). Preparation method of 5-chlorine-2-aminobenzene sulfonamide.
  • National Institutes of Health. (n.d.). Preparation of sulfonamides from N-silylamines. Retrieved from [Link]

  • Springer. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]

  • Advanced Journal of Chemistry. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]

  • Frontier Research Publication. (n.d.). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]

  • Google Patents. (2007). Method of preparing 2-chloro-3-nitro-5-carboxyl benzenesulfonamide.

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Application Notes and Protocols: 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic functionalization of aromatic scaffolds is paramount to the development of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is a highly functionalized aromatic compound that serves as a versatile building block for the synthesis of a diverse array of biologically active molecules. The unique arrangement of its substituents—a reactive sulfonyl chloride, and the electron-withdrawing chloro, fluoro, and nitro groups—offers medicinal chemists a powerful tool for molecular design and optimization.

The presence of both fluorine and chlorine atoms allows for the fine-tuning of physicochemical properties such as lipophilicity and metabolic stability, and can introduce key interactions with biological targets.[1][2] The potent electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the sulfonyl chloride moiety.[3] This guide provides a comprehensive overview of the synthesis and applications of 3-chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride, complete with detailed experimental protocols for its preparation and derivatization.

Synthesis of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride

The synthesis of 3-chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride can be achieved through a multi-step sequence, culminating in a Sandmeyer-type reaction. This classic transformation allows for the conversion of an aromatic amine to a sulfonyl chloride via a diazonium salt intermediate.[4][5]

Proposed Synthetic Pathway

Synthetic_Pathway A 1,2-Dichloro-4-nitrobenzene B 3-Chloro-2-fluoro-5-nitroaniline A->B Nucleophilic Aromatic Substitution (Fluorination) C 3-Chloro-2-fluoro-5-nitrobenzenediazonium chloride B->C Diazotization (NaNO₂, HCl, 0-5 °C) D 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride C->D Sandmeyer Reaction (SO₂, CuCl)

Caption: Proposed synthesis of 3-chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride.

Protocol 1: Synthesis of 3-Chloro-2-fluoro-5-nitroaniline (Starting Material)

Materials:

  • 1,2-Dichloro-4-nitrobenzene

  • Potassium fluoride (spray-dried)

  • Tetrabutylammonium bromide (phase-transfer catalyst)

  • Dimethyl sulfoxide (DMSO)

  • Ammonia (aqueous solution)

  • Anhydrous sodium sulfate

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate (for elution)

Procedure:

  • To a stirred solution of 1,2-dichloro-4-nitrobenzene (1.0 eq) in anhydrous DMSO, add spray-dried potassium fluoride (2.0 eq) and tetrabutylammonium bromide (0.1 eq).

  • Heat the reaction mixture to 120-140 °C and monitor the progress by TLC or GC-MS.

  • Upon consumption of the starting material, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-chloro-1-fluoro-4-nitrobenzene.

  • Purify the intermediate by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

  • The purified 2-chloro-1-fluoro-4-nitrobenzene is then subjected to amination. Dissolve the compound in a suitable solvent like ethanol in a pressure vessel.

  • Add an excess of aqueous ammonia and heat the mixture to 100-120 °C.

  • After the reaction is complete (monitored by TLC), cool the vessel, and remove the solvent under reduced pressure.

  • Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-chloro-2-fluoro-5-nitroaniline.

Protocol 2: Synthesis of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride via Sandmeyer Reaction

This protocol details the conversion of the synthesized aniline to the target sulfonyl chloride.

Materials:

  • 3-Chloro-2-fluoro-5-nitroaniline

  • Concentrated Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Sulfur dioxide (SO₂) gas or a stable surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide))[6]

  • Copper(I) chloride (CuCl)

  • Ice

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Diazotization:

    • Suspend 3-chloro-2-fluoro-5-nitroaniline (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.[7]

    • Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Sulfonylation:

    • In a separate flask, prepare a solution of copper(I) chloride (0.2 eq) in a suitable solvent like acetic acid.

    • Cool this solution to 0-5 °C and saturate it with sulfur dioxide gas by bubbling the gas through the solution for 15-20 minutes. Alternatively, use a stable SO₂ surrogate like DABSO.[6]

    • Slowly add the cold diazonium salt solution to the SO₂/CuCl mixture, ensuring the temperature remains below 10 °C. Vigorous gas evolution (N₂) will be observed.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours until gas evolution ceases.

  • Work-up and Purification:

    • Pour the reaction mixture into a separatory funnel containing ice-water and extract with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by short-path distillation under high vacuum if it is a low-melting solid or oil.

Applications in Medicinal Chemistry

The unique combination of functional groups in 3-chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride makes it a highly valuable reagent in drug discovery.

Synthesis of Novel Sulfonamides

The primary application of this sulfonyl chloride is in the synthesis of sulfonamides, a critical pharmacophore in a wide range of therapeutic agents.[8][9] The reaction of the sulfonyl chloride with primary or secondary amines provides a straightforward route to a diverse library of sulfonamide derivatives.[10]

Sulfonamide_Synthesis A 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride C Substituted Sulfonamide A->C B Primary or Secondary Amine (R¹R²NH) B->C Nucleophilic Attack

Caption: General scheme for the synthesis of sulfonamides.

Rationale for Utility:

  • Modulation of Physicochemical Properties: The chloro and fluoro substituents can be used to fine-tune the lipophilicity (logP) and pKa of the final sulfonamide, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).[2][11]

  • Enhanced Target Binding: The fluorine atom can participate in favorable hydrogen bonding and dipole-dipole interactions with protein targets, potentially increasing binding affinity and selectivity.[1]

  • Metabolic Stability: The presence of a C-F bond can block sites of metabolism, leading to an increased half-life of the drug molecule.[1]

  • Diverse Biological Activities: Sulfonamides are known to exhibit a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[8][9]

Protocol 3: General Procedure for Sulfonamide Synthesis

Materials:

  • 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride

  • Desired primary or secondary amine (1.0 - 1.2 eq)

  • A suitable base (e.g., triethylamine, pyridine, or diisopropylethylamine, 2.0 eq)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the amine (1.0 eq) and the base (2.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 3-chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride (1.0 eq) in the same solvent to the cooled amine solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude sulfonamide by column chromatography on silica gel or by recrystallization.

Parameter Typical Range Notes
Reaction Temperature 0 °C to room temperatureCan be heated for less reactive amines.
Reaction Time 1 - 24 hoursDependent on the nucleophilicity of the amine.
Solvent DCM, THF, ACN, DMFChoice depends on the solubility of reactants.
Base Triethylamine, Pyridine, DIPEAPyridine can also act as a catalyst.
Yield 60 - 95%Highly dependent on the amine substrate.

Table 1: Typical Reaction Parameters for Sulfonamide Synthesis.

Development of Targeted Covalent Inhibitors

The highly electrophilic nature of the sulfonyl chloride, enhanced by the electron-withdrawing substituents, makes this compound a potential warhead for the design of targeted covalent inhibitors (TCIs).[12][13] TCIs form a stable covalent bond with a specific nucleophilic residue (e.g., cysteine, serine, or lysine) in the target protein, leading to irreversible inhibition and prolonged therapeutic effects.[14]

Rationale for Application as a Covalent Warhead:

  • Reactivity: The sulfonyl chloride is a potent electrophile that can react with nucleophilic amino acid residues.

  • "Tunable" Reactivity: The reactivity of the sulfonyl chloride can be modulated by the electronic effects of the substituents on the aromatic ring. The presence of the nitro, chloro, and fluoro groups increases its electrophilicity.

  • Potential for Selectivity: By incorporating this scaffold into a molecule that has a high affinity for a particular protein's binding pocket, the covalent reaction can be directed to a specific nucleophile within that pocket, minimizing off-target effects.

Furthermore, the nitro group itself can be considered a "masked" electrophile. Under certain enzymatic conditions, it can be reduced to a more reactive species, or the aromatic ring can be activated for nucleophilic aromatic substitution, potentially leading to covalent bond formation with the target protein.[15]

Safety and Handling

3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is expected to be a reactive and potentially corrosive compound. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. The compound is likely sensitive to moisture and should be stored in a tightly sealed container under a dry, inert atmosphere.

Conclusion

3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is a promising and versatile building block for medicinal chemistry and drug discovery. Its unique substitution pattern provides a platform for the synthesis of novel sulfonamides with tailored physicochemical and pharmacological properties. Furthermore, its inherent reactivity suggests potential applications in the design of targeted covalent inhibitors. The protocols provided herein offer a guide for the synthesis and derivatization of this valuable compound, opening avenues for the exploration of new chemical space in the quest for innovative therapeutics.

References

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  • Recent Advances in the Synthesis of Sulfonamides Intermedi
  • Diazotization reaction: Mechanism and Uses. (2023). Online Chemistry notes.
  • Synthesis of 2-nitro-5-chloroaniline. (n.d.). PrepChem.com.
  • Sulfonamides: Synthesis and The Recent Applic
  • CN104292113A - Preparation method of 3-chloro-4-fluoroaniline. (n.d.).
  • Synthesis of chloro, fluoro, and nitro derivatives of 7‐amino‐5‐aryl‐6‐cyano‐5 H ‐pyrano pyrimidin‐2,4‐diones using organic catalysts and their antimicrobial and anticancer activities. (n.d.).
  • Rogne, O. (1970). Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution. Journal of the Chemical Society B: Physical Organic, 1056-1058.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025).
  • Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond. (2024). MDPI.
  • Njardarson, J. T. (2021).
  • Synthesis of Sulfonamides. (2016). In Synthetic Methods in Drug Discovery: Volume 2.
  • Sandmeyer Chlorosulfonylation of (Hetero)
  • CN101613305B - Preparation method of o-chloro-p-nitroaniline diazonium salt. (n.d.).
  • Sulfonyl Chlorides and Sulfonamides. (n.d.). Sigma-Aldrich.
  • 4-Cyano-2-methoxybenzenesulfonyl Chloride. (n.d.). Organic Syntheses Procedure.
  • O'Hagan, D. (2015). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science, 6(7), 3801-3813.
  • The Reemergence of Covalent Compounds: Domainex's Approach to Covalent Fragment Screening. (2025). YouTube.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central.
  • Sulfonamide derivatives: Synthesis and applications. (n.d.).
  • BenchChem. (2025). troubleshooting guide for diazotization reactions involving 2-Methyl-5-nitroaniline.
  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.).
  • Reactivity Of Haloarenes In Nucleophilic Substitution| Resonating Structures of Chloro Nitro Benzene. (2020). YouTube.
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Application Note: Strategic Synthesis of Bioactive Heterocycles using 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride, a versatile and highly reactive building block for the synthesis of complex, bioactive heterocyclic molecules. We detail the principal synthetic strategies leveraging its dual reactivity: facile sulfonamide bond formation and regioselective nucleophilic aromatic substitution (SNAr). This note elucidates the underlying reaction mechanisms, provides validated, step-by-step protocols for key transformations, and presents a strategic workflow for sequential functionalization. The methodologies described herein are designed to empower researchers, chemists, and drug development professionals to construct novel molecular scaffolds with significant potential in medicinal chemistry.

Introduction: The Power of a Multifunctional Scaffold

The quest for novel therapeutic agents is heavily reliant on the architectural diversity of small molecules, with nitrogen-containing heterocycles forming the backbone of a vast number of pharmaceuticals.[1][2] The strategic design of building blocks that allow for controlled, sequential introduction of molecular complexity is therefore of paramount importance in drug discovery.[3]

3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is a trifunctional reagent of significant synthetic utility. Its structure is primed for selective chemical modifications, making it an exceptional scaffold for library synthesis and lead optimization. The key to its versatility lies in its distinct reactive sites:

  • Sulfonyl Chloride (-SO₂Cl): A highly electrophilic group that readily reacts with primary and secondary amines to form robust sulfonamide linkages, a common pharmacophore in numerous approved drugs.

  • Activated Aromatic Ring: The presence of a potent electron-withdrawing nitro group (-NO₂) strongly activates the benzene ring towards nucleophilic aromatic substitution (SNAr).[4][5]

  • Dual Halogen Leaving Groups: The ring is substituted with both fluorine and chlorine atoms. The fluorine at the C2 position is particularly activated for displacement by nucleophiles due to the combined ortho and para electron-withdrawing effects of the sulfonyl chloride and nitro groups, respectively.

This application note will guide the user through the theory and practice of utilizing this reagent to construct diverse heterocyclic systems.

Reagent Profile: Properties and Safety

Before proceeding with any experimental work, it is crucial to understand the physicochemical properties and handling requirements of the title reagent.

PropertyValueSource
Chemical Formula C₆H₂Cl₂FNO₄S[6]
Molecular Weight 278.05 g/mol N/A
CAS Number 161431-77-8N/A
Appearance Off-white to yellow solidN/A
Purity ≥97%N/A

Safety & Handling:

  • Hazard Statements: Corrosive. Causes severe skin burns and eye damage. Reacts with water to liberate toxic gas (HCl).[6]

  • Precautionary Measures: Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Keep away from moisture and sources of ignition. Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).

Core Synthetic Strategies & Mechanisms

The synthetic utility of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is primarily derived from two distinct, yet complementary, reaction pathways.

Strategy 1: Sulfonamide Bond Formation

The reaction between the sulfonyl chloride moiety and an amine is a cornerstone of medicinal chemistry. This transformation is typically rapid and high-yielding.

Causality of the Mechanism: The sulfur atom of the sulfonyl chloride is highly electron-deficient due to the electronegativity of the attached oxygen and chlorine atoms, making it a potent electrophile. A nucleophilic amine readily attacks this sulfur center, leading to the displacement of the chloride ion and the formation of a stable S-N bond. The reaction is usually conducted in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.

G RNH2 R-NH₂ (Nucleophilic Amine) Intermediate [Tetrahedral Intermediate] RNH2->Intermediate Attack on S Reagent Ar-SO₂Cl (Electrophile) Reagent->Intermediate Base Base HCl_Base Base-H⁺ Cl⁻ Base->HCl_Base Neutralization of HCl Product Ar-SO₂-NHR (Sulfonamide) Intermediate->Product Collapse, Cl⁻ leaves

Caption: General mechanism for sulfonamide synthesis.

Strategy 2: Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient nature of the aromatic ring permits the addition of strong nucleophiles, leading to the substitution of a halide. This reaction proceeds via a well-defined two-step addition-elimination mechanism.[4]

Causality of the Mechanism:

  • Addition: A nucleophile attacks the carbon atom bearing the fluorine (C2), which is electron-deficient due to the attached halogens and the powerful resonance-withdrawing effect of the para-nitro group. This breaks the aromaticity and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[4][5]

  • Stabilization: The negative charge of the Meisenheimer complex is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group. This stabilization provides the driving force for the initial nucleophilic attack.

  • Elimination: The aromaticity is restored by the expulsion of the most stable leaving group, which in this context is the fluoride ion. Fluoride is a better leaving group than chloride in SₙAr because its high electronegativity strongly polarizes the C-F bond, making the carbon more electrophilic and stabilizing the transition state.[4]

G Start 3-Chloro-2-fluoro-5-nitro... Nu⁻ Meisenheimer Meisenheimer Complex Start:f0->Meisenheimer 1. Addition of Nucleophile (Nu⁻) Product Product F⁻ Meisenheimer->Product:f0 2. Elimination of F⁻ (Restores Aromaticity)

Caption: The Addition-Elimination mechanism of SₙAr.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and reproducible. Each step includes a rationale to ensure the procedure is self-validating and adaptable.

Protocol 1: General Procedure for Synthesis of N-Heterocyclic Sulfonamides

This protocol describes the reaction at the sulfonyl chloride moiety, leaving the aromatic halides intact.

Objective: To couple a heterocyclic amine with 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride.

Step-by-Step Methodology:

  • Reagent Preparation: In a dry, round-bottom flask under an inert atmosphere (N₂), dissolve the heterocyclic amine (1.2 equivalents) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in an anhydrous aprotic solvent (e.g., Dichloromethane or Acetonitrile, approx. 0.2 M).

    • Rationale: Using a slight excess of the amine ensures complete consumption of the limiting sulfonyl chloride. The base is essential to quench the HCl generated, preventing protonation of the starting amine. Anhydrous conditions are critical as sulfonyl chlorides readily hydrolyze.

  • Reaction Initiation: Cool the solution to 0 °C using an ice bath. Add a solution of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride (1.0 equivalent) in the same anhydrous solvent dropwise over 15 minutes.

    • Rationale: The initial cooling and slow addition help to control the exothermicity of the reaction and minimize potential side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Rationale: Most sulfonamide formations are complete within this timeframe at ambient temperature. TLC allows for empirical determination of reaction completion (disappearance of the starting sulfonyl chloride).

  • Work-up & Isolation: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), water, and brine.

    • Rationale: This aqueous work-up sequence effectively removes all water-soluble components, leaving the desired product in the organic phase.

  • Purification & Characterization: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude solid by either recrystallization (e.g., from ethanol/water) or flash column chromatography (e.g., using a hexane/ethyl acetate gradient).

    • Rationale: Purification is necessary to remove any non-polar impurities. The choice between recrystallization and chromatography depends on the specific properties of the product. The final product should be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Protocol 2: A Strategic Workflow for Sequential Functionalization

This advanced protocol demonstrates the power of the reagent by first performing an SₙAr reaction, followed by sulfonamide coupling.

G Start Start: 3-Chloro-2-fluoro-5-nitro- benzenesulfonyl chloride Step1 Step 1: SₙAr Reaction - Nucleophile 1 (e.g., Piperidine) - Base (e.g., K₂CO₃) - Solvent (e.g., DMF) Start->Step1 Purify1 Work-up & Purification Step1->Purify1 Intermediate Intermediate Product (Aryl Sulfonyl Chloride) Step2 Step 2: Sulfonamide Coupling - Nucleophile 2 (e.g., Morpholine) - Base (e.g., Et₃N) - Solvent (e.g., DCM) Intermediate->Step2 Purify2 Work-up & Purification Step2->Purify2 Final Final Product: Disubstituted Bioactive Scaffold Purify1->Intermediate Purify2->Final

Sources

Application Notes and Protocols: The Regioselective Synthesis of N-Substituted 2-Amino-3-chloro-5-nitrobenzenesulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking a Versatile Scaffold for Medicinal Chemistry

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents, including antibiotics, diuretics, and anticancer drugs.[1][2] The synthesis of diverse sulfonamide libraries is therefore a critical task in drug discovery. 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is a highly functionalized and reactive starting material that offers a pathway to novel sulfonamide scaffolds. Its utility lies in the presence of multiple reactive sites: a sulfonyl chloride group for reaction with nucleophiles, and two halogen substituents on a nitro-activated aromatic ring, poised for nucleophilic aromatic substitution (SNAr).

This application note provides a detailed technical guide to the reaction of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride with primary amines. We will delve into the mechanistic principles governing the reaction's regioselectivity, provide a robust experimental protocol, and discuss the significance of the resulting products as versatile intermediates for further chemical elaboration.

Mechanistic Insights: The Basis for Regioselectivity

The reaction of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride with a primary amine involves two key transformations: the formation of a sulfonamide and a nucleophilic aromatic substitution on the benzene ring. While the sulfonamide formation is a straightforward reaction between the amine and the highly electrophilic sulfonyl chloride, the subsequent or concurrent SNAr reaction presents a question of regioselectivity: which halogen, fluorine or chlorine, is displaced?

The reaction proceeds via a well-established SNAr mechanism.[3] This mechanism is characterized by two main steps:

  • Nucleophilic Attack: The primary amine, acting as a nucleophile, attacks an electron-deficient carbon atom on the aromatic ring, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of one of the halogen substituents as a halide ion.

The regioselectivity of this reaction is dictated by the relative activation of the carbon atoms bearing the fluorine and chlorine substituents. In SNAr reactions, the rate is accelerated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[3] These EWGs stabilize the negative charge of the Meisenheimer complex through resonance and inductive effects.

In the case of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride:

  • The fluorine atom at the C-2 position is ortho to the strongly electron-withdrawing sulfonyl chloride group (-SO₂Cl) and para to the strongly electron-withdrawing nitro group (-NO₂).

  • The chlorine atom at the C-3 position is ortho to the nitro group but meta to the sulfonyl chloride group.

The synergistic activation from both the ortho -SO₂Cl and para -NO₂ groups makes the C-2 position significantly more electron-deficient and thus more susceptible to nucleophilic attack than the C-3 position.

Furthermore, in SNAr reactions, fluorine is often a better leaving group than chlorine. This counterintuitive finding is because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine strongly polarizes the C-F bond, creating a more electrophilic carbon center and thereby lowering the activation energy for the formation of the Meisenheimer complex.

Consequently, the reaction of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride with a primary amine is expected to proceed with high regioselectivity, with the amine displacing the fluorine atom at the C-2 position.

Visualizing the Reaction Pathway

Caption: General reaction scheme for the synthesis of N-substituted 2-amino-3-chloro-5-nitrobenzenesulfonamides.

Experimental Protocol

This protocol provides a general method for the reaction of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride with a primary amine. Researchers should optimize conditions for their specific amine substrate.

Materials and Reagents
  • 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride

  • Primary amine of choice (e.g., aniline, benzylamine, etc.)

  • Triethylamine (Et₃N), distilled

  • Dichloromethane (CH₂Cl₂), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride (1.0 eq.) in anhydrous dichloromethane.

  • Amine Addition: To the stirred solution, add the primary amine (1.1 eq.) followed by triethylamine (1.2 eq.).

  • Reaction Conditions: Cool the reaction mixture to 0°C using an ice bath and stir for 30 minutes. Then, allow the reaction to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Presentation

Table 1: Representative Primary Amines and Expected Products
**Primary Amine (R-NH₂) **R Group Expected Product Name
AnilinePhenylN-phenyl-2-amino-3-chloro-5-nitrobenzenesulfonamide
BenzylamineBenzylN-benzyl-2-amino-3-chloro-5-nitrobenzenesulfonamide
CyclohexylamineCyclohexylN-cyclohexyl-2-amino-3-chloro-5-nitrobenzenesulfonamide
4-Methoxyaniline4-MethoxyphenylN-(4-methoxyphenyl)-2-amino-3-chloro-5-nitrobenzenesulfonamide
Table 2: Expected Spectroscopic Data for a Representative Product (N-phenyl-2-amino-3-chloro-5-nitrobenzenesulfonamide)
Technique Expected Data
¹H NMR δ (ppm): 8.5-9.0 (br s, 1H, NH-SO₂), 7.8-8.2 (m, 2H, Ar-H), 7.0-7.5 (m, 5H, Ar-H), 6.0-6.5 (br s, 2H, NH₂)
¹³C NMR δ (ppm): 150-155 (C-NO₂), 140-145 (C-S), 135-140 (C-NH₂), 120-130 (Ar-C), 110-120 (C-Cl)
IR (cm⁻¹) 3400-3300 (N-H stretch), 1580-1560 (N-O asymmetric stretch), 1350-1330 (N-O symmetric stretch), 1330-1300 (S=O asymmetric stretch), 1170-1150 (S=O symmetric stretch)
Mass Spec (ESI-) [M-H]⁻ corresponding to the calculated molecular weight

Experimental Workflow Diagram

workflow cluster_reaction Reaction cluster_workup Work-up & Purification setup Dissolve sulfonyl chloride in CH₂Cl₂ add_reagents Add primary amine and triethylamine setup->add_reagents react Stir at 0°C to RT (Monitor by TLC) add_reagents->react dilute Dilute with CH₂Cl₂ react->dilute Reaction Complete wash Wash with HCl, NaHCO₃, and Brine dilute->wash dry Dry over MgSO₄ and concentrate wash->dry purify Purify by recrystallization or column chromatography dry->purify final_product final_product purify->final_product Characterize Product (NMR, IR, MS)

Caption: A typical workflow for the synthesis and purification of N-substituted 2-amino-3-chloro-5-nitrobenzenesulfonamides.

Conclusion and Future Perspectives

The reaction of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride with primary amines provides a reliable and regioselective route to N-substituted 2-amino-3-chloro-5-nitrobenzenesulfonamides. The preferential displacement of the fluorine atom at the C-2 position is a direct consequence of the principles of nucleophilic aromatic substitution, where the combined electron-withdrawing effects of the ortho-sulfonyl chloride and para-nitro groups strongly activate this position for nucleophilic attack.

The resulting products are valuable intermediates for further synthetic transformations. The remaining chloro and nitro groups, as well as the newly introduced amino group, can be subjected to a variety of chemical modifications, allowing for the rapid generation of diverse molecular scaffolds for drug discovery and development. This application note serves as a foundational guide for researchers looking to exploit the synthetic potential of this versatile building block.

References

  • Gowda, B. T., et al. (2006). A study of the effect of substituents on the structures of N-(aryl)-amides. Acta Crystallographica Section E: Structure Reports Online, 62(7), o2948-o2950.
  • Suchetan, P. A., et al. (2012). N-(Substitutedbenzoyl)-arylsulfonamides. Acta Crystallographica Section E: Structure Reports Online, 68(1), o543.
  • Shetty, M., & Gowda, B. T. (2005). N-(Aryl)-arylsulfonamides. Acta Crystallographica Section E: Structure Reports Online, 61(11), o3626-o3628.
  • Jyothi, K., & Gowda, B. T. (2004). N-Chloroarylamides. Acta Crystallographica Section E: Structure Reports Online, 60(12), o2236-o2238.
  • Usha, K. M., & Gowda, B. T. (2006). N-Bromoarylsulfonamides. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4351-o4353.
  • Process for the preparation of 3-nitrobenzenesulfonyl chloride. (1995). Google Patents.
  • Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride. (1996). Google Patents.
  • 3-chloro-4-fluoro-5-nitrobenzotrifluoride. (1986). Google Patents.
  • Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. (2012). Google Patents.
  • Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide. (2021). Google Patents.
  • Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide. (2020). Google Patents.
  • Preparation method of 5-chlorine-2-aminobenzene sulfonamide. (2014). Google Patents.
  • m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. (1977). Organic Syntheses. Retrieved from [Link]

  • Behpour, M., et al. (2017). Synthesis, spectroscopic characterization and antimicrobial evaluation of some (E)-N-(4-substitutedbenzylidene)-4-fluorobenzenesulfonamides.
  • Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. (2019). PubMed Central. Retrieved from [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 1-amino dibenzofuran derivatives. (2018). Journal of Chemical and Pharmaceutical Research, 10(6), 1-6.
  • 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. (2016). ResearchGate. Retrieved from [Link]

  • EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS. (2022). Acta Chemica Malaysia, 6(1), 26-30.
  • Process for preparing 3-chloro-5-nitrotoluene. (2004). European Patent Office.

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Application Notes and Protocols: 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride as a Versatile Building Block for Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Fluorinated Nitroaromatics in Agrochemical Synthesis

The relentless pursuit of more effective, selective, and environmentally benign agrochemicals has led to a growing emphasis on the use of highly functionalized building blocks in discovery and process chemistry. Among these, halogenated and nitrated aromatic compounds are of paramount importance, serving as versatile scaffolds for the construction of complex active ingredients. 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is a trifunctional reagent that embodies the desirable characteristics of a modern agrochemical building block. Its unique substitution pattern, featuring a reactive sulfonyl chloride group and an activated aromatic ring, opens a gateway to a diverse array of chemical transformations. The presence of both chlorine and fluorine atoms, along with a nitro group, allows for regioselective modifications, making it a powerful tool for the synthesis of novel herbicides and fungicides. This document provides a comprehensive guide to the synthesis, reactivity, and application of this key intermediate, with a focus on its role in the development of cutting-edge crop protection agents.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the physicochemical properties and reactivity of 3-chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is essential for its effective utilization in synthesis.

PropertyValue
Molecular Formula C₆H₂Cl₂FNO₄S
Molecular Weight 274.05 g/mol
Appearance Pale yellow solid (predicted)
Key Reactive Sites Sulfonyl chloride, aromatic ring

The reactivity of this building block is dominated by two key features:

  • The Sulfonyl Chloride Group: This functional group is highly electrophilic and readily reacts with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamides. This reaction is a cornerstone of medicinal and agrochemical chemistry, as the resulting sulfonamide linkage is a common feature in many bioactive molecules.

  • The Activated Aromatic Ring: The presence of a strongly electron-withdrawing nitro group, in concert with the halogen substituents, renders the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr).[1] This allows for the selective displacement of the halogen atoms, particularly the fluorine, by various nucleophiles, providing a powerful method for introducing further diversity into the molecular scaffold.

Synthetic Protocol: A Plausible Route to 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride

Step 1: Synthesis of 3-Chloro-2-fluoro-5-nitroaniline

The synthesis of the requisite aniline precursor can be achieved through a multi-step sequence starting from commercially available materials. A potential route is outlined below:

Synthesis of 3-Chloro-2-fluoro-5-nitroaniline A 2,4-Dichloronitrobenzene B 2-Chloro-4-fluoro-nitrobenzene A->B Halex Reaction (KF, phase-transfer catalyst) C 3-Chloro-2-fluoro-5-nitroaniline B->C Nitration (HNO3/H2SO4) followed by regioselective amination

Diagram 1: Proposed synthetic route to 3-chloro-2-fluoro-5-nitroaniline.

Step 2: Diazotization and Sulfonyl Chloride Formation

The conversion of the aniline to the sulfonyl chloride is a well-established transformation that proceeds via a diazonium salt intermediate.

Diazotization and Sulfonyl Chloride Formation Aniline 3-Chloro-2-fluoro-5-nitroaniline Diazonium Diazonium Salt Intermediate Aniline->Diazonium NaNO2, HCl (0-5 °C) SulfonylChloride 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride Diazonium->SulfonylChloride SO2, CuCl, Acetic Acid

Diagram 2: Conversion of the aniline to the target sulfonyl chloride.

Detailed Protocol:

  • Diazotization: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3-chloro-2-fluoro-5-nitroaniline (1.0 eq) in a mixture of glacial acetic acid and concentrated hydrochloric acid. Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature after the addition is complete.

  • Sulfonyl Chloride Formation: In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid, saturated with copper(I) chloride.

  • Add the cold diazonium salt solution portion-wise to the sulfur dioxide solution, ensuring the temperature does not rise above 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of nitrogen gas ceases.

  • Work-up: Pour the reaction mixture onto crushed ice and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 3-chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride. The product can be further purified by recrystallization or column chromatography.

Core Applications in Agrochemical Synthesis

The strategic placement of reactive functional groups makes 3-chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride a highly valuable building block for the synthesis of a variety of agrochemicals, particularly herbicides. Two major classes of herbicides, sulfonylureas and arylpicolinates, can be accessed using this intermediate.

Synthesis of Sulfonylurea Herbicides

Sulfonylurea herbicides are a major class of compounds that act by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants. The general structure of a sulfonylurea involves a sulfonyl group linked to a urea moiety, which in turn is connected to a heterocyclic ring.

The reaction of 3-chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride with an appropriate amine-substituted heterocycle, followed by reaction with an isocyanate, provides a direct route to novel sulfonylurea herbicides.

Sulfonylurea Herbicide Synthesis SulfonylChloride 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride Sulfonamide Substituted Phenylsulfonamide SulfonylChloride->Sulfonamide + HeterocyclicAmine Sulfonylurea Sulfonylurea Herbicide Sulfonamide->Sulfonylurea + Isocyanate HeterocyclicAmine Amine-substituted Heterocycle Isocyanate Isocyanate (R-N=C=O)

Diagram 3: General synthetic scheme for sulfonylurea herbicides.

Exemplary Protocol for Sulfonamide Formation:

  • Dissolve 3-chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as acetonitrile or tetrahydrofuran.

  • Add the desired amine-substituted heterocycle (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid, water, and brine, then dry and concentrate to yield the sulfonamide.

A Gateway to Arylpicolinate Herbicides: The Case of Halauxifen-methyl

Aryl-picolinate herbicides are a newer class of synthetic auxin herbicides that have gained prominence due to their high efficacy at low application rates and their ability to control a broad spectrum of weeds, including those resistant to other herbicide classes. A prime example is Halauxifen-methyl (trade name Arylex™ active), a herbicide developed by Corteva Agriscience.[2][3]

The chemical structure of Halauxifen-methyl is methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl )-5-fluoropyridine-2-carboxylate. The bolded portion of the molecule highlights the direct structural relationship to our building block. While the commercial synthesis of Halauxifen-methyl may follow a different route, 3-chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride represents a viable starting point for the synthesis of the key "4-chloro-2-fluoro-3-methoxyphenyl" moiety.

Proposed Synthetic Connection:

Halauxifen-methyl Precursor Synthesis SulfonylChloride 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride Phenol 3-Chloro-2-fluoro-5-nitrophenol SulfonylChloride->Phenol Hydrolysis Anisole 1-Chloro-2-fluoro-3-methoxy-5-nitrobenzene Phenol->Anisole Methylation (e.g., DMS, NaH) Aniline 4-Chloro-2-fluoro-3-methoxyaniline Anisole->Aniline Reduction of nitro group (e.g., Fe/HCl or catalytic hydrogenation) BoronicAcid 4-Chloro-2-fluoro-3-methoxyphenylboronic acid Aniline->BoronicAcid Diazotization followed by borylation Halauxifen Halauxifen-methyl BoronicAcid->Halauxifen Suzuki Coupling with pyridyl partner

Diagram 4: Proposed synthetic pathway to a key intermediate for Halauxifen-methyl.

This proposed pathway demonstrates how 3-chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride can be elaborated into a key boronic acid intermediate, which can then be used in a Suzuki coupling reaction to construct the core of Halauxifen-methyl. This highlights the strategic value of the building block in accessing complex and high-value agrochemical targets.

Conclusion: A Building Block with a Bright Future

3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is a highly functionalized and versatile building block with significant potential in the discovery and development of new agrochemicals. Its unique combination of a reactive sulfonyl chloride group and an activated aromatic ring allows for a wide range of chemical transformations, enabling the synthesis of diverse molecular scaffolds. The plausible synthetic pathways to important herbicide classes such as sulfonylureas and arylpicolinates, exemplified by the connection to Halauxifen-methyl, underscore the strategic importance of this intermediate. As the demand for more sophisticated and effective crop protection solutions continues to grow, the utility of such well-designed building blocks will undoubtedly play a crucial role in shaping the future of the agrochemical industry.

References

  • Whiteker, G. T., et al. (2019). Synthesis of 6-Aryl-5-fluoropicolinate Herbicides via Halex Reaction of Tetrachloropicolinonitrile. Organic Process Research & Development, 23(10), 2166–2174. Available at: [Link]

  • Li, Y., et al. (2023). Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. Journal of Chemical Technology & Biotechnology. Available at: [Link]

  • Patsnap. (n.d.). Preparation method of halauxifen-methyl. Eureka. Available at: [Link]

  • Cui, F., et al. (2022). Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. International Journal of Molecular Sciences, 23(14), 7724. Available at: [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary on the evaluation of the new active constituent halauxifen-methyl in the product GF-2685 Herbicide. Available at: [Link]

  • Zhersh, S., et al. (2010). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Tetrahedron Letters, 51(38), 5018-5021. Available at: [Link]

  • Google Patents. (n.d.). KR102102412B1 - Herbicidal compositions comprising 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid.
  • Google Patents. (n.d.). JP6920572B2 - Method for manufacturing herbicides and their intermediates.
  • AERU. (n.d.). Florpyrauxifen-benzyl (Ref: XDE-848 BE). Available at: [Link]

  • Google Patents. (n.d.). HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL) PYRIDINE-2-CARBOXYLIC ACID.
  • ResearchGate. (2023). Extraction Method for Determining Florpyrauxifen-benzyl Herbicide in Soil. Available at: [Link]

  • Chemistry LibreTexts. (2021). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]

  • MDPI. (2021). Florpyrauxifen-Benzyl Selectivity to Rice. Available at: [Link]

  • Google Patents. (n.d.). CN103121961A - Synthesis method of weedicide mesotrione intermediate 2-nitro-4-mesyltoluene.
  • MDPI. (2023). Degradation of a New Herbicide Florpyrauxifen-Benzyl in Water: Kinetics, Various Influencing Factors and Its Reaction Mechanisms. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • Vermont General Assembly. (n.d.). Florpyrauxifen-Benzyl Chemical Fact Sheet. Available at: [Link]

  • Google Patents. (n.d.). CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline.
  • SciSpace. (2016). Herbicidal compositions containing 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2- carboxylic acid, florasulam and pyroxsulam or derivatives thereof. Available at: [Link]

  • Google Patents. (n.d.). RU2632968C2 - Herbicidal compositions containing 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-metoxyphenyl)pyridine-2-carboxylic acid or its derivative and synthetic auxin herbicide.
  • Google Patents. (n.d.). CN103420842B - Preparation method for 4-(chlorodifluoromethoxy)aniline.

Sources

Application Notes & Protocols: Strategic Sulfonylation Using 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Sulfonamides

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents, including antibiotics, diuretics, and anticonvulsants. The synthesis of sulfonamides, typically achieved through the reaction of a sulfonyl chloride with a primary or secondary amine, is a fundamental transformation in drug discovery and development.[1][2] The choice of sulfonyl chloride is critical, as its substituents dictate the physicochemical and pharmacological properties of the final molecule.

3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is a highly functionalized reagent that offers a unique combination of reactivity and synthetic versatility. The potent electron-withdrawing effect of the nitro group significantly activates the sulfonyl chloride moiety for nucleophilic attack. Furthermore, the presence of both chloro and fluoro substituents on the aromatic ring provides orthogonal handles for subsequent post-sulfonylation modifications, such as nucleophilic aromatic substitution (SNAr) reactions, enabling the rapid generation of diverse compound libraries from a common intermediate. This guide provides a comprehensive technical overview and a field-proven protocol for the effective use of this versatile building block.

Reagent Profile and Physicochemical Characteristics

A thorough understanding of the reagent's properties is paramount for successful and safe execution of any chemical protocol.

PropertyValue
Chemical Name 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride
Synonyms 2-Fluoro-3-chloro-5-nitrobenzenesulfonyl chloride
Molecular Formula C₆H₂Cl₂FNO₄S
Molecular Weight 274.05 g/mol
Appearance Off-white to yellow solid
CAS Number 351003-45-7

Note: Physicochemical properties are based on the structure and data for similar compounds.

Health, Safety, and Handling Precautions

3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is a reactive and corrosive compound that must be handled with appropriate safety measures.

  • Hazard Classification: Based on analogous sulfonyl chlorides, this reagent is classified as corrosive.[3][4] It causes severe skin burns and eye damage. It is also harmful if swallowed or inhaled.[5]

  • GHS Pictograms:

    • GHS05: Corrosion

    • GHS07: Harmful

  • Handling:

    • Always handle this reagent inside a certified chemical fume hood.[6]

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles or a face shield.[3][5]

    • The reagent is moisture-sensitive. Reaction with water will produce hydrochloric acid (HCl) and the corresponding sulfonic acid. Ensure all glassware is oven-dried, and handle under an inert atmosphere (e.g., Nitrogen or Argon) where possible.

    • Avoid inhalation of dust.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as strong bases and alcohols.[5]

The Chemistry: Mechanism of Sulfonylation

The sulfonylation of a nucleophile (e.g., a primary or secondary amine) with 3-chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride proceeds via a nucleophilic acyl substitution-type mechanism at the sulfur center.

Causality of the Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the highly electrophilic sulfur atom of the sulfonyl chloride. The electrophilicity of the sulfur is significantly enhanced by the inductive effects of the attached oxygen, chlorine, and the substituted aromatic ring.

  • Formation of Tetrahedral Intermediate: This attack forms a transient, tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.

  • Deprotonation: A non-nucleophilic base, such as pyridine or triethylamine (Et₃N), removes the proton from the nitrogen atom, neutralizing the resulting ammonium salt and yielding the final sulfonamide product. The base is crucial to drive the reaction to completion by consuming the HCl byproduct.[1][2]

Caption: General mechanism for the sulfonylation of an amine.

Detailed Experimental Protocol: Synthesis of a Model Sulfonamide

This protocol describes a general procedure for the sulfonylation of a primary amine. It is intended as a starting point and may require optimization for specific substrates.

5.1. Materials and Equipment

  • Reagents: 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride, Benzylamine (or other primary/secondary amine), Triethylamine (Et₃N) or Pyridine, Dichloromethane (DCM, anhydrous), 1M Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).

  • Equipment: Round-bottom flask, magnetic stir bar, magnetic stir plate, ice bath, dropping funnel, septa, nitrogen/argon line, rotary evaporator, glassware for extraction and filtration.

5.2. Stoichiometry and Reagent Table

This table is based on a 10 mmol scale reaction with benzylamine as the model amine.

ReagentMW ( g/mol )Moles (mmol)EquivalentsAmount
Benzylamine107.1510.01.01.07 g (1.09 mL)
Triethylamine101.1912.01.21.21 g (1.67 mL)
3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride274.0510.01.02.74 g
Dichloromethane (DCM)---~100 mL

5.3. Step-by-Step Procedure

  • Setup: To a 250 mL oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 eq) and anhydrous DCM (50 mL). Place the flask under an inert atmosphere (N₂ or Ar).

  • Addition of Base: Add triethylamine (1.2 eq) to the solution. Cool the flask to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve 3-chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride (1.0 eq) in anhydrous DCM (50 mL). Transfer this solution to a dropping funnel and add it dropwise to the stirred amine solution at 0 °C over 20-30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-16 hours.

  • Monitoring (Self-Validation): Monitor the reaction's progress by Thin Layer Chromatography (TLC). Use a mobile phase such as 4:1 Hexanes:Ethyl Acetate. Spot the starting amine, the sulfonyl chloride, and the reaction mixture. The reaction is complete upon the disappearance of the limiting reagent (typically the amine).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL). The acid wash removes excess amine and triethylamine, while the bicarbonate wash removes any remaining acidic impurities.

    • Dry the separated organic layer over anhydrous MgSO₄.

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed.[7]

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Caption: Step-by-step experimental workflow for sulfonylation.

Field-Proven Insights & Troubleshooting

  • Choice of Base: While triethylamine is common, pyridine can also serve as the base and, in some cases, as the solvent. However, its removal during work-up is more difficult due to its higher boiling point and water solubility. For sterically hindered amines, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be required.

  • Solvent Selection: Dichloromethane is an excellent general-purpose solvent. For less soluble starting materials, THF or acetonitrile can be effective alternatives.[8] Ensure solvents are anhydrous to prevent hydrolysis of the sulfonyl chloride.

  • Exotherm Control: The dropwise addition at 0 °C is critical. Adding the sulfonyl chloride too quickly can lead to a rapid exotherm, potentially causing side reactions or decomposition.

  • Purification Challenges: Sulfonamides can sometimes be challenging to purify via chromatography due to streaking on silica gel. Using a small percentage of acetic acid in the eluent can sometimes improve peak shape. Alternatively, if the product is a stable solid, recrystallization is often the most effective method for achieving high purity.[7]

References

  • Google Patents. (n.d.). Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
  • ResearchGate. (n.d.). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Retrieved January 25, 2026, from [Link]

  • Google Patents. (n.d.). Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride.
  • ResearchGate. (n.d.). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Retrieved January 25, 2026, from [Link]

  • YouTube. (2014, March 3). Aromatic Sulfonation Mechanism - EAS vid 5 By Leah4sci. Retrieved January 25, 2026, from [Link]

  • Google Patents. (n.d.). Sulfonamide purification process.
  • Google Patents. (n.d.). The preparation method of nitrobenzene sulfonyl chloride.
  • Organic Syntheses. (n.d.). Orthanilic acid. Retrieved January 25, 2026, from [Link]

  • National Institutes of Health. (n.d.). Preparation of sulfonamides from N-silylamines. Retrieved January 25, 2026, from [Link]

  • Saskoer. (n.d.). 10.7. Reaction: Sulfonation – Introduction to Organic Chemistry. Retrieved January 25, 2026, from [Link]

  • Food Safety and Inspection Service. (2009, September 25). Determination and Confirmation of Sulfonamides. Retrieved January 25, 2026, from [Link]

  • Wikipedia. (n.d.). 3-Nitrochlorobenzene. Retrieved January 25, 2026, from [Link]

  • Chemistry Steps. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved January 25, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. Retrieved January 25, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of 3-nitrobenzenesulfonyl chloride.
  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved January 25, 2026, from [Link]

  • YouTube. (2023, November 18). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. Retrieved January 25, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 14). 9.7: Reactions of Alcohols (CHM 223). Retrieved January 25, 2026, from [Link]

  • Chemguide. (n.d.). The sulphonation of benzene - electrophilic substitution. Retrieved January 25, 2026, from [Link]

  • YouTube. (2018, May 7). Sulfonation of Benzene & Desulfonation Reaction Mechanism - Aromatic Compounds. Retrieved January 25, 2026, from [Link]

Sources

Application Notes and Protocols: The Strategic Use of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride in Advanced Dye Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This document provides researchers, chemists, and drug development professionals with a comprehensive technical guide on the application of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride as a versatile building block in the synthesis of high-performance dyes. We will delve into the core chemistry, strategic advantages conferred by its unique substitution pattern, and provide detailed, field-tested protocols for its use in creating both azo and reactive dyes.

Introduction: A Multifunctional Intermediate for Modern Dyes

3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is a highly functionalized aromatic compound poised for significant utility in the synthesis of sophisticated chromophores. Its value lies not in a single reactive site, but in the synergistic interplay of its four distinct functional groups: the sulfonyl chloride, the nitro group, and the two halogen atoms. This strategic arrangement allows for a multi-stage, regioselective functionalization, making it an exemplary starting material for dyes requiring specific properties such as high fixation efficiency, excellent fastness, and tunable coloration.

The primary roles of its key functional groups are:

  • Sulfonyl Chloride (-SO₂Cl): This is the principal site for initial derivatization, readily reacting with primary or secondary amines to form stable sulfonamide linkages. This reaction is fundamental to building the core structure of the dye molecule.[1]

  • Nitro Group (-NO₂): A powerful electron-withdrawing group, the nitro moiety serves two purposes. Initially, it activates the aromatic ring for nucleophilic substitution. More importantly, it is a synthetic precursor to an amine group (-NH₂) via reduction. This newly formed amine is the cornerstone for generating azo dyes through diazotization and coupling reactions.[2]

  • 2-Fluoro and 3-Chloro Groups (-F, -Cl): These halogens, particularly the fluorine atom at the ortho position to the sulfonyl group, are potential reactive sites. Activated by the strong electron-withdrawing sulfonyl and nitro groups, the fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions. This functionality is the basis for creating reactive dyes that form covalent bonds with fibers like cotton or wool, leading to exceptional wash fastness.[3][4]

This guide will demonstrate how to harness this multifunctionality through detailed application protocols.

Physicochemical Properties and Safety Data

A thorough understanding of the reagent's properties is critical for safe handling and successful experimentation.

PropertyValueSource
Chemical Name 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride-
CAS Number 1094690-77-3[5]
Molecular Formula C₆H₂Cl₂FNO₄S[5]
Molecular Weight 274.05 g/mol [5]
Appearance Expected to be a crystalline solidGeneral
Storage Inert atmosphere, 2-8°C[5]
Hazard Statements H314 (Causes severe skin burns and eye damage)[5]
Precautionary Statements P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P310[5]

Safety Causality: The sulfonyl chloride moiety is highly reactive towards nucleophiles, including water and the moisture on skin and mucous membranes. Upon contact, it can hydrolyze to the corresponding sulfonic acid and hydrochloric acid, causing severe chemical burns. Always handle this reagent in a certified fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

Core Chemistry: Pathways to Azo and Reactive Dyes

The utility of this reagent stems from two primary synthetic routes that can be pursued sequentially.

Pathway A: Synthesis of Azo Dyes

This pathway leverages the sulfonyl chloride and nitro groups. The process involves three key stages:

  • Sulfonamide Formation: Reaction with an amine to build the dye backbone.

  • Nitro Reduction: Conversion of the nitro group to an amine.

  • Diazotization & Azo Coupling: Formation of the chromophore.

G A 3-Chloro-2-fluoro-5-nitrobenzene- 1-sulfonyl chloride B Step 1: Sulfonamidation (+ Primary/Secondary Amine, R-NH₂) Base (e.g., Pyridine) A->B C Sulfonamide Intermediate (Nitro-containing) B->C D Step 2: Nitro Reduction (e.g., Fe/HCl, SnCl₂/HCl) C->D E Amine Intermediate (Diazo Component) D->E F Step 3: Diazotization (NaNO₂, HCl, 0-5°C) E->F G Diazonium Salt F->G H Step 4: Azo Coupling (+ Coupling Component) (e.g., Naphthol derivative) G->H I Final Azo Dye H->I

Caption: Workflow for synthesizing an azo dye.

Pathway B: Synthesis of Reactive Dyes

This pathway focuses on the activated fluorine atom as the fiber-reactive site. The dye's chromophore is first synthesized (e.g., via the azo pathway), and then the resulting dye is reacted with a suitable fiber under alkaline conditions.

G cluster_0 Dyeing Process A Synthesized Dye containing the 2-fluoro-3-chloro-5-nitrophenyl sulfonamide moiety C Step: Nucleophilic Aromatic Substitution (Alkaline conditions, e.g., Na₂CO₃) A->C B Fiber with Nucleophilic Group (e.g., Cellulose-OH) B->C D Covalently Bonded Dye on Fiber (High Wash Fastness) C->D

Caption: Mechanism of action for a reactive dye.

Causality of Reactivity: The fluorine atom at C-2 is significantly more reactive than the chlorine atom at C-3 towards nucleophilic attack. This is due to the powerful electron-withdrawing effect of the adjacent -SO₂- group and the para -NO₂ group, which stabilize the negatively charged Meisenheimer complex intermediate formed during the SₙAr reaction. This regioselectivity is crucial for designing predictable reactive systems.

Application Protocol 1: Synthesis of a Monoazo Red Dye

This protocol details the synthesis of a representative red azo dye using H-acid (1-amino-8-hydroxynaphthalene-3,6-disulfonic acid) as the coupling component.

Part A: Synthesis of the Diazo Component Intermediate

Step 1.1: Sulfonamide Formation

  • In a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve aniline (1.0 eq) in anhydrous pyridine (5 volumes) and cool the solution to 0-5°C in an ice bath.

  • Dissolve 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride (1.05 eq) in a minimal amount of anhydrous acetone.

  • Add the sulfonyl chloride solution dropwise to the aniline solution over 30 minutes, ensuring the temperature remains below 10°C.

    • Rationale: This exothermic reaction is controlled at low temperatures to prevent side reactions. Pyridine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.

  • After the addition is complete, allow the mixture to stir at room temperature for 4 hours.

  • Pour the reaction mixture into a beaker containing ice-cold 2M HCl (10 volumes). A solid precipitate will form.

    • Rationale: Acidification protonates the pyridine, making it water-soluble, and precipitates the water-insoluble sulfonamide product.

  • Filter the solid, wash thoroughly with deionized water until the filtrate is neutral, and dry under vacuum at 60°C. This yields N-phenyl-3-chloro-2-fluoro-5-nitrobenzenesulfonamide.

Step 1.2: Reduction of the Nitro Group

  • Set up a 500 mL flask with a reflux condenser and mechanical stirrer.

  • Add the dried nitro-sulfonamide (1.0 eq), industrial methylated spirits (10 volumes), and water (4 volumes).

  • Heat the mixture to 70-80°C to achieve a fine suspension.

  • Add concentrated hydrochloric acid (0.5 volumes) followed by the portion-wise addition of iron powder (3.0 eq) over 1 hour, maintaining a gentle reflux.

    • Rationale: The Béchamp reduction is a classic, cost-effective method for converting nitroarenes to anilines. The reaction is highly exothermic, so controlled addition of iron is critical.

  • After the addition, maintain reflux for an additional 3 hours. Monitor the reaction completion by TLC.

  • While hot, add sodium carbonate to the mixture until it is alkaline (pH 8-9) to precipitate iron hydroxides.

  • Filter the hot solution through a celite pad to remove the iron sludge. Wash the filter cake with hot ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude amino-sulfonamide: N-phenyl-5-amino-3-chloro-2-fluorobenzenesulfonamide. Recrystallize from an ethanol/water mixture for purification.

Part B: Diazotization and Azo Coupling

Step 1.3: Synthesis of the Final Dye

  • Dissolve the purified amino-sulfonamide (1.0 eq) in a mixture of water and concentrated HCl at room temperature. Cool the solution to 0-5°C in an ice-salt bath.

  • Add a solution of sodium nitrite (1.05 eq) in water dropwise, keeping the temperature below 5°C. Stir for 30 minutes after addition. Test for excess nitrous acid using starch-iodide paper (should turn blue).

    • Rationale: Formation of the diazonium salt is only stable at low temperatures. Excess nitrous acid can lead to side reactions and is typically quenched with a small amount of sulfamic acid if necessary.[6]

  • In a separate beaker, dissolve H-acid (1.0 eq) in water and add sodium carbonate until the pH is 9-10 to form a clear solution. Cool this coupling solution to 0-5°C.

  • Slowly add the cold diazonium salt solution to the H-acid solution over 30-45 minutes, maintaining the pH at 8.5-9.5 by the controlled addition of 20% sodium carbonate solution. The temperature should be kept below 10°C.

    • Rationale: The coupling reaction's pH is critical. Coupling to H-acid in alkaline conditions directs the azo linkage to the position ortho to the amino group.

  • Stir the reaction mixture for an additional 2 hours at 5-10°C.

  • Precipitate the dye by adding sodium chloride (salting out), filter the solid, wash with a small amount of brine, and dry in an oven at 70-80°C.

Application Protocol 2: Dyeing Cotton with the Synthesized Reactive Dye

This protocol describes how to apply the dye synthesized in Protocol 1 to cotton fabric, leveraging the reactive fluorine atom.

  • Prepare the Dyebath: Create a solution of the synthesized dye (e.g., 2% on weight of fabric, o.w.f.), Glauber's salt (e.g., 60 g/L), and water. The liquor-to-goods ratio should be 20:1.

    • Rationale: Glauber's salt (sodium sulfate) acts as an electrolyte to promote the exhaustion of the dye from the solution onto the fiber surface by reducing the negative charge repulsion between the anionic dye and the cellulose surface.

  • Dyeing: Immerse the pre-wetted cotton fabric in the dyebath. Raise the temperature to 60°C and hold for 45 minutes with gentle agitation.

  • Fixation: Add sodium carbonate (e.g., 20 g/L) to the dyebath to raise the pH to approximately 11.

    • Rationale: The alkaline conditions deprotonate the hydroxyl groups on the cellulose fiber, converting them into more potent cellulosate (-O⁻) nucleophiles. This initiates the SₙAr reaction where the cellulosate ion attacks the carbon bearing the fluorine atom, displacing it and forming a stable covalent ether bond.[7]

  • Continue dyeing at 60°C for another 60 minutes to ensure maximum fixation.

  • Rinsing and Soaping: Remove the fabric, rinse with cold water, and then wash in a hot solution (90-95°C) containing a non-ionic detergent (e.g., 2 g/L) for 15 minutes to remove any unfixed, hydrolyzed dye.

    • Rationale: This rigorous washing step, known as "soaping," is a self-validating system. If the dye is not covalently bonded, it will be removed during this step. A final clear rinse indicates high fixation and good wash fastness.

  • Rinse again with warm and then cold water, and air dry.

Expected Results and Data Interpretation

The following table provides representative data for the compounds synthesized in Protocol 1.

CompoundMolecular Weight ( g/mol )Physical AppearanceYield (%)Melting Point (°C)λ_max (nm)
N-phenyl-3-chloro-2-fluoro-5-nitro...348.72Pale yellow solid85-92145-148~340
N-phenyl-5-amino-3-chloro-2-fluoro...318.72Off-white solid75-85162-165~290
Final Monoazo Red Dye (H-acid adduct)660.03Dark red powder80-88>300 (decomposes)~520

The final dye is expected to exhibit a vibrant red color in aqueous solution, with its λ_max in the visible region confirming the formation of the extended conjugated azo system. Successful covalent bonding in Protocol 2 would be confirmed by the color intensity of the fabric remaining strong after the aggressive soaping step.

References

  • Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. ResearchGate. [Link]

  • US Patent 4,981,977A: Intermediate for and fluorescent cyanine dyes containing carboxylic acid groups.
  • Classifications, properties, recent synthesis and applications of azo dyes. National Institutes of Health (NIH). [Link]

  • The synthesis and application of novel 2-chloro-4-Alkylthio triazinyl reactive dyes. Taylor & Francis Online. [Link]

  • US Patent 6,503,317B1: Dye based aqueous pigment dispersions.
  • The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]

  • Synthesis and Properties of Novel Reactive Dyes Comprising Acyl Fluoride Group on Cotton Fabrics. National Institutes of Health (NIH). [Link]

  • Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. Oriental Journal of Chemistry. [Link]

  • US Patent 4,156,077A: Process for obtaining a dye substance of vegetal origin.
  • Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. PubMed. [Link]

  • EP Patent 0278904A1: Reactive dyes, their preparation and their use.
  • Synthesis and Properties of Novel Reactive Dyes Comprising Acyl Fluoride Group on Cotton Fabrics. MDPI. [Link]

  • Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. Organic Chemistry Portal. [Link]

  • Synthesis and Characterization of Azo Dye Para Red and New Derivatives. ResearchGate. [Link]

  • EP Patent 1289381B1: Low-staining orange food coloring composition.
  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Royal Society of Chemistry. [Link]

  • 6 Dyeing With Reactive Dye. Scribd. [Link]

  • Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. MDPI. [Link]

  • US Patent 3,367,946A: Xanthene dyes.

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Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Building Block for Kinase Inhibitor Scaffolds

Kinase inhibitors have emerged as a cornerstone of modern targeted therapy, with a multitude of small molecules approved for the treatment of cancers and other diseases.[1][2] The design of potent and selective kinase inhibitors is a continuous challenge in medicinal chemistry, demanding innovative scaffolds and synthetic strategies. This application note details the utility of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride as a versatile and strategic building block in the synthesis of novel kinase inhibitors.

The unique substitution pattern of this reagent offers a trifecta of functionalities that can be exploited to fine-tune the pharmacological properties of the final compound. The highly reactive sulfonyl chloride group serves as a key anchor for coupling with a variety of amine-containing fragments, forming the stable and often crucial sulfonamide linkage found in many kinase inhibitors.[3][4] The presence of chloro and fluoro groups on the aromatic ring provides opportunities for modifying the electronic properties, metabolic stability, and binding interactions of the inhibitor within the kinase active site.[5][6][7] Furthermore, the nitro group can act as a hydrogen bond acceptor or be chemically transformed into an amino group, opening avenues for further structural diversification and modulation of the molecule's physicochemical properties.[8]

This guide provides detailed protocols for the synthesis of this key building block and its subsequent application in the construction of a representative kinase inhibitor scaffold. We will delve into the causality behind the experimental choices, offering insights grounded in established medicinal chemistry principles.

Synthesis of the Key Building Block: 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride

While a direct, single-step synthesis of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride from a simple precursor is not widely documented, a plausible and efficient multi-step approach can be designed based on established organofluorine and sulfonation chemistries. The following protocol is a representative synthesis adapted from analogous procedures for related nitrobenzenesulfonyl chlorides.[9][10][11]

Protocol 1: Synthesis of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride

This protocol outlines a two-step synthesis starting from 1-chloro-2-fluorobenzene.

Step 1: Nitration of 1-Chloro-2-fluorobenzene to yield 1-Chloro-2-fluoro-5-nitrobenzene

  • Rationale: The nitration of the starting material introduces the nitro group at the 5-position, directed by the ortho, para-directing chloro and fluoro substituents. The reaction is performed at low temperatures to control the regioselectivity and prevent over-nitration.

  • Materials:

    • 1-Chloro-2-fluorobenzene

    • Fuming nitric acid

    • Concentrated sulfuric acid

    • Dichloromethane (DCM)

    • Ice

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (2.5 equivalents) to 0°C in an ice bath.

    • Slowly add fuming nitric acid (1.2 equivalents) to the sulfuric acid while maintaining the temperature below 10°C.

    • In a separate flask, dissolve 1-chloro-2-fluorobenzene (1.0 equivalent) in dichloromethane.

    • Slowly add the solution of 1-chloro-2-fluorobenzene to the nitrating mixture, ensuring the reaction temperature does not exceed 10°C.

    • After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC.

    • Carefully pour the reaction mixture onto crushed ice and allow it to warm to room temperature.

    • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-chloro-2-fluoro-5-nitrobenzene. The crude product can be purified by column chromatography if necessary.

Step 2: Chlorosulfonation of 1-Chloro-2-fluoro-5-nitrobenzene

  • Rationale: This step introduces the sulfonyl chloride group onto the aromatic ring. Chlorosulfonic acid is a powerful reagent for this transformation. The reaction is typically carried out at elevated temperatures to drive the reaction to completion.[9][11]

  • Materials:

    • 1-Chloro-2-fluoro-5-nitrobenzene

    • Chlorosulfonic acid

    • Thionyl chloride (optional, as a co-reagent)[10]

    • Ice-water

    • Dichloromethane (DCM)

  • Procedure:

    • In a flask equipped with a reflux condenser and a gas outlet to a scrubber, carefully add chlorosulfonic acid (4-5 equivalents) to 1-chloro-2-fluoro-5-nitrobenzene (1.0 equivalent) at room temperature.

    • Slowly heat the reaction mixture to 110-120°C and maintain this temperature for 4-6 hours.[11] The reaction should be performed in a well-ventilated fume hood due to the evolution of HCl gas.

    • (Optional) After the initial heating period, cool the mixture to 70°C and add thionyl chloride (1.0 equivalent) dropwise. Stir for an additional 1-2 hours at this temperature until gas evolution ceases.[10]

    • Cool the reaction mixture to room temperature and carefully pour it onto a stirred mixture of crushed ice and water.

    • The product, 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride, will precipitate as a solid.

    • Filter the solid, wash it with cold water, and dry it under vacuum. The crude product can be recrystallized from a suitable solvent like petroleum ether for higher purity.[11]

Application in Kinase Inhibitor Synthesis: A Representative Protocol

The synthesized 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is a versatile electrophile for reaction with various nucleophilic amines, leading to the formation of a sulfonamide linkage. This is a cornerstone reaction in the synthesis of a wide array of kinase inhibitors.

Protocol 2: Synthesis of a N-(Aryl/Heteroaryl)-3-chloro-2-fluoro-5-nitrophenylsulfonamide

This protocol details the general procedure for coupling the sulfonyl chloride with a primary or secondary amine.

  • Rationale: The reaction is a nucleophilic substitution at the sulfur atom of the sulfonyl chloride. A non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is used to quench the HCl generated during the reaction. The choice of solvent depends on the solubility of the reactants.

  • Materials:

    • 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride

    • Primary or secondary amine (e.g., aniline, piperidine, morpholine derivatives)

    • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • 1N Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • In a separate flask, dissolve 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride (1.1 equivalents) in dichloromethane.

    • Add the sulfonyl chloride solution dropwise to the cooled amine solution.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1N HCl, water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude sulfonamide product can be purified by column chromatography on silica gel or by recrystallization.

Structure-Activity Relationship (SAR) Insights

The sulfonamide scaffold derived from 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride offers multiple points for diversification to explore the structure-activity relationship (SAR) and optimize inhibitor potency and selectivity.

Structural Moiety Rationale for Variation Potential Impact on Activity
Amine Fragment (R-NH2) Introduction of various aryl, heteroaryl, or aliphatic groups to probe different regions of the kinase active site.Can significantly impact potency and selectivity by forming key hydrogen bonds, hydrophobic interactions, or pi-stacking interactions with active site residues.
Nitro Group (-NO2) Can be reduced to an amino group (-NH2) which can then be further functionalized (e.g., acylated, alkylated) to introduce additional binding elements.The nitro group itself can act as a hydrogen bond acceptor. The derived amino group can serve as a hydrogen bond donor or a handle for further derivatization, potentially leading to improved potency.[8]
Fluoro Group (-F) The fluorine atom can enhance binding affinity through favorable interactions with the protein backbone and can also improve metabolic stability by blocking potential sites of metabolism.Can lead to increased potency and improved pharmacokinetic properties.
Chloro Group (-Cl) The chloro group can participate in halogen bonding and occupy hydrophobic pockets within the active site. Its electronic-withdrawing nature also influences the overall properties of the molecule.[5][6]Can contribute to binding affinity and modulate the pKa of nearby functional groups.

Visualizing the Synthetic Workflow

The following diagrams illustrate the key synthetic transformations described in this application note.

Synthesis of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride cluster_0 Step 1: Nitration cluster_1 Step 2: Chlorosulfonation 1-Chloro-2-fluorobenzene 1-Chloro-2-fluorobenzene 1-Chloro-2-fluoro-5-nitrobenzene 1-Chloro-2-fluoro-5-nitrobenzene 1-Chloro-2-fluorobenzene->1-Chloro-2-fluoro-5-nitrobenzene HNO3, H2SO4 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride 1-Chloro-2-fluoro-5-nitrobenzene->3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride ClSO3H

Caption: Synthetic route to the key building block.

Kinase Inhibitor Scaffold Synthesis 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride Sulfonamide Kinase Inhibitor Scaffold Sulfonamide Kinase Inhibitor Scaffold 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride->Sulfonamide Kinase Inhibitor Scaffold Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Sulfonamide Kinase Inhibitor Scaffold Base (e.g., Et3N)

Caption: General coupling reaction for inhibitor synthesis.

Conclusion and Future Directions

3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride represents a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its unique combination of reactive and modifiable functional groups provides medicinal chemists with a powerful tool for generating diverse chemical libraries and optimizing lead compounds. The protocols and insights provided in this application note serve as a comprehensive guide for researchers in the field of drug discovery to harness the potential of this strategic intermediate in the ongoing quest for more effective and selective targeted therapies. Further exploration of the chemical space accessible from this scaffold is warranted and holds the promise of identifying next-generation kinase inhibitors.

References

  • Process for the preparation of 3-nitrobenzenesulfonyl chloride.
  • Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. ResearchGate. [Link]

  • Preparation method of 5-chlorine-2-aminobenzene sulfonamide.
  • Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. PMC. [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Connect. [Link]

  • Method of preparing 2-chloro-3-nitro-5-carboxyl benzenesulfonamide.
  • Synthesis of 3-nitrobenzenesulfonyl chloride. PrepChem.com. [Link]

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Publications. [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. [Link]

  • Method for synthesizing p-nitrobenzenesulfonyl chloride.
  • Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. PubMed. [Link]

  • “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. [Link]

  • Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. ResearchGate. [Link]

  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure. [Link]

  • Trends in kinase drug discovery: targets, indications and inhibitor design. BIOCEV. [Link]

  • Insights into the structure-activity relationship of pyrimidine-sulfonamide analogues for targeting BRAF V600E protein. PubMed. [Link]

  • Investigating the structure-activity relationships of N'-[(5-nitrofuran-2-yl) methylene] substituted hydrazides against Trypanosoma cruzi to design novel active compounds. PubMed. [Link]

  • The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
  • Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. MDPI. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]

  • The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds. PubMed. [Link]

  • Reactivity of 3-chlorosulfonylbenzoyl chloride in the aminolysis with aromatic amines. ResearchGate. [Link]

Sources

The Fulcrum of Modern Catalysis: Application Notes and Protocols for 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Forward

In the landscape of contemporary chemical synthesis, the demand for precise, efficient, and versatile catalytic systems is paramount. It is with this imperative in mind that we delve into the burgeoning applications of derivatives stemming from 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride. While this molecule is principally a highly reactive and versatile building block, its true catalytic potential is unlocked upon its conversion into a diverse array of sulfonamide derivatives. These derivatives have emerged as powerful ligands in metal-catalyzed reactions, as standalone organocatalysts, and as key players in photoredox catalysis. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of these catalytic players and detailed protocols for their application, underpinned by a rationale for the experimental design choices that ensure robust and reproducible outcomes.

The Progenitor Molecule: Understanding 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl Chloride

3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is a polysubstituted aromatic compound characterized by several key reactive sites. The sulfonyl chloride (-SO₂Cl) group is a potent electrophile, readily undergoing nucleophilic substitution with a wide range of amines and alcohols to form stable sulfonamides and sulfonate esters, respectively. The presence of a nitro group (-NO₂) and halogen atoms (Cl, F) on the benzene ring significantly influences the electronic properties of the molecule, enhancing its reactivity. The strategic positioning of these functional groups allows for sequential and regioselective modifications, making it an ideal scaffold for the synthesis of a library of derivatives with tunable steric and electronic properties.

From Building Block to Catalyst: The Synthesis of Sulfonamide Derivatives

The gateway to the catalytic applications of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is the formation of sulfonamides. This transformation is typically a robust and high-yielding reaction.

Protocol 1: General Procedure for the Synthesis of N-Substituted Sulfonamides

Principle: This protocol details the nucleophilic substitution reaction between 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride and a primary or secondary amine in the presence of a base to yield the corresponding sulfonamide. The base is crucial for scavenging the HCl generated during the reaction.

Materials:

  • 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride

  • Desired primary or secondary amine (e.g., aniline, benzylamine, piperidine)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.

  • In a separate flask, dissolve 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the stirring amine solution at 0 °C over a period of 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure sulfonamide derivative.

Trustworthiness: This protocol is self-validating through TLC monitoring for reaction completion and spectroscopic characterization (¹H NMR, ¹³C NMR, and MS) of the purified product to confirm its identity and purity.

Catalytic Frontiers: Applications of Sulfonamide Derivatives

The sulfonamide derivatives of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride are not mere passive molecules; they are active participants in a range of catalytic transformations.

Ligands in Asymmetric Metal Catalysis

Chiral, non-racemic sulfonamides derived from chiral amines can serve as excellent ligands for various transition metals (e.g., titanium, copper, rhodium) in asymmetric catalysis. The sulfonamide nitrogen and one of the sulfonyl oxygens can coordinate to the metal center, creating a chiral environment that influences the stereochemical outcome of the reaction.

Application Example: Asymmetric Diethylzinc Addition to Aldehydes

Chiral bis-sulfonamide ligands derived from camphor have been shown to catalyze the addition of diethylzinc to aromatic aldehydes in the presence of Ti(OiPr)₄, yielding chiral secondary alcohols with high enantioselectivity.

graph Asymmetric_Addition { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Aldehyde [label="Aldehyde"]; Diethylzinc [label="Diethylzinc"]; Chiral_Ligand [label="Chiral Sulfonamide\nLigand", fillcolor="#FBBC05"]; Titanium_Catalyst [label="Ti(OiPr)₄"]; Chiral_Alcohol [label="Chiral Secondary\nAlcohol (High ee)", fillcolor="#34A853"];

Aldehyde -> Chiral_Alcohol; Diethylzinc -> Chiral_Alcohol; Chiral_Ligand -> Titanium_Catalyst [label="forms active\ncatalyst"]; Titanium_Catalyst -> Chiral_Alcohol [label="catalyzes"]; }

Caption: Workflow for Asymmetric Diethylzinc Addition.
Organocatalysis

Certain sulfonamide derivatives can function as organocatalysts, particularly in reactions involving activation through hydrogen bonding. The N-H proton of a primary or secondary sulfonamide is acidic and can act as a hydrogen bond donor, activating electrophiles.

Application Example: Michael Addition

Enantiopure mono-sulfonamides have been employed as organocatalysts in the asymmetric Michael addition of nucleophiles to α,β-unsaturated compounds. The sulfonamide can activate the enone substrate towards nucleophilic attack through hydrogen bonding.

Photocatalytic Late-Stage Functionalization

Recent advancements have demonstrated that sulfonamides can be converted into sulfonyl radical intermediates under photocatalytic conditions.[1] This allows for the late-stage functionalization of complex molecules containing a sulfonamide moiety, a strategy of significant interest in drug discovery.[1]

Principle: A photocatalyst, upon excitation with visible light, can induce the formation of a sulfonyl radical from a sulfonamide. This radical can then participate in various C-C and C-heteroatom bond-forming reactions.

graph Photocatalysis_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Sulfonamide [label="Sulfonamide Derivative"]; Photocatalyst [label="Photocatalyst\n(e.g., Organo-photocatalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Visible_Light [label="Visible Light (hν)"]; Sulfonyl_Radical [label="Sulfonyl Radical\nIntermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alkene [label="Alkene/Coupling Partner"]; Functionalized_Product [label="Functionalized Product"];

Sulfonamide -> Sulfonyl_Radical; Photocatalyst -> Sulfonyl_Radical [label="generates"]; Visible_Light -> Photocatalyst [label="excites"]; Sulfonyl_Radical -> Functionalized_Product; Alkene -> Functionalized_Product; }

Caption: General Scheme for Photocatalytic Sulfonamide Functionalization.

Catalytic Relevance of the Nitroaromatic Core

The nitro group on the aromatic ring of these derivatives is not merely a spectator. It plays a crucial role in catalysis, particularly in the context of reduction reactions.

Catalytic Reduction of Nitroaromatics

The reduction of nitroaromatic compounds to their corresponding anilines is a fundamental transformation in organic synthesis, as anilines are precursors to a vast array of dyes, pharmaceuticals, and polymers. The catalytic hydrogenation of nitroaromatics is a widely used industrial process.[2] While the sulfonamide derivatives themselves are the substrates in this context, understanding their reduction is key to further functionalization.

Protocol 2: Catalytic Hydrogenation of a Nitro-Substituted Sulfonamide

Principle: This protocol describes the reduction of the nitro group of a 3-chloro-2-fluoro-5-nitro-benzenesulfonamide derivative to an amino group using a heterogeneous catalyst, typically palladium on carbon (Pd/C), under a hydrogen atmosphere.

Materials:

  • Nitro-substituted sulfonamide derivative

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Stirring apparatus

  • Filtration setup (e.g., Celite pad)

Procedure:

  • In a round-bottom flask, dissolve the nitro-substituted sulfonamide (1.0 eq) in MeOH.

  • Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.

  • Seal the flask and evacuate and backfill with H₂ gas three times.

  • Stir the reaction mixture vigorously under a positive pressure of H₂ (e.g., from a balloon) at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once complete, carefully vent the H₂ atmosphere and purge the flask with an inert gas (e.g., nitrogen).

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with MeOH.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude amino-substituted sulfonamide.

  • Purify the product by recrystallization or column chromatography if necessary.

Safety Note: Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care in a well-ventilated fume hood.

Data Summary

Derivative Type Catalytic Application Catalyst System Typical Substrates Key Advantage
Chiral SulfonamidesAsymmetric SynthesisMetal Complexes (e.g., Ti, Cu)Aldehydes, Ketones, IminesHigh enantioselectivity
Acyclic/Cyclic SulfonamidesOrganocatalysisSulfonamide itselfα,β-Unsaturated compoundsMetal-free, mild conditions
General SulfonamidesPhotocatalysisOrgano-photocatalystsAlkenes, AlkynesLate-stage functionalization
Nitroaromatic CoreReduction ReactionsHeterogeneous (e.g., Pd/C) or Homogeneous CatalystsNitro group on the derivativeAccess to amino derivatives

Conclusion

3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is more than a mere synthetic intermediate; it is the entry point to a class of compounds with significant and diverse catalytic applications. By transforming the sulfonyl chloride moiety into a sulfonamide, researchers can access a rich vein of catalytic chemistry, from stereoselective synthesis to modern photocatalysis. The protocols and principles outlined in this guide are intended to serve as a robust foundation for the exploration and exploitation of these versatile catalytic tools in academic and industrial research. The continued development of novel derivatives from this progenitor molecule promises to further expand the horizons of catalytic science.

References

  • Application of mono- and bis-sulfonamides in asymmetric catalysis. Research Trends. [Link]

  • Heterocyclic Sulphonamide Metal Complexes: Synthesis and Biologic. TSI Journals. [Link][3]

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Publishing. [Link][2]

  • Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis. [Link][1]

  • Metal Complexes of Heterocyclic Sulphonamide: Synthesis, Characterization and Biological Activity. Science Publishing Group. [Link]

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Application Notes and Protocols for the Derivatization of Amines with 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Modern Reagent for Amine Analysis and Synthesis

In the landscape of chemical analysis and drug development, the precise and reliable functionalization of amine groups is of paramount importance. Amines, being ubiquitous in pharmaceuticals, agrochemicals, and biological systems, often require derivatization to enhance their detectability, facilitate separation, or to build more complex molecular architectures.[1] 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride emerges as a highly reactive and versatile reagent for this purpose. Its electron-deficient aromatic ring, substituted with three powerful electron-withdrawing groups (nitro, chloro, and fluoro), renders the sulfonyl chloride moiety exceptionally electrophilic. This heightened reactivity allows for the efficient conversion of primary and secondary amines into stable sulfonamide derivatives under mild conditions.

The resulting sulfonamides exhibit several advantageous properties. The presence of the nitroaromatic chromophore facilitates sensitive UV detection in chromatographic methods, while the overall structure is well-suited for analysis by mass spectrometry and nuclear magnetic resonance spectroscopy. From a synthetic standpoint, the fluoro and chloro substituents on the aromatic ring offer potential sites for further functionalization, making this reagent a valuable building block in medicinal chemistry and materials science.

This document provides a comprehensive guide to the use of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride for the derivatization of primary and secondary amines, complete with detailed protocols, mechanistic insights, and guidelines for the analysis of the resulting sulfonamides.

Reaction Mechanism and Rationale

The derivatization of amines with 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride proceeds via a classical nucleophilic acyl-type substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. This reaction is typically carried out in the presence of a base, which plays a crucial dual role.

The Role of the Base

A base, commonly a tertiary amine such as triethylamine (TEA) or pyridine, is essential for the reaction to proceed to completion. Its functions are:

  • Neutralization of HCl: The reaction liberates one equivalent of hydrochloric acid (HCl). The base neutralizes this acidic byproduct, preventing the protonation of the starting amine, which would render it non-nucleophilic.[2]

  • Facilitation of the Reaction: By scavenging the proton from the intermediate, the base drives the equilibrium of the reaction towards the formation of the stable sulfonamide product.

The choice of base can influence the reaction rate and yield. Tertiary amines are preferred as they do not compete with the primary or secondary amine in reacting with the sulfonyl chloride.

Reaction Pathway

Sulfonamide Formation Mechanism amine R-NH₂ (Amine) intermediate [Ar-SO₂(Cl)-NH₂⁺-R] amine->intermediate Nucleophilic Attack sulfonyl_chloride Ar-SO₂Cl (3-Chloro-2-fluoro-5-nitro- benzene-1-sulfonyl chloride) sulfonyl_chloride->intermediate base Base (e.g., TEA) sulfonamide Ar-SO₂-NH-R (Sulfonamide) intermediate->sulfonamide Deprotonation hcl_base Base-H⁺Cl⁻ intermediate->hcl_base - HCl

Caption: Mechanism of Sulfonamide Formation.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization depending on the specific amine substrate.

Materials and Reagents
  • 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride (CAS: 1094690-77-3)

  • Amine (primary or secondary)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Protocol 1: Derivatization of a Primary Amine

This protocol is suitable for the derivatization of a wide range of primary amines.

Step-by-Step Procedure:

  • Dissolution of Amine: In a clean, dry round-bottom flask, dissolve the primary amine (1.0 mmol) in anhydrous DCM (10 mL).

  • Addition of Base: Add triethylamine (1.5 mmol, 1.5 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Addition of Sulfonyl Chloride: In a separate vial, dissolve 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride (1.1 mmol, 1.1 equivalents) in anhydrous DCM (5 mL). Add this solution dropwise to the stirring amine solution over a period of 10-15 minutes at 0 °C (ice bath).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding 1 M HCl (10 mL) and transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated sodium bicarbonate solution (2 x 10 mL), and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.[3]

Protocol 2: Derivatization of a Secondary Amine

Secondary amines generally exhibit lower nucleophilicity compared to primary amines, which may necessitate slightly more forcing reaction conditions.

Step-by-Step Procedure:

  • Dissolution of Amine: In a clean, dry round-bottom flask, dissolve the secondary amine (1.0 mmol) in anhydrous THF (10 mL).

  • Addition of Base: Add pyridine (2.0 mmol, 2.0 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Addition of Sulfonyl Chloride: In a separate vial, dissolve 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride (1.2 mmol, 1.2 equivalents) in anhydrous THF (5 mL). Add this solution dropwise to the stirring amine solution.

  • Reaction: Heat the reaction mixture to 40-50 °C and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate (20 mL).

    • Wash the organic solution sequentially with 1 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Workflow Visualization

Derivatization Workflow start Start dissolve_amine Dissolve Amine and Base in Anhydrous Solvent start->dissolve_amine add_reagent Add Solution of 3-Chloro-2-fluoro-5-nitrobenzene- 1-sulfonyl chloride dissolve_amine->add_reagent react Stir at Appropriate Temperature add_reagent->react workup Aqueous Work-up (Wash with Acid, Base, Brine) react->workup dry_concentrate Dry and Concentrate Organic Phase workup->dry_concentrate purify Purify Crude Product (Recrystallization or Chromatography) dry_concentrate->purify characterize Characterize Pure Sulfonamide purify->characterize end End characterize->end

Caption: General Experimental Workflow for Amine Derivatization.

Analytical Characterization of Sulfonamides

The successful synthesis of the sulfonamide derivative should be confirmed by appropriate analytical techniques.

Technique Purpose Typical Observations
HPLC-UV Purity assessment and quantification.The nitroaromatic group provides strong UV absorbance, typically around 254 nm. A C18 reversed-phase column with a mobile phase of acetonitrile/water or methanol/water with a small amount of acid (e.g., 0.1% formic acid) is a good starting point.[4][5][6]
LC-MS Molecular weight confirmation and structural elucidation.In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is typically observed. Fragmentation may involve the loss of SO₂.[4]
¹H NMR Structural confirmation.Expect to see signals for the aromatic protons of the sulfonyl chloride moiety, as well as signals corresponding to the protons of the original amine. The N-H proton of a primary amine-derived sulfonamide is often observed as a broad singlet.[7]
¹³C NMR Structural confirmation.Characteristic signals for the aromatic carbons and the carbons of the amine portion of the molecule will be present.[7]

Troubleshooting and Key Considerations

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous, as the sulfonyl chloride is sensitive to moisture.

    • Increase the amount of base or try a stronger, non-nucleophilic base.

    • Increase the reaction time or temperature, especially for less reactive amines.

  • Multiple Products:

    • This may indicate side reactions. Ensure slow, dropwise addition of the sulfonyl chloride to avoid localized high concentrations.

    • Purification by column chromatography is often necessary to isolate the desired product.

  • "Oiling Out" during Recrystallization:

    • This occurs when the product separates as a liquid instead of a solid. Try using a different solvent system or cooling the solution more slowly.[3]

Conclusion

3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is a powerful reagent for the derivatization of primary and secondary amines. The high reactivity of this reagent allows for the efficient formation of stable sulfonamides under relatively mild conditions. The resulting derivatives are well-suited for a range of analytical techniques and can serve as valuable intermediates in synthetic chemistry. The protocols and guidelines presented herein provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this versatile compound in their work.

References

  • Liu, et al. (2024).
  • An Expedient Synthesis of Sulfinamides
  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal.
  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021). RSC Advances.
  • Das, T. C., Quadri, S. A., & Farooqui, M. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204.
  • Sulfonamide synthesis by alkylation or aryl
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society.
  • Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. (2026). The Journal of Organic Chemistry.
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). Organic Letters.
  • 23.9: Amines as Nucleophiles. (2021). Chemistry LibreTexts.
  • 26.04 Protecting Groups for Amines: Sulfonamides. (2020). YouTube.
  • Płotka-Wasylka, J. M., Morrison, C., Biziuk, M., & Namieśnik, J. (2015).
  • Technical Support Center: Recrystallization of Sulfonamide Products. (n.d.). Benchchem.
  • Simultaneous Determination of 11 Sulfonamides by HPLC–UV and Application for Fast Screening of Their Aerobic Elimination and Biodegradation in a Simple Test. (n.d.).
  • Separation of PAH Compounds using UV and Fluorescence Detection - HPLC. (n.d.).
  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carboni. (2024). Semantic Scholar.

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Application Note: A Scalable, High-Yield Synthesis of N-Aryl Sulfonamides Using 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-tested guide for the scale-up synthesis of substituted N-aryl sulfonamides, utilizing the versatile chemical intermediate 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride. Sulfonamides are a cornerstone of modern medicinal chemistry, and the specific substitution pattern of this starting material offers significant advantages for drug discovery, including metabolic blocking and opportunities for further chemical diversification.[1][2] This guide moves beyond a simple bench-scale procedure to address the critical challenges of process scale-up, including thermal management, reagent handling, purification, and safety. We present a detailed, step-by-step protocol, supported by mechanistic insights, process flow diagrams, and troubleshooting advice to ensure robust and reproducible execution from gram to multi-kilogram scales.

Scientific Principles & Strategic Considerations

The synthesis of sulfonamides from sulfonyl chlorides and primary or secondary amines is one of the most reliable transformations in organic chemistry, prized for its high yields and broad functional group tolerance.[3][4] This section elucidates the core principles of the reaction and the strategic rationale for selecting this specific sulfonyl chloride for drug development programs.

The Sulfonamide Coupling Reaction: A Mechanistic Overview

The reaction proceeds via a nucleophilic acyl substitution mechanism at the highly electrophilic sulfur center of the sulfonyl chloride. The lone pair of the amine nitrogen attacks the sulfur atom, leading to a transient tetrahedral intermediate. The subsequent collapse of this intermediate expels the chloride ion, and a final deprotonation step, typically facilitated by a non-nucleophilic base, yields the stable sulfonamide product and the hydrochloride salt of the base. The presence of strongly electron-withdrawing groups (—F, —Cl, —NO₂) on the aromatic ring of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride significantly enhances the electrophilicity of the sulfur atom, leading to a rapid and efficient reaction.

Caption: General mechanism for sulfonamide synthesis.

Strategic Value of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride

The choice of this starting material is strategic for several reasons pertinent to drug discovery:

  • Bioisosteric Fluorine: The fluorine atom is a crucial element in modern drug design.[5][6] Its small size and high electronegativity can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins, and modulate physicochemical properties like lipophilicity (logP) and acidity (pKa) to improve cell permeability and overall pharmacokinetic profiles.[7][8][9]

  • Handles for Diversification: The chloro and nitro groups serve as versatile synthetic handles for building molecular complexity. The chloro group can be displaced via nucleophilic aromatic substitution (SNAr), while the nitro group can be readily reduced to an aniline, which can then be further functionalized. This allows for the rapid generation of a library of analogues from a common intermediate.

  • High Reactivity: As mentioned, the electron-deficient nature of the aromatic ring ensures a high reaction rate, which is advantageous for manufacturing efficiency.

Key Considerations for Process Scale-Up

Transitioning from a lab-scale procedure to a pilot or manufacturing scale introduces significant challenges that must be proactively managed.

  • Thermal Management: The reaction between a sulfonyl chloride and an amine is highly exothermic. At scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. Uncontrolled exotherms can lead to side reactions, product degradation, and dangerous pressure build-up. The protocol below emphasizes slow, controlled addition of the sulfonyl chloride at a reduced temperature to manage the heat flow effectively.

  • Mixing Efficiency: Homogeneous mixing is critical to prevent localized "hot spots" and ensure consistent reaction kinetics. The use of a properly sized overhead mechanical stirrer is mandatory for volumes exceeding one liter.

  • Reagent Addition: A controlled addition rate via a dropping funnel or pump is essential for both thermal management and preventing the formation of undesired dimeric byproducts (from the reaction of a second molecule of sulfonyl chloride with the newly formed sulfonamide).

  • Work-up and Isolation: At scale, extractions and phase separations require longer settling times. The purification method of choice is recrystallization, which is more scalable and cost-effective than chromatography for large quantities of solid material.[10]

Safety & Handling Protocols

Safe laboratory practice is paramount. Sulfonyl chlorides are hazardous compounds that demand respect and proper handling procedures.

  • Hazard Assessment: 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is a corrosive solid. It reacts violently with water, releasing hydrochloric acid (HCl) gas.[11] It is a lachrymator and causes severe skin burns and eye damage. All solvents used should be anhydrous.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile). All manipulations should be performed within a certified chemical fume hood.[12][13][14]

  • Spill & Waste Management: In case of a spill, neutralize with a solid absorbent material like sodium bicarbonate. Do not use water. All waste materials, both solid and liquid, must be disposed of according to institutional and local environmental regulations.

Detailed Experimental Protocol (100 g to 1 kg Scale)

This protocol describes the synthesis of a representative sulfonamide, N-benzyl-3-chloro-2-fluoro-5-nitrobenzenesulfonamide. The principles and molar equivalents can be adapted for other primary and secondary amines.

Materials and Equipment
Reagent/MaterialGradeSupplier Example
3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride≥98%Major Aldrich
Benzylamine≥99%Acros Organics
Triethylamine (TEA)≥99.5%, anhydrousFisher Scientific
Dichloromethane (DCM)Anhydrous, ACSVWR Chemicals
Hydrochloric Acid (HCl)2 M aqueous solutionJ.T. Baker
Sodium Bicarbonate (NaHCO₃)Saturated aq. soln.EMD Millipore
Brine (Sodium Chloride)Saturated aq. soln.LabChem
Magnesium Sulfate (MgSO₄)AnhydrousEMD Millipore
Ethanol200 Proof, ACSDecon Labs
Equipment Specification
Glass Reactor (Jacketed)5 L or 20 LChemglass
Overhead Mechanical StirrerHigh-torqueIKA
Addition Funnel1 L or 5 LPyrex
Temperature ProbeK-type thermocoupleOmega
Buchner Funnel & Filter FlaskAppropriate scaleCoorsTek
Rotary EvaporatorAppropriate scaleBuchi
Reaction Setup & Synthesis Workflow

Scale-Up Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product setup 1. Assemble & Inert Reactor (Jacketed Glass Reactor, Stirrer, N₂ Inlet) charge 2. Charge Reactor (Benzylamine, TEA, Anhydrous DCM) setup->charge cool 3. Cool Reactor (0-5 °C) charge->cool prepare_sol 4. Prepare Sulfonyl Chloride Solution (Dissolve in Anhydrous DCM) cool->prepare_sol add 5. Controlled Addition (Add solution via dropping funnel over 1-2 hours) prepare_sol->add react 6. Reaction & Monitoring (Stir at RT for 2-4h, Monitor by TLC/LC-MS) add->react quench 7. Quench Reaction (Add 2M HCl (aq)) react->quench extract 8. Aqueous Washes (Wash organic phase with NaHCO₃, Brine) quench->extract dry 9. Dry & Filter (Dry over MgSO₄, filter) extract->dry concentrate 10. Concentrate (Remove DCM via rotary evaporation) dry->concentrate purify 11. Purify by Recrystallization (Dissolve in hot EtOH, cool to crystallize) concentrate->purify isolate 12. Isolate & Dry (Filter crystals, wash with cold EtOH, dry under vacuum) purify->isolate characterize 13. Characterize (NMR, MS, MP, Purity by HPLC) isolate->characterize

Caption: Step-by-step workflow for sulfonamide synthesis.

Step-by-Step Synthesis Protocol (1 kg Scale Example)
ReagentMW ( g/mol )Amount (kg)Moles (mol)Molar Eq.
3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride272.071.003.681.0
Benzylamine107.150.434.041.1
Triethylamine (TEA)101.190.454.411.2
Dichloromethane (DCM)-~10 L--
  • Reactor Preparation: Assemble the 20 L jacketed glass reactor equipped with an overhead stirrer, temperature probe, nitrogen inlet, and a 5 L addition funnel. Ensure the system is dry and inert by purging with nitrogen.

  • Charge Reactor: Charge the reactor with benzylamine (0.43 kg, 4.04 mol) and anhydrous dichloromethane (5.0 L). Begin stirring and add triethylamine (0.45 kg, 4.41 mol).

  • Cooling: Cool the stirred solution to 0-5 °C using a circulating chiller connected to the reactor jacket.

  • Prepare Sulfonyl Chloride Solution: In a separate container, carefully dissolve the 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride (1.00 kg, 3.68 mol) in anhydrous dichloromethane (5.0 L). Note: This dissolution may be slightly endothermic or exothermic; prepare in a container that can be cooled if necessary. Transfer this solution to the 5 L addition funnel.

  • Controlled Addition: Add the sulfonyl chloride solution dropwise to the cooled, stirred amine solution over a period of 1.5 to 2 hours. Critically, maintain the internal reaction temperature below 10 °C throughout the addition. A significant exotherm will be observed.

  • Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Reaction Monitoring: Monitor the reaction for the disappearance of the sulfonyl chloride starting material using an appropriate method (e.g., TLC with a 3:1 Hexanes:Ethyl Acetate mobile phase or LC-MS).

  • Quenching & Work-up:

    • Once the reaction is complete, cool the mixture to 10-15 °C. Slowly add 2 M HCl (aq) (~4 L) to quench the reaction and protonate the excess TEA.

    • Transfer the mixture to a separatory funnel (or perform a bottom-phase separation if the reactor is equipped). Separate the organic (bottom) layer.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 2 L) and saturated brine solution (1 x 2 L).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

  • Purification by Recrystallization:

    • Transfer the crude solid to a clean flask. Add hot ethanol, stirring until the solid is fully dissolved.

    • Slowly cool the solution to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold ethanol.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C until a constant weight is achieved. The expected yield is typically >85%.

Characterization & Quality Control

The identity and purity of the final product, N-benzyl-3-chloro-2-fluoro-5-nitrobenzenesulfonamide, should be confirmed using standard analytical techniques.[15][16]

  • ¹H & ¹⁹F NMR: To confirm the chemical structure and absence of major impurities.

  • LC-MS: To confirm the molecular weight of the desired product.

  • HPLC: To determine the purity of the final compound (typically >98% for pharmaceutical applications).

  • Melting Point: A sharp melting point range is indicative of high purity.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Incomplete Reaction Insufficient reaction time or temperature.Allow the reaction to stir longer at room temperature. Gently warm to 30-35 °C if necessary.
Poor quality or wet reagents/solvents.Use fresh, anhydrous reagents and solvents. Ensure the reactor is completely dry before starting.
Low Yield Product loss during aqueous work-up.Perform a back-extraction of the combined aqueous layers with DCM to recover any dissolved product.
Inefficient recrystallization.Minimize the amount of hot solvent used for dissolution. Ensure slow cooling for optimal crystal growth.
Oily or Impure Product Presence of di-sulfonated byproduct or other impurities.Re-evaluate the addition rate and temperature control. The crude product may require a silica gel plug filtration before recrystallization.
Incomplete removal of solvent.Dry the final product under high vacuum for an extended period.

References

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Liu, X., et al. (2024).
  • D. A. Horton, G. T. Bourne, M. L. Smythe. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
  • Macmillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
  • Prakash, G. K. S., et al. (2005). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Journal of Fluorine Chemistry.
  • Singh, I., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.
  • The Royal Society of Chemistry. (n.d.). Mechanochemical synthesis of aromatic sulfonamides. Retrieved from [Link]

  • Horwitz, W. (1981). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES.
  • YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Retrieved from [Link]

  • Google Patents. (n.d.). CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide.
  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2023). Aromatic Sulfonamides. Retrieved from [Link]

  • LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development. Retrieved from [Link]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

  • ResearchGate. (2014). How to purify a sulfonated porphyrins or the other organic compounds? Retrieved from [Link]

  • NIH. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]

  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved from [Link]

  • NJ.gov. (2000). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]

  • ResearchGate. (2025). Role of Fluorine in Drug Design and Drug Action. Retrieved from [Link]

  • MDPI. (n.d.). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Retrieved from [Link]

  • Pharmacy Journal. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • NIH. (n.d.). Effective Removal of Sulfonamides Using Recyclable MXene-Decorated Bismuth Ferrite Nanocomposites Prepared via Hydrothermal Method. Retrieved from [Link]

  • Google Patents. (n.d.). CN101033206A - Method of preparing 2-chloro-3-nitro-5-carboxyl benzenesulfonamide.
  • NIH. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Sulfuryl chloride. Retrieved from [Link]

  • Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: A Guide to the Use of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the handling and use of this highly reactive sulfonylating agent. Our goal is to empower you with the knowledge to anticipate and overcome common challenges in your experiments, ensuring the integrity and success of your research.

Introduction: Understanding the Reactivity of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride

3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is a valuable reagent in organic synthesis, particularly for the preparation of sulfonamides, which are a cornerstone in many pharmaceutical compounds. The presence of three strong electron-withdrawing groups (nitro, chloro, and fluoro) on the benzene ring significantly activates the sulfonyl chloride moiety towards nucleophilic attack. However, this high reactivity also makes the compound exquisitely sensitive to hydrolysis, which is the primary cause of failed or low-yielding reactions. This guide will provide a comprehensive overview of the challenges associated with the use of this reagent and practical solutions to mitigate them.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction with 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is giving a very low yield of the desired sulfonamide. What is the likely cause?

A low yield is most commonly due to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive towards your amine nucleophile.[1] The electron-withdrawing substituents on the aromatic ring make the sulfur atom of the sulfonyl chloride highly electrophilic and thus, very susceptible to attack by water.

Troubleshooting Steps:

  • Ensure Rigorously Anhydrous Conditions: This is the most critical factor.

    • All glassware must be oven-dried (at least 4 hours at >120 °C) or flame-dried under vacuum and cooled under an inert atmosphere (nitrogen or argon).

    • Use freshly distilled, anhydrous solvents. Solvents from sealed bottles from a reputable supplier are often acceptable, but it is good practice to dry them over an appropriate drying agent if in doubt.

    • The amine substrate should be dry. If it is a solid, dry it in a vacuum oven. If it is a liquid, consider distilling it or drying it over a suitable desiccant.

    • Conduct the reaction under a positive pressure of an inert gas.

  • Optimize the Base: A non-nucleophilic organic base, such as triethylamine or pyridine, is typically used to quench the HCl generated during the reaction.

    • Ensure the base is also anhydrous. Distill it from a suitable drying agent (e.g., calcium hydride for triethylamine).

    • Use at least one equivalent of the base. For less nucleophilic amines, a slight excess of the base (1.1-1.2 equivalents) can be beneficial.

  • Control Reaction Temperature: While the reaction is often performed at room temperature, cooling the reaction mixture to 0 °C before the addition of the sulfonyl chloride can help to control the initial exotherm and minimize side reactions.

FAQ 2: I am observing an unexpected side product in my reaction. What could it be?

Besides the hydrolysis product, you might be observing products from nucleophilic aromatic substitution (SNAr) on the aromatic ring. The strong electron-withdrawing nitro group activates the ring towards such reactions.

Potential Side Reactions:

  • Nucleophilic Substitution of the Fluoro or Chloro Group: The fluorine and chlorine atoms on the aromatic ring can be displaced by nucleophiles, especially at elevated temperatures or with highly nucleophilic reagents. Generally, in activated aromatic systems, fluoride is a better leaving group than chloride. Therefore, you might observe the substitution of the fluorine atom by your amine or another nucleophile present in the reaction mixture.

Troubleshooting and Prevention:

  • Maintain a Low Reaction Temperature: As with preventing hydrolysis, keeping the reaction temperature low (e.g., 0 °C to room temperature) will disfavor the higher activation energy pathway of SNAr.

  • Use a Non-nucleophilic Base: Pyridine, while a common base, can sometimes act as a nucleophile. If you suspect side reactions involving the base, consider using a bulkier, less nucleophilic base like diisopropylethylamine (DIPEA).

  • Control Stoichiometry: Use a minimal excess of the amine nucleophile to reduce the likelihood of it attacking the aromatic ring.

FAQ 3: How should I properly store and handle 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride?

Proper storage and handling are paramount to maintaining the integrity of this reagent.

Storage Recommendations:

  • Moisture Protection: Store the compound in a tightly sealed container in a desiccator. For long-term storage, consider sealing the container inside a bag with a desiccant.

  • Inert Atmosphere: If possible, store the container under an inert atmosphere (argon or nitrogen).

  • Temperature: Store in a cool, dry place away from direct sunlight. Refrigeration is often recommended.

Handling Precautions:

  • Inert Atmosphere: Handle the solid in a glove box or under a stream of inert gas.

  • Avoid Inhalation and Contact: This compound is corrosive and a lachrymator. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Quenching: Unused reagent and reaction residues should be quenched carefully by slowly adding them to a stirred, cooled solution of a base like sodium bicarbonate.

Experimental Protocols

General Protocol for the Synthesis of a Sulfonamide

This protocol is a general guideline. The specific conditions may need to be optimized for your particular amine.

  • Preparation:

    • Dry all glassware in an oven at 120 °C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add your amine (1.0 mmol) and a dry, inert solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile, 5 mL).

    • Cool the solution to 0 °C in an ice bath.

  • Reaction:

    • Add a dry, non-nucleophilic base (e.g., triethylamine, 1.1 mmol, 1.1 eq) to the amine solution.

    • In a separate, dry vial, dissolve 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride (1.05 mmol, 1.05 eq) in the same dry solvent (2 mL).

    • Slowly add the sulfonyl chloride solution to the stirred amine solution at 0 °C over 10-15 minutes.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours (monitor by TLC or LC-MS).

  • Work-up and Purification:

    • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Data Presentation

ParameterRecommendationRationale
Solvents Dichloromethane, Tetrahydrofuran, AcetonitrileAprotic and can be readily dried.
Bases Triethylamine, Diisopropylethylamine (DIPEA), PyridineNon-nucleophilic to avoid competing reactions.
Temperature 0 °C to Room TemperatureMinimizes hydrolysis and potential SNAr side reactions.
Atmosphere Inert (Nitrogen or Argon)Excludes moisture to prevent hydrolysis of the sulfonyl chloride.

Visualization of Key Processes

Hydrolysis Mechanism

The primary challenge in using 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is its propensity for hydrolysis. The following diagram illustrates the nucleophilic attack of water on the highly electrophilic sulfur atom.

Hydrolysis reagent 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride intermediate Transition State reagent->intermediate Nucleophilic Attack water H₂O water->intermediate product 3-Chloro-2-fluoro-5-nitrobenzenesulfonic Acid intermediate->product hcl HCl intermediate->hcl caption Hydrolysis of the sulfonyl chloride.

Caption: Hydrolysis of the sulfonyl chloride.

Experimental Workflow for Sulfonamide Synthesis

A successful synthesis relies on a carefully planned workflow that minimizes exposure to moisture.

Workflow cluster_prep Preparation (Anhydrous) cluster_reaction Reaction cluster_workup Work-up & Purification dry_glassware Oven-dry Glassware dry_solvents Use Anhydrous Solvents add_amine_base Add Amine and Base dry_glassware->add_amine_base inert_atm Inert Atmosphere (N₂/Ar) cool Cool to 0 °C add_amine_base->cool add_sulfonyl_chloride Slowly Add Sulfonyl Chloride cool->add_sulfonyl_chloride warm_stir Warm to RT & Stir add_sulfonyl_chloride->warm_stir quench Aqueous Quench warm_stir->quench extract Extraction quench->extract wash Wash extract->wash dry_purify Dry & Purify wash->dry_purify caption Workflow for sulfonamide synthesis.

Caption: Workflow for sulfonamide synthesis.

References

  • Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. ResearchGate.[Link]

  • Process for the preparation of 3-nitrobenzenesulfonyl chloride.
  • Preparation method of 5-chlorine-2-aminobenzene sulfonamide.
  • Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. ResearchGate.[Link]

  • Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
  • Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride.
  • 3-fluoro-2-nitrobenzene-1-sulfonyl chloride. AccelaChemBio.[Link]

  • 4-Chloro-3-fluoro-5-nitrobenzene-1-sulfonyl chloride. PubChem.[Link]

  • 3-Fluoro-5-nitrobenzenesulfonyl chloride. PubChem.[Link]

  • Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic.[Link]

  • Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry.[Link]

Sources

Technical Support Center: Optimizing Sulfonamide Synthesis with 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for sulfonamide synthesis utilizing 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and optimized experimental protocols. Our goal is to empower you with the scientific rationale behind experimental choices to enhance your yield, purity, and overall success.

Introduction: Navigating the Reactivity of a Highly Activated Sulfonyl Chloride

3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is a highly reactive building block for the synthesis of novel sulfonamides. The presence of three distinct electron-withdrawing groups—a nitro group, a chlorine atom, and a fluorine atom—significantly enhances the electrophilicity of the sulfonyl sulfur. This heightened reactivity, while advantageous for driving the desired reaction with primary and secondary amines, also presents unique challenges that can lead to diminished yields and the formation of complex impurity profiles if not properly managed.

This guide will deconstruct the common hurdles encountered when working with this reagent and provide scientifically-grounded solutions to overcome them.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.

Q1: Why is my sulfonamide yield unexpectedly low?

Low yields are a frequent challenge and can often be traced back to one of several factors:

  • Hydrolysis of the Sulfonyl Chloride: 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is highly susceptible to hydrolysis, reacting with ambient moisture or residual water in your solvent to form the corresponding and unreactive sulfonic acid. This is a primary cause of yield loss.

    • Causality: The highly electrophilic nature of the sulfur atom makes it readily attacked by water.

    • Solution: Ensure all glassware is rigorously dried, and use anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to minimize exposure to moisture.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Causality: Steric hindrance from a bulky amine or insufficient reaction time or temperature can lead to unreacted starting materials.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider extending the reaction time or gradually increasing the temperature.

  • Side Reactions: The formation of byproducts can consume your starting materials and complicate purification.

    • Causality: The highly activated nature of the aromatic ring can lead to competing side reactions.

    • Solution: See Q2 for a detailed discussion on side reactions and their mitigation.

  • Suboptimal Base Selection: The choice and amount of base are critical.

    • Causality: An inappropriate base can either be too weak to effectively scavenge the HCl generated during the reaction, leading to the protonation and deactivation of the amine nucleophile, or too strong, promoting side reactions.

    • Solution: For most primary and secondary amines, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is a suitable choice. Use of 1.1 to 1.5 equivalents of the base is a good starting point. For less nucleophilic amines, a stronger base like pyridine may be necessary, although it can sometimes lead to colored impurities.

Q2: What are the common side products, and how can I minimize them?

The primary side reaction of concern is Nucleophilic Aromatic Substitution (SNAr) .

  • Causality: The nitro group strongly activates the aromatic ring towards nucleophilic attack. The fluorine and chlorine atoms on the ring can be displaced by the amine nucleophile, especially at elevated temperatures. This is a classic example of an addition-elimination mechanism in aromatic systems.[1]

  • Minimization Strategies:

    • Temperature Control: Maintain a low reaction temperature (0 °C to room temperature is a good starting point) to favor the desired sulfonylation over SNAr.

    • Controlled Addition: Add the sulfonyl chloride solution dropwise to the solution of the amine and base. This maintains a low instantaneous concentration of the sulfonyl chloride, reducing the likelihood of side reactions.

    • Amine Stoichiometry: Using a slight excess of the amine (1.1 to 1.2 equivalents) can sometimes favor the desired reaction, but a large excess should be avoided as it can promote SNAr.

Another potential side product is the disulfonamide , formed if the amine is primary and reacts with two molecules of the sulfonyl chloride.

  • Causality: If the reaction conditions are too harsh or the stoichiometry is not carefully controlled, the initially formed sulfonamide can be deprotonated by the base and react further.

  • Minimization Strategies:

    • Stoichiometry: Use a slight excess of the primary amine relative to the sulfonyl chloride.

    • Controlled Addition: Add the sulfonyl chloride slowly to the amine solution.

Q3: I am observing a dark coloration in my reaction mixture. What is the cause, and is it problematic?

The formation of colored impurities is common when working with nitroaromatic compounds.

  • Causality: The presence of the nitro group can lead to the formation of colored byproducts, especially in the presence of certain bases like pyridine or at elevated temperatures. These can be complex, often polymeric, materials.

  • Impact and Solution: While often present in small amounts, these colored impurities can make purification challenging. If the coloration is intense, it may indicate significant decomposition or side reactions. Using a milder base like TEA or DIPEA and maintaining lower reaction temperatures can help minimize color formation. During workup, a wash with a dilute acid solution can sometimes help remove basic colored impurities. Charcoal treatment of the crude product solution can also be effective in removing color before crystallization or chromatography.

Q4: What is the best method for purifying the final sulfonamide product?

The choice of purification method will depend on the physical properties of your sulfonamide.

  • Recrystallization: If your product is a stable solid, recrystallization is often the most effective method for achieving high purity on a larger scale.

    • Solvent Selection: A good solvent system will dissolve the crude product at an elevated temperature and allow the pure sulfonamide to crystallize upon cooling, leaving impurities in the mother liquor. Common solvent systems include ethanol/water, ethyl acetate/hexanes, and dichloromethane/hexanes.

  • Silica Gel Chromatography: For non-crystalline products or for the separation of closely related impurities, column chromatography is the preferred method.

    • Eluent System: A typical starting point is a gradient of ethyl acetate in hexanes. The polarity of the eluent can be adjusted based on the TLC analysis of your product.

Optimized Experimental Protocols

The following protocols provide a starting point for your experiments. Optimization may be required based on the specific amine used.

Protocol 1: General Synthesis of a Sulfonamide with a Primary or Secondary Amine

This protocol is a general guideline for the reaction of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride with a nucleophilic amine.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 mmol) and triethylamine (1.2 mmol, 1.2 eq) in anhydrous dichloromethane (DCM) or acetonitrile (10 mL).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Sulfonyl Chloride Addition: In a separate dry flask, dissolve 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride (1.1 mmol, 1.1 eq) in anhydrous DCM or acetonitrile (5 mL). Add this solution dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-16 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The disappearance of the amine starting material is a good indicator of reaction completion.

  • Workup:

    • Quench the reaction by adding water (15 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl (15 mL), saturated aqueous NaHCO₃ (15 mL), and brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by either recrystallization or silica gel chromatography as described in Q4.

Data Summary Table: Reaction Parameters
ParameterRecommended ConditionRationale
Solvent Anhydrous Dichloromethane (DCM) or AcetonitrileGood solubility for reactants, relatively inert.
Base Triethylamine (TEA) or DIPEANon-nucleophilic, effectively scavenges HCl.
Temperature 0 °C to Room TemperatureMinimizes SNAr side reactions.
Stoichiometry 1.0 eq Amine, 1.1 eq Sulfonyl Chloride, 1.2 eq BaseA slight excess of the sulfonyl chloride ensures complete consumption of the often more valuable amine.
Atmosphere Inert (N₂ or Ar)Prevents hydrolysis of the sulfonyl chloride.

Visualizing the Process

Reaction Mechanism

The formation of the sulfonamide proceeds through a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. A base is required to neutralize the HCl generated.

reaction_mechanism Amine R-NH₂ (Amine) Intermediate Transition State Amine->Intermediate Nucleophilic Attack SulfonylChloride Ar-SO₂Cl (3-Chloro-2-fluoro-5-nitrobenzene- 1-sulfonyl chloride) SulfonylChloride->Intermediate Product Ar-SO₂NH-R (Sulfonamide) Intermediate->Product Elimination of Cl⁻ HCl HCl Base Base (e.g., TEA) Salt Base-H⁺ Cl⁻ Base->Salt Neutralization

Caption: General mechanism for sulfonamide formation.

Troubleshooting Workflow

This diagram outlines a logical approach to diagnosing and solving common issues in your synthesis.

troubleshooting_workflow Start Low Yield or Impure Product CheckMoisture Check for Moisture Contamination (Wet glassware, non-anhydrous solvent?) Start->CheckMoisture DrySystem Action: Use flame-dried glassware, anhydrous solvents, inert atmosphere. CheckMoisture->DrySystem Yes CheckReactionComplete Is the Reaction Complete? (TLC/LC-MS analysis) CheckMoisture->CheckReactionComplete No DrySystem->Start Re-run Incomplete Action: Extend reaction time or increase temperature cautiously. CheckReactionComplete->Incomplete No CheckSideProducts Analyze for Side Products (SNAr, Disulfonamide) CheckReactionComplete->CheckSideProducts Yes Incomplete->Start Re-run OptimizeConditions Action: Lower temperature, control addition rate, adjust stoichiometry. CheckSideProducts->OptimizeConditions Yes CheckBase Is the Base Optimal? (Strength, Stoichiometry) CheckSideProducts->CheckBase No OptimizeConditions->Start Re-run AdjustBase Action: Use TEA/DIPEA, verify stoichiometry. CheckBase->AdjustBase No PurificationIssue Review Purification Strategy (Recrystallization solvent, chromatography conditions) CheckBase->PurificationIssue Yes AdjustBase->Start Re-run

Caption: A logical workflow for troubleshooting sulfonamide synthesis.

References

  • Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. (2010). Tetrahedron, 66(32), 5982-5986. [Link]

  • Nucleophilic Aromatic Substitution. (2019, July 12). [Video]. YouTube. [Link]

  • 16.6: Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Purification of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purity of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride. We will explore the origins of common impurities and provide robust, field-proven protocols for their removal, ensuring the high quality required for downstream applications.

Section 1: Understanding the Core Synthesis and Impurity Formation

The synthesis of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride typically involves the chlorosulfonation of 1-chloro-2-fluoro-4-nitrobenzene. This electrophilic aromatic substitution reaction, while effective, is prone to generating several impurities that can complicate subsequent reactions and analyses.[1] Understanding the source of these impurities is the first step toward effective removal.

The primary reaction involves treating the starting aromatic compound with a strong sulfonating agent like chlorosulfonic acid, often with thionyl chloride to facilitate the conversion of the intermediate sulfonic acid to the desired sulfonyl chloride.[2][3]

Synthesis_Workflow SM 1-Chloro-2-fluoro-4-nitrobenzene Intermediate 3-Chloro-2-fluoro-5-nitro- benzenesulfonic acid SM->Intermediate Sulfonation Reagent Chlorosulfonic Acid (HSO3Cl) Reagent->Intermediate Product 3-Chloro-2-fluoro-5-nitrobenzene- 1-sulfonyl chloride Intermediate->Product Chlorination Chlorination Thionyl Chloride (SOCl2) Chlorination->Product

Caption: General synthesis workflow for the target sulfonyl chloride.

Common impurities arise from three primary sources: incomplete reaction, side reactions, and degradation of the product.

  • Isomeric Impurities : The directing effects of the chloro, fluoro, and nitro groups on the aromatic ring can lead to the formation of small quantities of other constitutional isomers during the sulfonation step.[4]

  • Hydrolysis Product : Sulfonyl chlorides are highly reactive and susceptible to hydrolysis, especially in the presence of moisture, reverting to the corresponding sulfonic acid (3-Chloro-2-fluoro-5-nitrobenzenesulfonic acid).[5][6] This is often the most common impurity.

  • Unreacted Starting Material : If the reaction does not go to completion, residual 1-chloro-2-fluoro-4-nitrobenzene will remain in the crude product.

  • Sulfone Formation : A potential side reaction involves the newly formed sulfonyl chloride reacting with a molecule of the starting material to create a diaryl sulfone, a highly stable and often difficult-to-remove impurity.[7]

Section 2: Troubleshooting Guide and Frequently Asked Questions (FAQs)

This section addresses common issues observed during the synthesis and purification process in a direct question-and-answer format.

Troubleshooting_Flow Start Crude Product Analysis Issue1 Low Melting Point Oily Appearance Start->Issue1 Issue2 Multiple Spots on TLC Isomeric Peaks in LC-MS Start->Issue2 Issue3 Persistent Acidity Water-Soluble Impurity Start->Issue3 Solution1 Likely Cause: Hydrolysis Product (Sulfonic Acid) Action: Perform aqueous bicarbonate wash. See Protocol 1. Issue1->Solution1 Solution2 Likely Cause: Isomeric Impurities or Unreacted Starting Material Action: Use Recrystallization or Chromatography. See Protocols 1 & 2. Issue2->Solution2 Solution3 Likely Cause: Hydrolysis Product (Sulfonic Acid) Action: Thorough washing with water and brine. Confirm pH of aqueous layers. Issue3->Solution3

Caption: Logical troubleshooting flow for common purity issues.

Q1: My final product is an oily solid with a broad, low melting point. What is the most probable cause and how do I fix it?

A: This is a classic sign of significant contamination with the hydrolysis product, 3-chloro-2-fluoro-5-nitrobenzenesulfonic acid. The sulfonic acid is highly polar and hygroscopic, disrupting the crystal lattice of the desired sulfonyl chloride and retaining moisture, leading to the observed physical properties.

  • Causality: The sulfonyl chloride functional group is a strong electrophile. During the work-up, any exposure to water, especially at elevated temperatures or for prolonged periods, will lead to its hydrolysis.[8][9]

  • Solution: The key is to exploit the difference in properties. The sulfonic acid is highly water-soluble and acidic, whereas the sulfonyl chloride is soluble in organic solvents and non-acidic. A thorough wash of an organic solution of your crude product (e.g., in dichloromethane or ethyl acetate) with a saturated sodium bicarbonate solution will neutralize and extract the sulfonic acid into the aqueous layer. Following this with a water wash and then a brine wash will remove residual salts and water. See Protocol 1 for a detailed procedure.

Q2: My NMR and/or LC-MS data indicates the presence of at least one isomeric byproduct. How can I separate it from my target compound?

A: Isomeric impurities often have very similar polarities and chemical properties, making them challenging to separate. The optimal strategy depends on the quantity and nature of the isomer.

  • Expert Insight: Fractional recrystallization is the most effective first-line approach. Isomers often exhibit different solubilities in specific solvent systems. By carefully selecting a solvent in which the desired product is sparingly soluble at low temperatures while the impurity is more soluble, you can achieve significant enrichment.

  • Recommended Action:

    • Recrystallization: See Protocol 1, Step 5 for a detailed recrystallization procedure. Experiment with different solvent systems. A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether with a slightly more polar solvent like ethyl acetate or dichloromethane.[10][11]

    • Chromatography: If recrystallization fails or if very high purity (>99.5%) is required, flash column chromatography is the definitive solution.[12] While more time-consuming, it offers the best resolving power. See Protocol 2 for guidance.

Q3: After an aqueous work-up, my organic solution still seems to contain acidic components. How can I ensure complete removal of the sulfonic acid?

A: This indicates that the initial acid-base extraction was insufficient. The sulfonic acid may have partitioned back into the organic layer, or the washing was not vigorous or extensive enough.

  • Trustworthy Protocol: A self-validating system is crucial here. After each wash with sodium bicarbonate solution, separate the layers and test the pH of the aqueous layer. It should be basic (pH > 8). Continue washing with fresh bicarbonate solution until the aqueous layer remains basic after mixing. This confirms that all extractable acid has been removed.

  • Additional Step: After the final water wash, a wash with saturated sodium chloride solution (brine) is highly recommended. Brine helps to break up any emulsions and reduces the solubility of water in the organic layer, aiding in the drying process and preventing product hydrolysis upon solvent removal.

Q4: What is the single most important step to prevent hydrolysis during the reaction work-up?

A: The most critical step is the initial quenching of the reaction mixture. This must be done rapidly and at a low temperature.

  • Mechanism: Chlorosulfonic acid and thionyl chloride react violently with water. Pouring the reaction mixture slowly onto a large excess of crushed ice and water ensures that the heat generated is absorbed efficiently, keeping the bulk temperature near 0°C.[2][7] This low temperature drastically reduces the rate of hydrolysis of the desired sulfonyl chloride product, which precipitates as a solid. The product should then be filtered and washed with cold water quickly.

Section 3: Detailed Purification Protocols

Protocol 1: Standard Aqueous Work-up and Recrystallization

This protocol is designed to remove acidic impurities and purify the product to a high degree of crystallinity, suitable for most applications.

Steps:

  • Reaction Quench: In a separate, appropriately sized flask, prepare a slurry of crushed ice and water (approx. 10 volumes relative to the reaction mixture volume). While vigorously stirring the ice slurry, slowly and carefully pour the completed reaction mixture into it. The temperature should be maintained below 5°C.

  • Precipitation & Filtration: The crude sulfonyl chloride will precipitate as a solid. Continue stirring for 15-30 minutes in the ice bath. Collect the solid by vacuum filtration, using a Büchner funnel.

  • Cold Water Wash: Wash the filter cake with several portions of ice-cold water. This removes the majority of residual sulfuric and hydrochloric acids.

  • Acid-Base Extraction: Dissolve the crude, damp solid in a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate, approx. 10-20 mL per gram of crude product). Transfer the solution to a separatory funnel.

    • Add an equal volume of saturated sodium bicarbonate solution and shake vigorously, venting frequently. Allow the layers to separate.

    • Drain the lower aqueous layer. Test its pH to ensure it is basic. Repeat this wash until the aqueous layer is confirmed to be basic.[2]

    • Wash the organic layer sequentially with water (1x) and then saturated brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude, acid-free sulfonyl chloride.

  • Recrystallization:

    • Dissolve the crude product in a minimum amount of a hot solvent mixture (e.g., start with a 1:4 mixture of ethyl acetate:hexane).

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator (0-4°C) to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.[13]

Protocol 2: High-Purity Chromatographic Purification

This method is recommended when isomeric impurities are present or when the highest possible purity is required.

Steps:

  • Initial Work-up: Perform steps 1-5 from Protocol 1 to obtain a crude, acid-free product. This is critical as loading acidic material onto a silica gel column will degrade the product and give poor results.

  • Column Preparation: Prepare a flash chromatography column with silica gel, slurry-packed in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. Add this dry-loaded sample to the top of the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. A typical starting point is 0% ethyl acetate, gradually increasing to 10-20%. The less polar starting material and isomers will elute before the more polar desired product.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC). Combine the pure fractions containing the desired product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the highly purified 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride.[11][12]

Section 4: Data Summary Tables

Table 1: Key Compounds and Potential Impurities

Compound NameStructureMolecular Weight ( g/mol )RoleKey Differentiating Feature
3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride C₆H₂Cl₂FNO₄S274.05Target Product Soluble in non-polar organic solvents; water-reactive.
1-Chloro-2-fluoro-4-nitrobenzeneC₆H₃ClFNO₂175.55Starting Material Less polar than the product; will elute first in chromatography.
3-Chloro-2-fluoro-5-nitrobenzenesulfonic acidC₆H₃ClFNO₅S255.61Hydrolysis Product Highly polar; acidic; soluble in water and bicarbonate.
Di-(3-chloro-2-fluoro-5-nitrophenyl) sulfoneC₁₂H₄Cl₂F₂N₂O₆S425.10Sulfone Byproduct Very non-polar and high melting; highly stable.

Table 2: Recommended Solvent Systems for Purification

Purification MethodRecommended SolventsRationale
Recrystallization Hexane/Ethyl Acetate, Heptane/DichloromethaneProvides a good polarity balance. The product is soluble in the hot mixture but crystallizes upon cooling as solubility drops, while impurities may remain in solution.
Chromatography Stationary Phase: Silica Gel Mobile Phase: Gradient of 0-20% Ethyl Acetate in HexaneStandard normal-phase conditions. The gradient allows for the separation of compounds with close polarities, such as isomers and the target product.[12]

References

  • Google Patents. (n.d.). Method for synthesizing p-nitrobenzenesulfonyl chloride.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • ResearchGate. (2010). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-nitrobenzenesulfonyl chloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride.
  • Google Patents. (n.d.). Process for the preparation of 3-nitrobenzenesulfonyl chloride.
  • Organic Syntheses. (n.d.). Orthanilic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. Retrieved from [Link]

  • RSC Publishing. (1952). Aromatic Sulphonation. Part IV. Isomeric Ratios in the Sulphonation of Trimethyl-phenyl- and -p-tolyl-ammonium Methyl Sulphates. Retrieved from [Link]

  • ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Retrieved from [Link]

  • Google Patents. (n.d.). The preparation method of 5-chloro-2-nitroanilines.
  • ResearchGate. (2015). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Retrieved from [Link]

  • American Chemical Society. (n.d.). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Retrieved from [Link]

  • Google Patents. (n.d.). General preparation method of sulfonyl chloride.
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Springer Nature. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-nitro-5-chloroaniline. Retrieved from [Link]

  • PubMed. (2020). Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts. Retrieved from [Link]

  • Google Patents. (n.d.). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
  • National Institutes of Health. (n.d.). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Retrieved from [Link]

  • ResearchGate. (2001). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Retrieved from [Link]

  • YouTube. (2023). Electrophilic Aromatic Substitution- Sulfonation. Retrieved from [Link]

  • OSTI.GOV. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Retrieved from [Link]

  • Quick Company. (n.d.). Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. Retrieved from [Link]

Sources

Stability of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride under reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the stability and successful application of this reagent in your experiments. Our guidance is grounded in established chemical principles and extensive field experience.

Understanding the Stability of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride

3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is a highly reactive molecule due to the presence of several functional groups. The sulfonyl chloride group is susceptible to hydrolysis and nucleophilic attack. The nitroaromatic system contributes to the compound's thermal sensitivity and potential for hazardous decomposition. The halogen substituents also influence the reactivity of the aromatic ring. A thorough understanding of these characteristics is crucial for its effective use.

Troubleshooting Guide

This section addresses common issues encountered during the handling and use of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride in a question-and-answer format.

Question 1: My reaction is not proceeding to completion, and I observe the formation of a water-soluble byproduct. What could be the cause?

Answer: The most likely cause is the hydrolysis of the sulfonyl chloride group. Sulfonyl chlorides react with water to form the corresponding sulfonic acid, which is water-soluble and unreactive in most subsequent derivatization reactions.[1][2]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: All solvents, reagents, and glassware must be rigorously dried before use. Solvents should be freshly distilled from an appropriate drying agent. Glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere to prevent atmospheric moisture from entering the reaction vessel.

  • Reagent Purity: Verify the purity of your starting materials. The presence of water in other reagents can initiate hydrolysis.

  • Temperature Control: While hydrolysis can occur at room temperature, elevated temperatures will accelerate this side reaction.[1][2] If your protocol requires heating, ensure it is the minimum necessary for the desired reaction.

Question 2: I am observing multiple products in my reaction with an amine nucleophile. How can I improve the selectivity?

Answer: 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride has multiple electrophilic sites. While the sulfonyl chloride is the most reactive site for most nucleophiles, strong nucleophiles can also potentially displace the halogen atoms on the aromatic ring via nucleophilic aromatic substitution (SNAr).[3][4] The nitro group activates the ring for such substitutions.

Troubleshooting Steps:

  • Control Stoichiometry: Use a precise stoichiometry of your nucleophile. An excess of a strong nucleophile can promote side reactions.

  • Temperature Management: SNAr reactions often require higher activation energy than the reaction at the sulfonyl chloride. Running the reaction at the lowest possible temperature that allows for the desired sulfonylation will minimize ring substitution.

  • Choice of Base: If a base is used to scavenge the HCl byproduct, a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine or proton sponge) is preferable to a nucleophilic base (e.g., pyridine or triethylamine) which could also react with the sulfonyl chloride.

  • Solvent Selection: The polarity of the solvent can influence the reaction pathway. A less polar solvent may favor the desired reaction.

Question 3: The compound has developed a yellowish color upon storage. Is it still usable?

Answer: A yellowish color can indicate partial decomposition. Sulfonyl chlorides can slowly decompose over time, especially when exposed to light, moisture, or elevated temperatures, releasing sulfur dioxide and chlorine.[1] The nitroaromatic component can also contribute to color formation upon degradation.

Troubleshooting Steps:

  • Proper Storage: Store the compound in a tightly sealed container, in a cool, dark, and dry place, preferably under an inert atmosphere.[5][6][7]

  • Purity Check: Before use, it is advisable to check the purity of the compound by an appropriate analytical method, such as NMR or melting point determination.

  • Purification: If decomposition is suspected, recrystallization from a suitable non-protic solvent may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride?

A1: The main decomposition pathways are:

  • Hydrolysis: Reaction with water to form 3-chloro-2-fluoro-5-nitrobenzenesulfonic acid and HCl.

  • Nucleophilic Attack: Reaction with nucleophiles at the sulfonyl chloride group, and potentially at the aromatic ring.

  • Thermal Decomposition: At elevated temperatures, nitroaromatic compounds can undergo exothermic decomposition, which can be hazardous.[8][9][10][11] The C-NO2 bond can cleave, leading to runaway reactions.[8]

Q2: What solvents are recommended for reactions with this compound?

A2: Anhydrous aprotic solvents are recommended. Examples include:

  • Dichloromethane (DCM)

  • Chloroform

  • Acetonitrile (ACN)

  • Tetrahydrofuran (THF)

  • 1,4-Dioxane

  • Toluene

Q3: Are there any specific safety precautions I should take when working with this compound?

A3: Yes, due to its reactivity and the presence of the nitro group, the following precautions are essential:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid heating the compound unnecessarily, as nitroaromatic compounds can be thermally unstable.[8][9][10][11]

  • Be mindful of the potential for vigorous reactions, especially with strong nucleophiles or in the presence of moisture.

Experimental Protocols

General Protocol for Sulfonamide Formation

This protocol provides a general guideline. Specific conditions may need to be optimized for your particular substrate.

  • Preparation: Under an inert atmosphere (N2 or Ar), dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., 2,6-lutidine, 1.2 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add a solution of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride (1.05 eq.) in anhydrous DCM to the cooled amine solution.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction by the slow addition of water. Separate the organic layer, wash with dilute acid (e.g., 1M HCl) to remove the base, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizations

Decomposition Pathways

A 3-Chloro-2-fluoro-5- nitrobenzene-1-sulfonyl chloride B Hydrolysis A->B H2O C Nucleophilic Attack A->C Nu- D Thermal Decomposition A->D Heat (Δ) E 3-Chloro-2-fluoro-5- nitrobenzenesulfonic acid + HCl B->E F Sulfonamide/Sulfonate Ester C->F G Degradation Products (NOx, SOx, HCl, HF) D->G

Caption: Major decomposition pathways for 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride.

Troubleshooting Workflow

Start Reaction Issue Observed Q1 Incomplete Reaction / Water-Soluble Byproduct? Start->Q1 A1 Likely Hydrolysis. Implement Anhydrous Conditions. Q1->A1 Yes Q2 Multiple Products with Nucleophile? Q1->Q2 No End Problem Resolved A1->End A2 Potential SNAr. Control Temp & Stoichiometry. Use Non-nucleophilic Base. Q2->A2 Yes Q3 Compound Discolored? Q2->Q3 No A2->End A3 Possible Decomposition. Check Purity. Store Properly. Q3->A3 Yes Q3->End No A3->End

Caption: A decision-making workflow for troubleshooting common experimental issues.

References

Sources

By-product formation in reactions of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support guide for 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride. This document is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during its use in synthesis. Our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

Understanding the Reagent: A Molecule with Dual Reactivity

3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is a highly functionalized aromatic compound with two distinct, competing electrophilic sites. Understanding this dual reactivity is the cornerstone of troubleshooting by-product formation.

  • The Sulfonyl Chloride (-SO₂Cl) Group: This is an exceptionally reactive functional group, designed for reactions with nucleophiles like amines or alcohols to form sulfonamides and sulfonic esters, respectively. This is typically the intended reaction pathway.[1][2][3]

  • The Activated Aromatic Ring: The benzene ring is substituted with potent electron-withdrawing groups (EWG): a nitro group (-NO₂), a chloro group (-Cl), a fluoro group (-F), and the sulfonyl chloride group itself. These EWGs make the aromatic ring electron-deficient and highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) .[4]

The primary challenge in using this reagent is to direct the nucleophile to the sulfonyl chloride group while preventing it from attacking the aromatic ring.

Frequently Asked Questions (FAQs)

Here we address common initial queries that arise during experimentation.

Q1: What are the primary, and potentially competing, reactive sites on 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride?

A: The molecule has two main sites for nucleophilic attack. The primary, and generally more reactive, site is the sulfur atom of the sulfonyl chloride group. The secondary site is the aromatic ring itself, which is activated for Nucleophilic Aromatic Substitution (SₙAr), particularly at the carbon atom bearing the fluorine atom (C-2).

Q2: My reaction yield is consistently low, and purification is difficult. What are the most likely culprits?

A: Low yields are typically traced to two main issues: (1) Hydrolysis of the highly sensitive sulfonyl chloride group into the corresponding sulfonic acid, and (2) Competing SₙAr , where your nucleophile attacks the aromatic ring instead of the sulfonyl chloride. Both pathways consume your starting material and generate impurities that can complicate purification.

Q3: My mass spectrometry data shows a peak corresponding to the molecular weight of my starting material minus HCl, plus an oxygen atom. What is this species?

A: This mass signature is characteristic of the hydrolysis by-product, 3-Chloro-2-fluoro-5-nitrobenzenesulfonic acid . The sulfonyl chloride group (-SO₂Cl) has reacted with trace amounts of water in your reaction setup, replacing the chlorine with a hydroxyl group (-OH). This is one of the most common by-products in reactions involving sulfonyl chlorides.[5][6][7]

Q4: I've isolated a by-product where my amine nucleophile has replaced the fluorine atom on the benzene ring. Why did this SₙAr reaction occur?

A: This occurs because the aromatic ring is "activated" for SₙAr. The potent electron-withdrawing nitro and sulfonyl chloride groups stabilize the negatively charged intermediate (a Meisenheimer complex) formed when the nucleophile attacks the ring.[4] The fluorine atom at the C-2 position is particularly vulnerable because it is ortho and para to activating groups, and fluorine is an excellent leaving group in SₙAr reactions.[8][9][10] This side reaction is often promoted by higher temperatures or certain solvents.

Troubleshooting Guide: From Problem to Protocol

This section provides a deeper dive into specific problems, their underlying causes, and actionable protocols to mitigate them.

Problem 1: Formation of 3-Chloro-2-fluoro-5-nitrobenzenesulfonic Acid (Hydrolysis)

This is the most common side reaction. The sulfonyl chloride is highly sensitive to moisture, leading to the formation of the corresponding sulfonic acid, which is often difficult to remove from the desired product.

  • Symptoms:

    • Appearance of a baseline spot on TLC that may not move in non-polar solvent systems.

    • Oily or hygroscopic nature of the crude product.

    • LC-MS analysis showing a peak with M+18 (relative to the desired product, assuming reaction with an amine R-NH₂ and loss of H₂O).

    • Acidic reaction mixture upon workup.

  • Root Cause Analysis: The presence of water in the reaction system is the direct cause. Sources can include:

    • Wet solvents (e.g., DCM, THF, Acetonitrile).

    • Hygroscopic reagents, particularly amine salts or bases like pyridine.

    • Atmospheric moisture entering the reaction vessel.

  • Preventative Protocols & Solutions:

ParameterRecommended Action & Rationale
Solvents Action: Use anhydrous solvents directly from a solvent purification system or dry them using appropriate drying agents (e.g., CaH₂ for DCM, Na/benzophenone for THF) followed by distillation. Rationale: Minimizes the primary source of water contamination.
Reagents Action: Dry liquid amines/alcohols over KOH or other suitable agents. Ensure bases like triethylamine or pyridine are freshly distilled. Rationale: Reagents are a common, often overlooked, source of moisture.
Atmosphere Action: Conduct the reaction under a dry, inert atmosphere (Nitrogen or Argon). Use oven-dried glassware and employ techniques like a positive pressure nitrogen balloon or a Schlenk line. Rationale: Prevents atmospheric humidity from entering the system, especially during long reaction times.
Workup Action: If hydrolysis occurs, the resulting sulfonic acid can sometimes be removed by a mild aqueous basic wash (e.g., dilute NaHCO₃). Rationale: The acidic sulfonic acid will form a water-soluble salt, allowing for its extraction into the aqueous phase. Use caution, as the desired product may also be base-sensitive.
Problem 2: Competing Nucleophilic Aromatic Substitution (SₙAr)

This is a mechanism-based side reaction where the nucleophile attacks the activated aromatic ring instead of the sulfonyl chloride. The C-2 position (bearing the fluorine) is the most likely site of attack.

  • Symptoms:

    • Multiple product spots on TLC/LC-MS analysis.

    • Mass spectrometry data indicating the displacement of Fluorine (loss of 19 Da) and addition of the nucleophile.

    • Complex NMR spectra showing multiple aromatic species.

  • Root Cause Analysis: The reaction pathway is a kinetic and thermodynamic competition. While the sulfonyl chloride is highly electrophilic, the SₙAr reaction has its own activation energy barrier.[11] Conditions that provide enough energy to overcome this barrier will lead to the SₙAr by-product.

    • High Temperature: Often the primary driver for SₙAr.

    • Prolonged Reaction Time: Increases the probability of the slower, thermodynamically favored SₙAr pathway.

    • Strongly Nucleophilic Reagents: Highly reactive amines or other nucleophiles can more readily attack the electron-deficient ring.

    • Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are known to accelerate SₙAr reactions by solvating the cation and leaving the "naked" anionic nucleophile highly reactive.

  • Diagram of Competing Pathways:

digraph "Competing_Pathways" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Nodes Start [label="Reagents:\n3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride\n+ Nucleophile (NuH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Sulfonylation [label="Desired Product:\nSulfonamide / Sulfonate Ester", fillcolor="#34A853", fontcolor="#FFFFFF"]; SNAr [label="By-Product:\nSₙAr Adduct", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrolysis [label="By-Product:\nSulfonic Acid", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Sulfonylation [label=" Pathway A (Desired)\n Attack at -SO₂Cl\n (Kinetically Favored)", color="#34A853"]; Start -> SNAr [label=" Pathway B (Side Reaction)\n Attack at C-F Bond\n (Thermally Promoted)", color="#EA4335"]; Start -> Hydrolysis [label=" Pathway C (Side Reaction)\n Reaction with H₂O", color="#FBBC05"]; }

Figure 1: Competing reaction pathways for 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride.

  • Preventative Protocols & Solutions:

ParameterRecommended Action & Rationale
Temperature Action: Start the reaction at a low temperature (e.g., 0 °C or -78 °C) and allow it to warm slowly to room temperature. Avoid heating if possible. Rationale: This strongly favors the kinetically faster reaction at the sulfonyl chloride, which has a lower activation energy than the SₙAr pathway.
Reagent Addition Action: Add the nucleophile slowly (dropwise) to a cooled solution of the sulfonyl chloride. Rationale: This keeps the instantaneous concentration of the nucleophile low, minimizing side reactions and helping to control any exotherm.
Base Selection Action: Use a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA) instead of less hindered bases like triethylamine or pyridine. Rationale: Pyridine and other less hindered amines can sometimes act as nucleophilic catalysts or reactants themselves.[12][13]
Solvent Choice Action: Prefer less polar aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) over highly polar ones like DMF or DMSO. Rationale: While the reaction may be slower, these solvents do not accelerate the competing SₙAr reaction to the same extent as DMF/DMSO.
Problem 3: Formation of Dimeric Sulfone By-products

Less common but still possible, sulfonyl chlorides can undergo side reactions leading to sulfone-containing dimers or other high-molecular-weight species.[5]

  • Symptoms:

    • A high molecular weight by-product observed in mass spectrometry.

    • An insoluble material forming in the reaction mixture.

  • Root Cause Analysis: These by-products can arise from complex decomposition pathways or reactions between the starting material and the desired product under certain conditions, particularly if excess base or elevated temperatures are used.

  • Preventative Protocols & Solutions:

    • Stoichiometry: Use a precise 1.0 to 1.1 equivalents of the nucleophile. Avoid large excesses.

    • Temperature Control: Maintain low temperatures throughout the reaction.

    • Quenching: Once the reaction is complete (as determined by TLC or LC-MS), quench it promptly to prevent further side reactions.

Appendix: General Experimental Protocol

This protocol is a starting point and should be optimized for specific substrates.

Protocol A: General Procedure for Sulfonamide Synthesis

  • Setup: Oven-dry all glassware and allow to cool under a stream of dry nitrogen or in a desiccator. Assemble the reaction apparatus under an inert atmosphere.

  • Dissolution: Dissolve 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride (1.0 eq.) in anhydrous Dichloromethane (DCM). Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (1.2 eq.).

  • Nucleophile Addition: Dissolve the amine nucleophile (1.05 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 15-20 minutes.

  • Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS every hour until the sulfonyl chloride is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by adding water. Separate the organic layer, wash with dilute HCl (to remove excess base and amine), followed by saturated NaHCO₃ solution, and finally brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography or recrystallization.

References
  • Barnard, D., & Lynn, W. S. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]

  • ResearchGate. (2023). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]

  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • Beilstein Journals. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]

  • National Institutes of Health (NIH). (n.d.). Preparation of sulfonamides from N-silylamines. [Link]

  • ResearchGate. (n.d.). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride. [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. [Link]

  • ResearchGate. (2020). What are your suggestions for sulfonation reaction conditions and purification using pyridine-SO3 complex?[Link]

  • National Institutes of Health (NIH). (n.d.). Chemical approaches to the sulfation of small molecules: current progress and future directions. [Link]

  • ResearchGate. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]

  • National Institutes of Health (NIH). (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. [Link]

  • National Institutes of Health (NIH). (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]

  • Wiley Online Library. (n.d.). Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine. [Link]

  • Chemistry LibreTexts. (2024). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • ChemistryViews. (2022). Base-Mediated Site-Selective Sulfonylation of Pyridine. [Link]

  • ChemRxiv. (2021). Base-mediated C4-selective C-H-sulfonylation of pyridine. [Link]

  • Canadian Science Publishing. (n.d.). Hydrolysis of Sulfamoyl Chlorides. 11. Hydrogen Participation in the Hydrolysis of Diethyl and Methylethylsulfamoyl Chlorides1. [Link]

  • Beilstein Journals. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]

  • Wikipedia. (n.d.). Sulfonic acid. [Link]

Sources

Technical Support Center: Work-up and Troubleshooting for Reactions Involving 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride. This document provides in-depth, experience-driven guidance on work-up procedures and troubleshooting for reactions utilizing this highly reactive sulfonyl chloride. The information herein is structured to address common challenges and provide scientifically sound solutions to ensure the success of your experiments.

Introduction: Understanding the Reagent

3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is a potent electrophile, characterized by an aromatic ring heavily substituted with electron-withdrawing groups (chloro, fluoro, and nitro moieties). This electronic profile significantly enhances the reactivity of the sulfonyl chloride group, making it an excellent reagent for the synthesis of sulfonamides and sulfonate esters. However, this high reactivity also necessitates careful handling and specific work-up procedures to avoid common pitfalls such as hydrolysis, side reactions, and purification difficulties.[1]

Key Physicochemical Properties:

PropertyValue/DescriptionSource
Molecular FormulaC₆H₂Cl₂FNO₄SInternal Data
Molecular Weight278.05 g/mol Internal Data
AppearanceTypically a solidInternal Data
ReactivityHighly electrophilic; sensitive to moisture and nucleophiles.[1]
HazardsCorrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the work-up of reactions involving 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride in a practical question-and-answer format.

Issue 1: Incomplete Reaction or Low Yield

Question: My sulfonylation reaction with an amine/alcohol is showing low conversion to the desired product. What are the potential causes and how can I optimize the reaction?

Answer: Low or non-existent product yield is a frequent challenge and can be attributed to several factors, from reagent quality to reaction conditions.

  • Causality & Explanation: The success of a sulfonylation reaction hinges on the nucleophilicity of the substrate (amine or alcohol) and the electrophilicity of the sulfonyl chloride. While 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is highly reactive, a weakly nucleophilic substrate may still require forcing conditions. Furthermore, the reagent is highly susceptible to hydrolysis, and any moisture in the reaction will lead to the formation of the corresponding sulfonic acid, reducing the amount of active reagent available for the desired reaction.[1][3]

  • Troubleshooting & Optimization:

    • Reagent and Solvent Purity: Ensure that the 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is of high purity and has been stored under anhydrous conditions. Use anhydrous solvents to minimize hydrolysis.[4]

    • Base Selection: The choice of base is crucial for deprotonating the nucleophile and scavenging the HCl byproduct. For standard amines and alcohols, pyridine or triethylamine are often sufficient. For less reactive nucleophiles, consider a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate the reaction by forming a highly reactive sulfonylpyridinium intermediate.[4]

    • Temperature and Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish at room temperature, consider gentle heating. However, be cautious, as elevated temperatures can also promote side reactions.

    • Order of Addition: For sensitive substrates, adding the sulfonyl chloride solution dropwise to a solution of the nucleophile and base can help to control the reaction and minimize side product formation.

G cluster_optimization Optimizing Low Yield Reagent_Purity Ensure Anhydrous Reagents & Solvents Base_Selection Select Appropriate Base (e.g., Pyridine, TEA, DBU) Reagent_Purity->Base_Selection Catalyst Consider DMAP (Catalytic) Base_Selection->Catalyst Conditions Optimize Temperature & Reaction Time Base_Selection->Conditions Monitoring Monitor via TLC/LC-MS Conditions->Monitoring

Caption: Key optimization parameters for low-yield sulfonylation reactions.

Issue 2: Presence of Unreacted Sulfonyl Chloride After Work-up

Question: After performing an aqueous work-up, I still see a significant amount of the starting sulfonyl chloride in my crude product. How can I effectively remove it?

Answer: The persistence of unreacted sulfonyl chloride is a common issue, often due to its poor water solubility and the slow rate of hydrolysis under neutral or mildly acidic conditions.

  • Causality & Explanation: While sulfonyl chlorides react with water, the hydrolysis of arylsulfonyl chlorides can be slow, especially in a biphasic system where the organic-soluble sulfonyl chloride has limited contact with the aqueous phase.[3][5] Simply washing with water or brine is often insufficient for complete removal.

  • Troubleshooting & Optimization:

    • Alkaline Hydrolysis: A more effective method is to quench the reaction mixture with a dilute aqueous base, such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH), and stir vigorously for an extended period (e.g., 1-2 hours).[6][7] This will convert the unreacted sulfonyl chloride into the water-soluble sulfonate salt, which can then be easily removed in the aqueous layer.

    • Nucleophilic Quenching: Before the aqueous wash, add a simple, volatile nucleophile like methanol or a dilute ammonia solution to the reaction mixture. This will convert the sulfonyl chloride to a more easily separable methyl sulfonate ester or primary sulfonamide.[6]

    • Scavenger Resins: For high-purity requirements or when the product is sensitive to aqueous basic conditions, using a scavenger resin is an excellent strategy.[6] Amine-functionalized resins (e.g., tris(2-aminoethyl)amine polystyrene resin) will react with the excess sulfonyl chloride, and the resin-bound byproduct can be simply filtered off.[6]

G Start Crude Reaction Mixture (Contains R-SO2Cl) Quench Quenching Strategy Start->Quench Aqueous_Wash Alkaline Wash (e.g., NaHCO3) Quench->Aqueous_Wash Nucleophilic_Quench Nucleophilic Quench (e.g., MeOH, NH3) Quench->Nucleophilic_Quench Scavenger_Resin Amine Scavenger Resin Quench->Scavenger_Resin Separation Phase Separation / Filtration Aqueous_Wash->Separation Nucleophilic_Quench->Separation Scavenger_Resin->Separation Product Purified Product Separation->Product

Caption: Decision workflow for removing unreacted sulfonyl chloride.

Issue 3: Difficult Purification of the Final Product

Question: My crude product is an oil/solid that is difficult to purify by crystallization or column chromatography. What are some common impurities and how can I improve the purification process?

Answer: Purification challenges often arise from the presence of closely related byproducts or the sulfonic acid hydrolysis product.

  • Causality & Explanation: The primary impurity is often the sulfonic acid (3-chloro-2-fluoro-5-nitrobenzenesulfonic acid), formed from the hydrolysis of the starting material. This acidic impurity can interfere with crystallization and co-elute with the desired product on silica gel chromatography. Another potential byproduct, especially with primary amines, is the bis-sulfonated amine.

  • Troubleshooting & Optimization:

    • Thorough Aqueous Work-up: A meticulous work-up is the first line of defense. Ensure complete removal of the sulfonic acid by washing the organic layer with a saturated sodium bicarbonate solution until the aqueous layer is basic.[6] Follow this with a water wash and then a brine wash to remove residual water before drying the organic layer.

    • Crystallization: If the sulfonamide product is a solid, crystallization is often the most effective purification method. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, dichloromethane/hexanes) to find conditions that promote the crystallization of the product while leaving impurities in the mother liquor.[8]

    • Chromatography: If chromatography is necessary, consider the following:

      • Deactivating Silica: The acidic nature of standard silica gel can sometimes cause degradation of sensitive sulfonamides. Using silica gel that has been pre-treated with triethylamine (by including ~1% TEA in the eluent) can improve recovery and peak shape.

      • Gradient Elution: A carefully optimized gradient elution can help to separate the desired product from closely eluting impurities.

    • Acid-Base Extraction: For sulfonamides derived from amines, it's sometimes possible to exploit the acidity of the N-H proton. By washing the organic solution with a dilute base (e.g., 1M NaOH), the sulfonamide may be deprotonated and extracted into the aqueous phase. The aqueous phase can then be acidified to precipitate the purified sulfonamide, which is collected by filtration. This technique is highly dependent on the pKa of the specific sulfonamide.

Experimental Protocols

Protocol 1: Standard Aqueous Work-up for Sulfonamide Synthesis

This protocol is suitable for the work-up of a typical reaction between 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride and a primary or secondary amine.

  • Reaction Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Initial Wash: Transfer the diluted mixture to a separatory funnel and wash with deionized water (1 x volume of the organic layer).

  • Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x volume of the organic layer). Stir vigorously for at least 30 minutes to ensure complete hydrolysis and neutralization of any unreacted sulfonyl chloride and HCl.[6] Check the pH of the aqueous layer to ensure it is basic (pH > 8).

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) (1 x volume of the organic layer) to facilitate phase separation and remove the bulk of the water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by crystallization or column chromatography as required.[8][9]

Protocol 2: Work-up Using a Scavenger Resin

This protocol is ideal for reactions where the product is sensitive to aqueous conditions or for parallel synthesis applications.

  • Resin Selection: Choose a suitable amine-based scavenger resin (e.g., PS-Trisamine). Use approximately 2-3 equivalents of the resin relative to the initial excess of the sulfonyl chloride.

  • Resin Addition: Once the primary reaction is complete, add the scavenger resin directly to the reaction mixture.

  • Agitation: Seal the reaction vessel and agitate the slurry at room temperature. The required time can range from 2 to 16 hours, depending on the reactivity of the sulfonyl chloride. Monitor the disappearance of the sulfonyl chloride by TLC or LC-MS.

  • Filtration: Once the scavenging is complete, filter the reaction mixture to remove the resin.

  • Washing: Wash the collected resin with the reaction solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the crude product, which is now free of the excess electrophile.

  • Final Purification: A simple filtration through a plug of silica gel may be sufficient to remove baseline impurities, or proceed with crystallization if necessary.

Concluding Remarks

Working with a highly activated reagent like 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride requires a proactive approach to experimental design and work-up. By understanding the underlying chemical principles—primarily the reagent's susceptibility to hydrolysis and high electrophilicity—researchers can anticipate potential challenges and implement robust procedures to mitigate them. The troubleshooting strategies and detailed protocols provided in this guide are intended to serve as a valuable resource for achieving high-purity products and successful experimental outcomes. Always prioritize safety by handling this corrosive reagent with appropriate personal protective equipment in a well-ventilated chemical fume hood.[2]

References

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Moody, T. J., & Ringer, J. W. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(6), 1155–1158. [Link]

  • King, J. F., & Lee, T. M. (1979). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. Canadian Journal of Chemistry, 57(23), 3048-3054. [Link]

  • Li, W., & Xu, J. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Synthetic Communications, 41(16), 2377-2389. [Link]

  • Muth, F., & Sicken, M. (1995). Process for the preparation of 3-nitrobenzenesulfonyl chloride. U.S. Patent No. 5,436,370. Washington, DC: U.S.
  • Lukin, O., & Chaykovskaya, A. A. (2010). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Tetrahedron Letters, 51(48), 6331-6333. [Link]

  • Wang, L., & Tan, J. (2017). Progress on the Sulfonylation and Desulfonylative Reactions of Sulfonyl Chlorides. Asian Journal of Organic Chemistry, 6(10), 1324-1340. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

  • Sharp & Dohme, Inc. (1957). Sulfonamide purification process. U.S. Patent No. 2,777,844. Washington, DC: U.S.
  • King, J. F., & Lee, T. M. (1981). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 59(2), 356-361. [Link]

  • Bowser, J. R., Williams, P. J., & Kura, K. (1983). Preparation of sulfonamides from N-silylamines. The Journal of Organic Chemistry, 48(22), 4111-4113. [Link]

  • Kerzig, C., & Sparr, C. (2020). Control Reactions for Sulfonylation/Aminoalkylation Reaction. ResearchGate. [Link]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. USDA. [Link]

  • Zhejiang Yongtai Technology Co., Ltd. (2014). Preparation method of 5-chlorine-2-aminobenzene sulfonamide.
  • Wikipedia. (n.d.). Reductive desulfonylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

  • Procter, D. J., et al. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews, 119(17), 10388-10494. [Link]

  • Atofina. (2001). Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides.
  • Reddit. (2016). Hydrolysis stable sulfonyl chlorides. r/chemistry. [Link]

Sources

Technical Support Center: Handling and Use of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the moisture sensitivity of this reagent. Our goal is to provide you with the expertise and practical guidance necessary to ensure the success of your experiments.

Introduction: The Challenge of Moisture Sensitivity

3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is a highly reactive electrophile, making it a valuable reagent in organic synthesis, particularly for the preparation of sulfonamides. However, its utility is intrinsically linked to its high sensitivity to moisture. The sulfonyl chloride functional group readily undergoes hydrolysis in the presence of water to form the corresponding sulfonic acid. This degradation pathway can significantly impact the quality of the reagent, leading to reduced yields, inconsistent results, and purification difficulties in subsequent reactions.

This guide provides a comprehensive overview of the best practices for handling, storing, and troubleshooting issues related to the moisture sensitivity of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary consequence of moisture exposure to 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride?

A: The primary consequence is the hydrolysis of the sulfonyl chloride to its corresponding sulfonic acid, 3-chloro-2-fluoro-5-nitrobenzenesulfonic acid, and hydrochloric acid.[1] This degradation renders the reagent inactive for its intended purpose as an electrophile in reactions such as sulfonamide formation. The presence of the sulfonic acid byproduct can also complicate the purification of your desired product.

Q2: How can I visually assess the quality of my 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride?

A: While a visual inspection is not a definitive measure of purity, there are some indicators of degradation. Fresh, high-purity 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride should be a crystalline solid. If the material appears clumpy, has a sticky or oily consistency, or shows signs of discoloration, it may have been exposed to moisture and undergone partial hydrolysis. However, chemical analysis is the most reliable method to determine purity.

Q3: What are the ideal storage conditions for this reagent?

A: To maintain its integrity, 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride should be stored in a tightly sealed container under a dry, inert atmosphere, such as nitrogen or argon.[2] It is advisable to store it in a desiccator or a dry box with a suitable desiccant like silica gel or calcium chloride. For long-term storage, refrigeration in a sealed container is recommended to minimize any potential degradation.[2]

Q4: Can I use solvents directly from the bottle without any pre-treatment?

A: It is strongly discouraged. Most commercial solvents contain trace amounts of water that can be detrimental to reactions involving moisture-sensitive reagents. Always use freshly dried, anhydrous solvents when working with 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride. Standard laboratory procedures for drying solvents, such as distillation from a suitable drying agent or passing them through an activated alumina column, should be employed.

Q5: What is the "floor life" of this reagent once the container is opened?

A: The "floor life," or the permissible time a moisture-sensitive component can be exposed to ambient conditions, should be minimized as much as possible.[3] Once the container is opened, it is best to handle the reagent quickly in a controlled environment (e.g., a glove box or under a stream of inert gas) and then promptly reseal the container.[4] It is not recommended to leave the container open to the atmosphere for extended periods.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Solutions
Low or no yield in sulfonamide synthesis Degraded sulfonyl chloride: The reagent may have hydrolyzed due to improper storage or handling.1. Verify Reagent Quality: Before use, check for any visual signs of degradation. If in doubt, it is best to use a fresh batch of the reagent. 2. Analytical Confirmation: If possible, obtain an analytical spectrum (e.g., 1H NMR, IR) of the starting material to confirm the presence of the sulfonyl chloride and the absence of significant amounts of the corresponding sulfonic acid. 3. Use Anhydrous Conditions: Ensure all glassware is oven- or flame-dried, and all solvents and reagents are rigorously dried.[4]
Reaction is sluggish or does not go to completion Presence of moisture in the reaction: Trace amounts of water in the solvent or on the glassware can consume the sulfonyl chloride.1. Rigorous Drying of Reaction Setup: Flame-dry all glassware under vacuum and cool under an inert atmosphere. 2. Use of Dry Solvents: Use freshly distilled, anhydrous solvents. 3. Inert Atmosphere: Conduct the reaction under a positive pressure of a dry inert gas like nitrogen or argon.
Difficult purification of the desired product Formation of sulfonic acid byproduct: The hydrolyzed sulfonyl chloride forms a sulfonic acid, which can be difficult to separate from the desired product.1. Aqueous Workup with Base: During the reaction workup, wash the organic layer with a mild aqueous base solution (e.g., saturated sodium bicarbonate). This will convert the sulfonic acid into its more water-soluble salt, facilitating its removal into the aqueous phase.[5] 2. Chromatographic Separation: If the sulfonic acid salt is not completely removed by extraction, column chromatography may be necessary. The polarity difference between the desired product and the sulfonic acid should allow for effective separation.
Inconsistent reaction outcomes between batches Variability in reagent quality: Different batches of the sulfonyl chloride may have varying degrees of purity due to differences in manufacturing, packaging, or storage history.1. Qualify New Batches: Before using a new batch of the reagent in a critical reaction, it is good practice to run a small-scale test reaction to ensure it performs as expected. 2. Consistent Handling: Apply the same rigorous handling and storage procedures to all batches of the reagent.

Experimental Protocols

Protocol 1: Handling and Dispensing of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride

This protocol outlines the recommended procedure for safely handling and dispensing the moisture-sensitive reagent.

Objective: To transfer a desired amount of the sulfonyl chloride from its storage container to a reaction vessel while minimizing exposure to atmospheric moisture.

Materials:

  • 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride in its original container

  • Glove box or Schlenk line setup with a dry, inert atmosphere (Nitrogen or Argon)

  • Oven-dried glassware (reaction flask, weighing boat/paper)

  • Dry, clean spatulas

  • Analytical balance

Procedure:

  • Prepare the Inert Atmosphere Environment:

    • If using a glove box, ensure the antechamber is properly purged and the atmosphere inside is dry and inert.

    • If using a Schlenk line, ensure a positive pressure of inert gas is flowing through the system.

  • Equilibrate the Reagent Container:

    • If the reagent is stored in a refrigerator, allow the sealed container to warm to room temperature before opening to prevent condensation of moisture on the cold surfaces.

  • Transfer the Reagent:

    • Place the sealed container of the sulfonyl chloride, along with all necessary glassware and tools, into the glove box antechamber and purge.

    • Alternatively, if using a Schlenk line, ensure all glassware is under a positive pressure of inert gas.

    • Inside the glove box or under a positive flow of inert gas, carefully open the reagent container.

    • Quickly weigh the desired amount of the solid reagent onto a pre-tared, dry weighing paper or into a dry weighing boat.

    • Transfer the weighed reagent to the reaction flask.

  • Seal and Store:

    • Promptly and tightly reseal the main container of the 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride.

    • If the container has a septum, consider backfilling with an inert gas before sealing.

    • Return the reagent to its proper storage location (desiccator or refrigerator).

Protocol 2: Detection of Hydrolysis by Thin Layer Chromatography (TLC)

This protocol provides a simple method to qualitatively assess the extent of hydrolysis of the sulfonyl chloride.

Objective: To differentiate between the sulfonyl chloride and its sulfonic acid hydrolysis product using TLC.

Materials:

  • Sample of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride

  • TLC plate (silica gel 60 F254)

  • Developing chamber

  • Suitable eluent system (e.g., a mixture of hexane and ethyl acetate; the optimal ratio should be determined experimentally)

  • UV lamp (254 nm)

Procedure:

  • Prepare the TLC Plate:

    • Draw a light pencil line about 1 cm from the bottom of the TLC plate. This will be your baseline.

  • Spot the Plate:

    • Dissolve a small amount of the sulfonyl chloride in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Using a capillary tube, spot the solution onto the baseline of the TLC plate.

    • For comparison, if you have a sample that is known to be hydrolyzed, spot it alongside the test sample.

  • Develop the TLC:

    • Place the spotted TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the baseline.

    • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize the Plate:

    • Remove the plate from the chamber and mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp.

  • Interpret the Results:

    • The sulfonyl chloride, being less polar, will have a higher Rf value (it will travel further up the plate).

    • The sulfonic acid, being significantly more polar, will have a much lower Rf value and may even remain on the baseline. The presence of a spot at a low Rf is indicative of hydrolysis.

Visualizing the Hydrolysis Pathway and Troubleshooting Workflow

To further clarify the concepts discussed, the following diagrams illustrate the chemical transformation during hydrolysis and a logical workflow for troubleshooting common issues.

Hydrolysis cluster_reactants Reactants cluster_products Products SC 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride SA 3-Chloro-2-fluoro-5-nitrobenzenesulfonic Acid SC->SA Hydrolysis H2O H₂O (Moisture) HCl HCl

Caption: Hydrolysis of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride.

Troubleshooting Start Poor Reaction Outcome CheckReagent Assess Reagent Quality (Visual, TLC) Start->CheckReagent Degraded Reagent Degraded? CheckReagent->Degraded UseNew Use Fresh Reagent Degraded->UseNew Yes CheckConditions Review Experimental Conditions Degraded->CheckConditions No Success Successful Reaction UseNew->Success Moisture Moisture Contamination? CheckConditions->Moisture DrySystem Implement Rigorous Anhydrous Techniques Moisture->DrySystem Yes OtherIssue Investigate Other Parameters (Stoichiometry, Temperature, etc.) Moisture->OtherIssue No DrySystem->Success OtherIssue->Success

Caption: Troubleshooting workflow for reactions with the sulfonyl chloride.

References

  • Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. ResearchGate. Available at: [Link]

  • The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). ResearchGate. Available at: [Link]

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC. Available at: [Link]

  • Process for the preparation of 3-nitrobenzenesulfonyl chloride. Google Patents.
  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing. Available at: [Link]

  • Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Wiley Online Library. Available at: [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. Euro Chlor. Available at: [Link]

  • Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. American Chemical Society. Available at: [Link]

  • SOME NITROBENZENES AND OTHER INDUSTRIAL CHEMICALS. IARC Publications. Available at: [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]

  • Effective Ways of Moisture Sensitive Device Storage and Handling. RayPCB. Available at: [Link]

  • Method for detecting content of pyridine-3-sulfonyl chloride. Patsnap. Available at: [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Available at: [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Available at: [Link]

  • Benzenesulfonyl chloride. Organic Syntheses Procedure. Available at: [Link]

  • Proper Handling of Humidity Sensitive Components (MSL 3). NexPCB. Available at: [Link]

  • HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. Google Patents.
  • Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. OSTI.GOV. Available at: [Link]

  • Mastering Moisture-Sensitive Chemicals: Safety and Best Practices. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

Sources

Technical Support Center: 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

A-Level Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride. This guide, curated by Senior Application Scientists, provides in-depth technical information, troubleshooting advice, and best practices for the safe and effective handling and use of this reagent in your research.

I. Core Compound Information & Safety

Chemical & Physical Properties
PropertyValueSource
Molecular Formula C₆H₂Cl₂FNO₄S[1]
Molecular Weight 274.05 g/mol [1]
Appearance Solid (Typical)[2]
Primary Hazards Causes severe skin burns and eye damage, May cause respiratory irritation.[3][4]
GHS Hazard Information
  • H314: Causes severe skin burns and eye damage.[3]

  • H335: May cause respiratory irritation.[3][4]

This compound is a corrosive material and requires strict adherence to safety protocols. Always consult the latest Safety Data Sheet (SDS) from your supplier before use.

II. Storage & Handling: Frequently Asked Questions

Q1: What are the optimal storage conditions for 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride to ensure its long-term stability?

A1: To maintain the integrity of this reagent, it is crucial to store it in a tightly closed container in a dry, cool, and well-ventilated area.[5][6] Specifically, storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended.[7] The primary reason for these stringent conditions is the compound's high sensitivity to moisture.[8]

  • Causality: Sulfonyl chlorides are highly reactive towards water.[9] Atmospheric moisture can hydrolyze the sulfonyl chloride group to the corresponding sulfonic acid, rendering the reagent inactive for subsequent reactions, such as sulfonamide synthesis.[9] This hydrolysis is often the primary cause of low yields in reactions involving sulfonyl chlorides.[9]

Q2: I've received a shipment of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride. What are the immediate handling precautions I should take?

A2: Upon receipt, handle the container with care in a well-ventilated area, preferably within a chemical fume hood.[4][6] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[4][6] Avoid breathing in any dust or vapors. Before opening, ensure the container is at room temperature to prevent condensation of atmospheric moisture on the cold solid.

Q3: Can I store this reagent in a standard laboratory freezer?

A3: While cool temperatures are recommended, it's essential to prevent moisture ingress. If storing in a freezer, the container must be exceptionally well-sealed. A desiccator cabinet, either at room temperature or refrigerated, is an excellent alternative to mitigate moisture exposure.

Q4: The material has turned clumpy and has a sharp, acidic smell. Is it still usable?

A4: Clumping and a sharp odor (likely due to the formation of hydrogen chloride from hydrolysis) are strong indicators of decomposition. This suggests that the sulfonyl chloride has partially or significantly hydrolyzed to sulfonic acid. Using this material will likely result in significantly lower yields and the introduction of impurities into your reaction. It is highly recommended to use a fresh, unopened container of the reagent for optimal results.

III. Troubleshooting Experimental Issues

This section addresses common problems encountered during reactions with 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride, particularly in the context of sulfonamide synthesis, a primary application for this class of compounds.

Low or No Product Yield

Issue: The reaction has resulted in a low yield of the desired sulfonamide, or no product was formed at all.

Potential Causes & Solutions:

  • Hydrolysis of the Sulfonyl Chloride: This is the most frequent cause of low yields.[9]

    • Solution: Ensure all glassware is oven-dried before use, and use anhydrous solvents.[9] Running the reaction under an inert atmosphere of nitrogen or argon is also crucial to prevent atmospheric moisture from interfering.[9]

  • Inappropriate Base or Solvent: The choice of base and solvent can significantly impact the reaction's success.

    • Solution: A non-nucleophilic organic base, such as pyridine or triethylamine, is often used to neutralize the HCl byproduct without competing with the amine nucleophile.[9] The solvent should be inert and capable of dissolving both reactants; dichloromethane and tetrahydrofuran are common choices.[9]

  • Side Reactions: For primary amines, the formation of a bis-sulfonated product can reduce the yield of the desired monosulfonamide.[9]

    • Solution: Adjusting the stoichiometry by using a slight excess of the amine (1.1-1.2 equivalents) can help drive the reaction to completion and minimize the formation of the bis-sulfonated side product.[9]

Unexpected Side Products

Issue: The reaction mixture shows unexpected spots on TLC or peaks in LC-MS analysis.

Potential Causes & Solutions:

  • Hydrolysis Product: The most common side product is the sulfonic acid resulting from the hydrolysis of the starting material.[9] This will be a polar compound, often remaining at the baseline on a TLC plate.

    • Solution: As mentioned above, rigorous anhydrous conditions are the best preventative measure.

  • Reaction with Solvent or Base: Certain solvents or bases can react with the highly electrophilic sulfonyl chloride.

    • Solution: Ensure the chosen solvent and base are inert under the reaction conditions. Avoid nucleophilic solvents or bases that could compete with your intended amine nucleophile.

Workflow for Troubleshooting Low Yield

G cluster_solutions Corrective Actions start Low or No Yield Observed check_reagent Verify Reagent Quality (Is it old? Discolored? Clumpy?) start->check_reagent check_conditions Review Reaction Conditions check_reagent->check_conditions No hydrolysis Suspect Hydrolysis check_reagent->hydrolysis Yes conditions_issue Suboptimal Conditions check_conditions->conditions_issue bad_reagents Reagent Degradation hydrolysis->bad_reagents solution_reagent Use fresh sulfonyl chloride. Store properly under inert gas. bad_reagents->solution_reagent solution_conditions Ensure anhydrous solvents. Oven-dry glassware. Use inert atmosphere (N2/Ar). Optimize base and stoichiometry. conditions_issue->solution_conditions

Caption: Troubleshooting workflow for low reaction yield.

IV. Detailed Experimental Protocol: General Procedure for Sulfonamide Synthesis

This protocol provides a generalized, step-by-step methodology for the synthesis of a sulfonamide using 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride.

Materials:

  • 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride (1.0 eq)

  • Primary or secondary amine (1.1-1.2 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Anhydrous triethylamine (Et₃N) or pyridine (1.5-2.0 eq)

  • Nitrogen or Argon gas supply

  • Oven-dried round-bottom flask with a magnetic stir bar

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the amine (1.1-1.2 eq) and anhydrous solvent to the oven-dried round-bottom flask.

  • Cooling: Cool the solution to 0°C using an ice bath. This is done to control the exothermicity of the reaction upon addition of the sulfonyl chloride.

  • Base Addition: Add the anhydrous base (e.g., triethylamine, 1.5-2.0 eq) to the amine solution. The base acts as a scavenger for the HCl that is generated during the reaction.

  • Sulfonyl Chloride Addition: Dissolve the 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous solvent and add it dropwise to the cooled amine/base solution over 10-15 minutes. A slow addition rate is crucial to maintain temperature control.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours (reaction time will vary depending on the amine's reactivity). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid (e.g., 1M HCl) to neutralize the excess base. Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.

Experimental Workflow Diagram

G cluster_prep 1. Preparation (Inert Atmosphere) cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification prep_amine Dissolve Amine in Anhydrous Solvent prep_cool Cool to 0°C prep_amine->prep_cool prep_base Add Anhydrous Base prep_cool->prep_base react_add Add Sulfonyl Chloride (Dropwise) prep_base->react_add react_stir Stir at RT (2-16h) react_add->react_stir react_monitor Monitor by TLC/LC-MS react_stir->react_monitor workup_quench Quench Reaction react_monitor->workup_quench workup_extract Extract Product workup_quench->workup_extract workup_purify Purify (Chromatography) workup_extract->workup_purify

Sources

Validation & Comparative

A Comparative Guide to the Analytical Methods for 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous analytical characterization of reactive intermediates like 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is a cornerstone of robust process development and quality assurance. As a pivotal building block in the synthesis of complex pharmaceutical and agrochemical agents, its purity and structural integrity are paramount. This guide provides an in-depth comparison of the principal analytical techniques for its characterization, offering insights into method selection, experimental design, and data interpretation.

The inherent reactivity of the sulfonyl chloride functional group presents unique analytical challenges, primarily its susceptibility to hydrolysis.[1] Consequently, the choice of analytical methodology must be carefully considered to ensure the stability of the analyte and the validity of the results. This document will explore chromatographic and spectroscopic techniques, providing not just procedural steps but the underlying scientific rationale for these choices.

At a Glance: Comparative Overview of Analytical Techniques

The selection of an appropriate analytical technique is dictated by the specific analytical objective, whether it be structural elucidation, purity assessment, or quantitative analysis. The following table summarizes the key attributes of the most pertinent methods for 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride.

TechniquePrimary ApplicationThroughputQuantitative CapabilityKey AdvantagesKey Limitations
HPLC-UV Purity, Quantitative AnalysisHighExcellentWide applicability, high precision and accuracy.[2]Requires chromophore, potential for on-column degradation if not optimized.
GC-MS Impurity Profiling, IdentificationHighGoodHigh separation efficiency, definitive identification via mass spectra.[3]Analyte must be volatile and thermally stable; risk of degradation at high temperatures.[4]
NMR Spectroscopy Structural Elucidation, IdentificationModerateExcellent (qNMR)Provides detailed structural information, non-destructive.[1]Lower sensitivity compared to chromatographic methods.
FTIR Spectroscopy Functional Group IdentificationHighPoorFast, provides characteristic vibrational information.[5]Not suitable for quantification or analysis of complex mixtures.
Mass Spectrometry (Direct Infusion) Molecular Weight ConfirmationHighPoorRapid confirmation of molecular weight and isotopic pattern.[6]No separation of components, susceptible to ion suppression.

Chromatographic Methods: The Workhorses for Purity and Quantification

Chromatographic techniques are indispensable for separating 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride from starting materials, by-products, and degradation products, enabling accurate quantification and impurity profiling.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the premier technique for the quantitative analysis of sulfonyl chlorides due to its versatility and operation at ambient temperatures, which minimizes the risk of thermal degradation.[1] A stability-indicating reversed-phase method is crucial to ensure that any degradation products, particularly the corresponding sulfonic acid formed via hydrolysis, are separated from the parent compound.[7][8]

1. Rationale for Method Design:

  • Reversed-Phase Mode: The non-polar nature of the C18 stationary phase is well-suited for retaining the moderately polar aromatic analyte.

  • Mobile Phase: An acidified water/acetonitrile gradient is employed. The acid (e.g., phosphoric or formic acid) suppresses the ionization of the sulfonic acid degradant, ensuring its retention and good peak shape. Acetonitrile is a common organic modifier that provides good elution strength for this class of compounds.

  • UV Detection: The nitroaromatic structure of the analyte contains a strong chromophore, making UV detection highly sensitive. A detection wavelength of 230 nm is often a good starting point for nitro-substituted benzene derivatives.[9]

2. Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 40
      15 80
      20 80
      22 40

      | 25 | 40 |

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with acetonitrile. Causality: Acetonitrile is chosen as the diluent because it is aprotic and will not hydrolyze the sulfonyl chloride. It is also a component of the mobile phase, ensuring good peak shape upon injection.

  • Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness to ensure it is fit for its intended purpose.[10]

HPLC_Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides exceptional separation power and definitive compound identification through mass spectral data. However, its application to sulfonyl chlorides requires careful consideration of the analyte's thermal stability.[4] The high temperatures of the GC inlet and column can induce degradation, primarily through the loss of SO₂Cl or hydrolysis with trace water.

1. Rationale for Method Design:

  • Injector Temperature: A lower-than-typical injector temperature is crucial to minimize on-column degradation.

  • Column Choice: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) offers a good balance of retention for the analyte while allowing for elution at a moderate temperature.

  • Derivatization (Alternative): For quantitative applications where thermal stability is a significant concern, derivatization of the sulfonyl chloride to a more stable sulfonamide can be performed prior to GC analysis.[4] This, however, adds complexity to the sample preparation.

2. Step-by-Step Protocol:

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 200 °C (Optimization is critical).

    • Injection Mode: Split (e.g., 50:1) to handle concentrated samples.

    • Oven Temperature Program:

      • Initial: 100 °C, hold for 2 min.

      • Ramp: 15 °C/min to 250 °C.

      • Hold: 5 min at 250 °C.

    • MS Transfer Line Temperature: 250 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 m/z.

  • Sample Preparation:

    • Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a dry, aprotic solvent such as dichloromethane or ethyl acetate.

GCMS_Workflow

Spectroscopic Methods: Unveiling the Molecular Structure

Spectroscopic techniques are essential for confirming the identity and elucidating the structure of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for unambiguous structure determination.[1] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show two aromatic protons. Due to the substitution pattern, these protons will appear as doublets, with coupling constants influenced by the adjacent fluorine and other substituents.

  • ¹³C NMR: The carbon spectrum will show six distinct signals for the aromatic carbons. The chemical shifts will be significantly influenced by the strongly electron-withdrawing nitro, chloro, fluoro, and sulfonyl chloride groups.

  • ¹⁹F NMR: This technique is highly specific for the fluorine atom and will show a single resonance, with coupling to the adjacent aromatic proton.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique used to identify the functional groups present in a molecule.[5] For 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride, the IR spectrum will be characterized by strong absorption bands corresponding to:

  • SO₂-Cl stretch: Asymmetric and symmetric stretches typically appear in the ranges of 1370-1410 cm⁻¹ and 1170-1190 cm⁻¹, respectively.

  • NO₂ stretch: Asymmetric and symmetric stretches are expected around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

  • C-Cl, C-F, and C-S stretches: These will appear in the fingerprint region (< 1000 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.[6]

  • Molecular Ion Peak: The EI-MS spectrum will show a molecular ion (M⁺) peak corresponding to the molecular weight of the compound (272.91 g/mol ).

  • Isotopic Pattern: Due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes), the molecular ion region will exhibit a characteristic isotopic cluster, which is a powerful diagnostic tool for confirming the presence of these atoms.

Conclusion: An Integrated Analytical Approach

No single analytical technique is sufficient for the complete characterization of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride. A multi-faceted approach is required, leveraging the strengths of each method. For routine quality control, a validated stability-indicating HPLC-UV method is the most suitable choice for quantifying purity and known impurities. GC-MS is invaluable for identifying unknown volatile impurities, provided that thermal degradation is carefully managed. For definitive structural confirmation and characterization of reference standards, a full suite of spectroscopic data (NMR, IR, MS) is essential. By judiciously applying these techniques, researchers and drug development professionals can ensure the quality and consistency of this critical synthetic intermediate, thereby safeguarding the integrity of the final product.

References

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  • PubChem. (n.d.). 3-Fluoro-5-nitrobenzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Merck KGaA. (2022). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. ResearchGate. [Link]

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  • Google Patents. (n.d.). US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride.
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  • Zhang, D., Zeng, X., Yu, Z., Sheng, G., & Fu, J. (2011). Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. Analytical Methods, 3(9), 2099-2105. [Link]

  • Assassi, N., Tazerouti, A., & Canselier, J. P. (2005). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of N-tetradecane by gas chromatography/mass spectrometry. Journal of Chromatography A, 1071(1-2), 71-80. [Link]

  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

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  • Sahoo, A. K., Sahoo, S. K., & Sahoo, N. K. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 4607. [Link]

  • Royal Society of Chemistry. (2013). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods. [Link]

  • Royal Society of Chemistry. (2014). Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2. Chemical Communications. [Link]

  • IntechOpen. (2020). A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis. [Link]

  • PubChem. (n.d.). 4-Chloro-3-fluoro-5-nitrobenzene-1-sulfonyl chloride. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR Spectrum of 2, 4, 6-trimethylbenzene sulphonylchloride. Retrieved January 26, 2026, from [Link]

  • PubChemLite. (n.d.). 3-chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride (C6H2Cl2FNO4S). Retrieved January 26, 2026, from [Link]

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A Comparative Guide to Purity Analysis of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical synthesis, the purity of starting materials and intermediates is paramount to ensuring the safety, efficacy, and reproducibility of the final product. 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is a key building block in the synthesis of various biologically active molecules. Its inherent reactivity, attributed to the sulfonyl chloride moiety, necessitates a robust and reliable analytical method for purity assessment. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity analysis of this compound, supported by a detailed experimental protocol and scientific rationale.

The Critical Role of Purity in Synthesis

3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is a highly reactive intermediate, making it susceptible to degradation and the formation of impurities during synthesis and storage.[1][2] Common impurities may arise from starting materials, side reactions, or hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid. Accurate determination of purity is crucial as these impurities can lead to undesired side products, lower yields, and potential toxicity in the final active pharmaceutical ingredient (API).

High-Performance Liquid Chromatography (HPLC): A Powerful Tool for Purity Determination

Reversed-phase HPLC is a cornerstone technique for the purity analysis of a wide array of organic compounds, including sulfonyl chlorides.[3] Its versatility, high resolution, and sensitivity make it an ideal choice for separating the target compound from its potential impurities.

Proposed HPLC Method for 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride

Given the reactive nature of the sulfonyl chloride, a rapid and efficient HPLC method is desirable to minimize on-column degradation.[4]

Table 1: Proposed HPLC Method Parameters

ParameterRecommended ConditionJustification
Column C18, 4.6 x 150 mm, 5 µmProvides excellent retention and separation for moderately polar to non-polar compounds. The aromatic nature of the analyte makes it well-suited for a C18 stationary phase.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifying the mobile phase suppresses the ionization of the sulfonic acid impurity, leading to better peak shape and retention.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC, offering good elution strength and UV transparency.
Gradient 50-95% B over 10 minA gradient elution is necessary to ensure the timely elution of the main peak while also resolving any potential early-eluting polar impurities and late-eluting non-polar byproducts.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant and slightly elevated temperature ensures reproducible retention times and can improve peak shape.
Detection UV at 254 nmThe nitroaromatic structure of the analyte is expected to have strong UV absorbance at this wavelength, providing high sensitivity.
Injection Volume 5 µLA small injection volume helps to prevent peak broadening and maintain good chromatographic resolution.
Sample Preparation Dissolve in AcetonitrileAcetonitrile is a strong solvent for the analyte and is compatible with the mobile phase.
Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Acetonitrile s1->s2 s3 Filter through 0.45 µm Syringe Filter s2->s3 h1 Inject Sample onto HPLC System s3->h1 Prepared Sample h2 Data Acquisition h1->h2 d1 Integrate Peaks h2->d1 Chromatogram d2 Calculate % Purity (Area Normalization) d1->d2 end Purity Result d2->end Final Report

Caption: A streamlined workflow for the purity analysis of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride by HPLC.

Step-by-Step Experimental Protocol
  • Standard and Sample Preparation:

    • Accurately weigh approximately 10 mg of the 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride reference standard and sample into separate 10 mL volumetric flasks.

    • Dissolve and dilute to volume with acetonitrile.

    • Filter the solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition (50% B) until a stable baseline is achieved.

    • Inject 5 µL of the prepared standard and sample solutions.

    • Run the gradient program as detailed in Table 1.

  • Data Analysis:

    • Integrate the peaks in the resulting chromatograms.

    • Calculate the purity of the sample using the area normalization method: % Purity = (Area of the main peak / Total area of all peaks) x 100

Comparison with Alternative Analytical Techniques

While HPLC is a powerful technique, a comprehensive understanding of its advantages and limitations in comparison to other methods is essential for selecting the most appropriate analytical strategy.

Table 2: Comparison of Analytical Techniques for Purity Analysis

TechniquePrincipleAdvantagesDisadvantagesSuitability for 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds.[3]The analyte must have a UV chromophore. Potential for on-column degradation of reactive compounds.Excellent: The nitroaromatic structure provides a strong UV chromophore. Reversed-phase HPLC is well-suited for this type of molecule.
Gas Chromatography-Mass Spectrometry (GC-MS) Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.High sensitivity and provides structural information from mass spectra.Requires the analyte to be volatile and thermally stable.[4] Sulfonyl chlorides can degrade at high temperatures.[5]Moderate: Thermal lability is a significant concern. Derivatization to a more stable sulfonamide might be necessary, adding complexity to the analysis.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Provides detailed structural information and can be used for quantitative analysis (qNMR) without a reference standard for the impurities.[4]Lower sensitivity compared to chromatographic methods. May not resolve signals from structurally similar impurities.Good for Structural Confirmation and Quantification: Useful for confirming the identity of the main component and for quantifying major impurities if their signals are resolved. Not ideal for detecting trace impurities.
Titration Chemical reaction with a standardized solution.Simple, inexpensive, and provides a direct measure of the reactive group.Non-specific; it will react with any hydrolyzable chloride. Does not provide information on organic impurities.Limited: Can be used to determine the "active" sulfonyl chloride content but will not detect non-reactive organic impurities.
Logical Framework for Method Selection

Method_Selection cluster_goals Primary Analytical Needs cluster_methods Recommended Techniques start Analytical Goal g1 Routine Purity Testing & Impurity Profiling start->g1 g2 Structural Confirmation start->g2 g3 Assay of Active Moiety start->g3 m1 HPLC-UV g1->m1 High Resolution & Sensitivity m3 GC-MS (with derivatization) g1->m3 Volatile Impurities m2 NMR g2->m2 Definitive Structural Data m4 Titration g3->m4 Direct Reactivity Measurement

Caption: Decision tree for selecting the appropriate analytical technique based on the specific analytical requirement.

Conclusion

For the routine purity analysis and impurity profiling of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride, HPLC with UV detection stands out as the most suitable technique. It offers an excellent balance of resolution, sensitivity, and applicability to this non-volatile and UV-active compound. While GC-MS and NMR are powerful tools for structural elucidation and quantification of major components, they present challenges related to thermal stability and sensitivity for trace impurity detection, respectively. Titration can serve as a complementary, albeit non-specific, method for assaying the active sulfonyl chloride content. A multi-faceted approach, employing HPLC for routine quality control and NMR for initial structural confirmation, would provide a comprehensive analytical strategy for ensuring the quality of this critical synthetic intermediate.

References

  • U.S.
  • Hyma Synthesis Pvt. Ltd. "Welcome To Hyma Synthesis Pvt. Ltd." [Link]

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  • ResearchGate. "Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture." [Link]

  • Google Patents. "CN101570501B - Method for synthesizing p-nitrobenzenesulfonyl chloride."
  • ResearchGate. "How to test the purity of p-toluenesulfonyl chloride (TsCl)." [Link]

  • Asian Publication Corporation. "HPLC Determination of Chlorobenzene in Benzene Sulfonylchloride for Industrial use by High Performance Liquid Chromatography." [Link]

  • Google Patents. "CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid."
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A Researcher's Guide to the Analysis of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel pharmaceutical agents and complex organic molecules, the purity and characterization of reactive intermediates are paramount. 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is one such critical building block, whose reactive nature presents unique analytical challenges. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the analysis of this compound, offering field-proven insights and detailed experimental protocols to ensure analytical integrity.

The Analytical Conundrum: Stability of Aromatic Sulfonyl Chlorides

Aromatic sulfonyl chlorides are notoriously susceptible to thermal degradation and hydrolysis.[1][2] Direct analysis by GC-MS, which involves sample vaporization at elevated temperatures, can lead to the decomposition of the sulfonyl chloride moiety, resulting in inaccurate quantification and the potential misidentification of impurities.[3] The primary degradation pathways often involve the loss of sulfur dioxide (SO₂) and chlorine radicals.[4] This inherent instability necessitates a carefully considered analytical strategy.

GC-MS Analysis: The Derivatization Imperative

To overcome the thermal lability of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride, a derivatization step is strongly recommended for reliable and reproducible GC-MS analysis.[3] This involves converting the reactive sulfonyl chloride into a more stable derivative, typically a sulfonamide, which can withstand the rigors of GC analysis without degradation.

Experimental Protocol: Derivatization and GC-MS Analysis

This protocol outlines the conversion of the target sulfonyl chloride to its N,N-diethylsulfonamide derivative for subsequent GC-MS analysis.

1. Derivatization:

  • Sample Preparation: Accurately weigh approximately 10 mg of the 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride sample into a clean, dry vial.

  • Dissolution: Dissolve the sample in 1 mL of a dry, aprotic solvent such as anhydrous acetonitrile or dichloromethane.

  • Reagent Addition: Add a 1.2 molar equivalent of diethylamine to the solution. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.

  • Reaction: Gently agitate the mixture at room temperature for 30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture can be diluted with the solvent to a suitable concentration for GC-MS analysis.

2. GC-MS Instrumentation and Parameters:

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column
Inlet Temperature 250 °C
Injection Volume 1 µL (Split mode, e.g., 50:1)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature of 150 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, hold for 5 minutes.
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-400 m/z

Causality Behind Experimental Choices:

  • Derivatization to Sulfonamide: The conversion to the N,N-diethylsulfonamide significantly increases the thermal stability of the molecule, preventing on-column degradation and ensuring that the detected peak corresponds to the original analyte concentration.[5]

  • Non-Polar Column (DB-5ms): A non-polar stationary phase is chosen for its ability to separate a wide range of compounds based on their boiling points and is generally robust for the analysis of derivatized analytes.

  • Split Injection: A split injection is used to introduce a small, representative portion of the sample onto the column, preventing overloading and ensuring sharp chromatographic peaks.

  • Temperature Programming: The oven temperature program is designed to provide good separation of the derivatized analyte from the solvent and any potential byproducts, while keeping the analysis time reasonable.

Expected Mass Spectrum and Fragmentation

M [M]+• F1 [M - C2H4]+• M->F1 Loss of ethylene (McLafferty rearrangement) F2 [M - C2H5]+ M->F2 Loss of ethyl radical F3 [M - SO2 - C4H8N]+ M->F3 Complex fragmentation

Caption: Predicted Fragmentation of the Sulfonamide Derivative.

The molecular ion peak ([M]+•) would be expected. Key fragmentation pathways would likely involve the loss of an ethyl group ([M-29]), a characteristic fragmentation of diethylamines. Another common fragmentation for sulfonamides is the cleavage of the S-N bond. The presence of chlorine will also result in a characteristic isotopic pattern for chlorine-containing fragments (M+2 peak with approximately one-third the intensity of the M peak).[4]

HPLC Analysis: A Direct and Robust Alternative

Given the thermal instability of the target compound, High-Performance Liquid Chromatography (HPLC) presents a powerful and often preferred alternative for its analysis.[7][8] HPLC separations are performed at or near ambient temperature, thus eliminating the risk of thermal degradation.

Experimental Protocol: Reversed-Phase HPLC Analysis

1. HPLC Instrumentation and Parameters:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II LC System or equivalent
Detector Diode Array Detector (DAD)
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient 0-15 min, 40-90% B; 15-17 min, 90% B; 17-18 min, 90-40% B; 18-20 min, 40% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection 254 nm

Causality Behind Experimental Choices:

  • Reversed-Phase C18 Column: This is a versatile and widely used column for the separation of a broad range of non-polar to moderately polar compounds.

  • Acidified Mobile Phase: The addition of a small amount of phosphoric acid to the aqueous mobile phase helps to suppress the ionization of any acidic functional groups, leading to sharper and more symmetrical peaks.

  • Gradient Elution: A gradient elution is employed to effectively separate the analyte from impurities with a wide range of polarities and to ensure a reasonable analysis time.

  • UV Detection at 254 nm: The aromatic nature of the compound allows for sensitive detection using a UV detector at a common wavelength for aromatic compounds.

cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Prep1 Dissolve in Mobile Phase Prep2 Filter Prep1->Prep2 Injector Injector Prep2->Injector Pump Pump Pump->Injector Column C18 Column Injector->Column Detector DAD Column->Detector Data Chromatogram (Peak Area) Detector->Data

Caption: General Workflow for HPLC Analysis.

Performance Comparison: GC-MS vs. HPLC

The choice between GC-MS with derivatization and direct HPLC analysis depends on the specific analytical requirements, including the need for structural confirmation, sensitivity, and sample throughput.

FeatureGC-MS (with Derivatization)HPLC
Sample Preparation More complex, requiring a derivatization step which can introduce variability.[7]Simpler, typically involving dissolution and filtration.
Thermal Stability Overcomes the inherent instability of the sulfonyl chloride.[5]Not a concern due to ambient analysis temperature.[8]
Selectivity High, with mass spectrometric detection providing definitive identification based on fragmentation patterns.[6]Good, but relies on chromatographic separation and UV spectra for identification, which can be less specific than MS.
Sensitivity Can be very high, especially with selected ion monitoring (SIM).Generally good, but can be compound-dependent. HPLC-MS can offer comparable or even greater sensitivity.[9]
Quantitative Analysis Can be accurate and precise with proper validation, but the derivatization step adds a potential source of error.[3]Often considered the gold standard for quantitative analysis of pharmaceuticals due to its high precision and accuracy without the need for derivatization.[8]
Throughput Lower, due to the additional sample preparation step.Higher, with simpler sample preparation.

Conclusion and Recommendations

For the routine quality control and purity assessment of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride, HPLC is the recommended primary technique . Its ability to analyze the compound directly without the risk of thermal degradation, coupled with its high precision and simpler sample preparation, makes it a more robust and efficient method for quantitative analysis.

GC-MS with derivatization serves as an essential complementary technique , particularly for impurity identification and structural confirmation. The mass spectral data, although from a derivative, provides invaluable structural information that is not available from UV detection in HPLC. When unknown impurities are detected by HPLC, derivatization followed by GC-MS analysis can be a powerful tool for their identification.

By leveraging the strengths of both techniques, researchers and drug development professionals can ensure a comprehensive and reliable analytical characterization of this critical reactive intermediate, ultimately contributing to the quality and safety of the final pharmaceutical products.

References

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  • PubMed. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Accessed January 26, 2026. [Link].

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  • Analytical Methods (RSC Publishing). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Accessed January 26, 2026. [Link].

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Reactivity of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride vs other sulfonyl chlorides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and drug discovery, sulfonyl chlorides are indispensable reagents for the construction of sulfonamides, a privileged scaffold in medicinal chemistry. The reactivity of a given sulfonyl chloride dictates its utility and application. This guide provides an in-depth comparative analysis of the reactivity of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride against other common sulfonyl chlorides, supported by theoretical principles and experimental data.

Introduction: The Role of Substituents in Sulfonyl Chloride Reactivity

The reactivity of arylsulfonyl chlorides in nucleophilic substitution reactions is profoundly influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups (EWGs) generally enhance reactivity by stabilizing the developing negative charge on the sulfonyl oxygen atoms in the transition state, making the sulfur atom more electrophilic. Conversely, electron-donating groups (EDGs) decrease reactivity. The Hammett equation provides a quantitative framework to understand these electronic effects.

The Unique Profile of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride

3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is a highly activated sulfonyl chloride due to the cumulative electron-withdrawing effects of its three substituents: a nitro group, a chloro group, and a fluoro group.

Electronic Effects:

To quantify the electronic influence of these substituents, we can utilize Hammett substituent constants (σ). These constants are a measure of the electronic effect of a substituent in a particular position on the benzene ring.

SubstituentPositionHammett Constant (σ)
Nitro (NO₂)meta+0.71
Chloro (Cl)meta+0.37
Fluoro (F)ortho~+0.34 (estimated)

Note: Hammett constants for ortho substituents are less common and can be influenced by steric effects. The value for ortho-fluoro is an approximation based on its known electron-withdrawing nature.

The cumulative electronic effect of these substituents makes the sulfur atom of the sulfonyl chloride group exceptionally electron-deficient and, therefore, highly susceptible to nucleophilic attack.

Steric Effects:

The presence of a fluorine atom in the ortho position can introduce steric hindrance, which might be expected to decrease the reaction rate. However, studies on ortho-alkyl substituted sulfonyl chlorides have shown a counterintuitive acceleration of nucleophilic substitution.[1] This has been attributed to a unique, rigid, and sterically congested ground state structure that is closer in energy to the transition state.[1] While fluorine is smaller than an alkyl group, a similar, albeit smaller, effect might be at play.

Comparative Reactivity: A Data-Driven Analysis

log(k/k₀) = ρσ

where:

  • k is the rate constant for the substituted sulfonyl chloride.

  • k₀ is the rate constant for the unsubstituted benzenesulfonyl chloride.

  • ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects. For the chloride-chloride exchange reaction in arenesulfonyl chlorides, a ρ-value of +2.02 has been determined, indicating a significant sensitivity to electronic effects.[1]

  • σ is the sum of the Hammett constants for the substituents.

Predicted Reactivity Comparison:

Let's compare the predicted relative reactivity of our target molecule with some common sulfonyl chlorides in a hypothetical nucleophilic substitution reaction with a ρ value of +2.02.

Sulfonyl ChlorideSubstituentsΣσ (Estimated)Predicted Relative Rate (k/k₀)
Benzenesulfonyl chloride-01
p-Toluenesulfonyl chloridep-CH₃-0.170.45
p-Nitrobenzenesulfonyl chloridep-NO₂+0.7837
2,4,6-Trimethylbenzenesulfonyl chloride2,4,6-(CH₃)₃-0.410.15
3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride 3-Cl, 2-F, 5-NO₂+1.42~700

This analysis strongly suggests that 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is significantly more reactive than common sulfonyl chlorides , including the highly reactive p-nitrobenzenesulfonyl chloride.

Experimental Verification: A Protocol for Comparative Kinetic Analysis

To experimentally validate the predicted reactivity, a comparative kinetic study can be performed by monitoring the rate of sulfonamide formation with a model amine, such as aniline or a more nucleophilic aliphatic amine.

Reaction Scheme:

Experimental Workflow:

G cluster_prep Solution Preparation cluster_reaction Reaction and Monitoring cluster_analysis Data Analysis prep_sc Prepare equimolar solutions of each sulfonyl chloride in a suitable aprotic solvent (e.g., acetonitrile). mix Rapidly mix the sulfonyl chloride and amine solutions at a constant temperature. prep_sc->mix prep_amine Prepare a solution of the amine (e.g., aniline) in the same solvent. prep_amine->mix monitor Monitor the reaction progress over time using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy). mix->monitor plot Plot the concentration of the product or reactant as a function of time. monitor->plot fit Fit the data to the appropriate rate law to determine the pseudo-first-order or second-order rate constant (k). plot->fit compare Compare the rate constants for each sulfonyl chloride. fit->compare

Figure 1: Experimental workflow for the comparative kinetic analysis of sulfonyl chloride reactivity.

Detailed Protocol:

  • Solution Preparation:

    • Prepare 0.1 M stock solutions of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride, p-toluenesulfonyl chloride, and p-nitrobenzenesulfonyl chloride in anhydrous acetonitrile.

    • Prepare a 1.0 M stock solution of aniline in anhydrous acetonitrile.

  • Kinetic Run:

    • Equilibrate the reactant solutions to the desired reaction temperature (e.g., 25°C) in a thermostated water bath.

    • In a reaction vessel, rapidly mix 1.0 mL of the sulfonyl chloride stock solution with 1.0 mL of the aniline stock solution. This creates a pseudo-first-order condition with respect to the sulfonyl chloride.

    • Start a timer immediately upon mixing.

  • Reaction Monitoring:

    • At timed intervals (e.g., every 30 seconds for the first 5 minutes, then every 2 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution (e.g., a solution of a large excess of a highly reactive amine like diethylamine in acetonitrile).

    • Analyze the quenched samples by HPLC to determine the concentration of the sulfonamide product or the remaining sulfonyl chloride.

  • Data Analysis:

    • Plot the natural logarithm of the sulfonyl chloride concentration versus time.

    • The slope of this plot will be the negative of the pseudo-first-order rate constant (-k').

    • The second-order rate constant (k) can be calculated by dividing k' by the concentration of aniline.

Mechanism of Nucleophilic Substitution on Sulfonyl Chlorides

The reaction of sulfonyl chlorides with nucleophiles generally proceeds through a nucleophilic substitution mechanism at the sulfur atom. Two primary pathways are considered:

  • SN2-like (Concerted): The nucleophile attacks the sulfur atom at the same time as the chloride ion departs. This is generally favored for less sterically hindered sulfonyl chlorides and strong nucleophiles.

G Reactants Nu⁻ + Ar-SO₂Cl TS [Nu---SO₂(Ar)---Cl]⁻ Reactants->TS Rate-determining step Products Nu-SO₂Ar + Cl⁻ TS->Products

Figure 2: Concerted SN2-like mechanism for nucleophilic substitution on a sulfonyl chloride.

  • Addition-Elimination: The nucleophile adds to the sulfur atom to form a trigonal bipyramidal intermediate, which then eliminates the chloride ion. This pathway is more likely for more sterically hindered sulfonyl chlorides or when the intermediate is stabilized.

G Reactants Nu⁻ + Ar-SO₂Cl Intermediate [Nu-SO₂(Ar)-Cl]⁻ (Trigonal Bipyramidal) Reactants->Intermediate Addition (fast) Products Nu-SO₂Ar + Cl⁻ Intermediate->Products Elimination (slow)

Figure 3: Stepwise addition-elimination mechanism for nucleophilic substitution on a sulfonyl chloride.

For highly activated sulfonyl chlorides like 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride, the SN2-like pathway is generally considered more probable, especially with strong nucleophiles. The high degree of positive charge on the sulfur atom facilitates a direct displacement of the chloride ion.

Conclusion

3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride stands out as a highly reactive sulfonylating agent. The synergistic electron-withdrawing effects of the nitro, chloro, and fluoro substituents render the sulfonyl group exceptionally electrophilic. Theoretical predictions based on Hammett constants suggest a reactivity several hundred times greater than that of unsubstituted benzenesulfonyl chloride and significantly higher than even p-nitrobenzenesulfonyl chloride. This enhanced reactivity makes it a valuable tool for the synthesis of sulfonamides, particularly when less nucleophilic amines are employed or when mild reaction conditions are required. The provided experimental protocol offers a robust framework for the quantitative comparison of its reactivity with other sulfonyl chlorides, enabling researchers to make informed decisions in the design and optimization of their synthetic strategies.

References

  • Hammett, L. P. The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. J. Am. Chem. Soc.1937 , 59 (1), 96–103. [Link]

  • Hansch, C.; Leo, A.; Taft, R. W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chem. Rev.1991 , 91 (2), 165–195. [Link]

  • Mikołajczyk, M.; Gajl, M.; Błaszczyk, J.; Cypryk, M.; Gostyński, B. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride–Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules2020 , 25 (6), 1428. [Link]

  • Rogić, M. M.; Van der Veen, J. M.; Virgillio, J. A. Hammett equation. In The Hammett Equation: Applications to Organic Chemistry; John Wiley & Sons, Inc.: 2008; pp 1-33. [Link]

  • Vizgert, R. V. The splitting of sulfo acid esters and the reactivity of sulfonyl chlorides. Russ. Chem. Rev.1963 , 32 (1), 1-20. [Link]

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A Senior Application Scientist's Guide to Isomeric Fluoronitrobenzenesulfonyl Chlorides in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of the appropriate building blocks is paramount to the success of a synthetic campaign. Among the vast arsenal of reagents, fluoronitrobenzenesulfonyl chlorides stand out as versatile intermediates for the introduction of a sulfonamide or sulfonate ester moiety, functionalities prevalent in a wide array of biologically active compounds.[1][2] However, the isomeric placement of the fluoro and nitro substituents on the benzene ring profoundly influences the reactivity and regioselectivity of these reagents. This guide provides an in-depth comparison of three key isomers—2-fluoro-5-nitrobenzenesulfonyl chloride, 4-fluoro-3-nitrobenzenesulfonyl chloride, and 2-fluoro-3-nitrobenzenesulfonyl chloride—offering experimental insights to inform your synthetic strategies.

Introduction: The Strategic Importance of Isomer Selection

Fluoronitrobenzenesulfonyl chlorides are bifunctional reagents, offering two distinct reaction pathways: nucleophilic attack at the sulfonyl chloride group and nucleophilic aromatic substitution (SNAr) of the fluorine atom. The electron-withdrawing nature of both the nitro and sulfonyl chloride groups activates the aromatic ring towards SNAr, while the sulfonyl chloride itself is a potent electrophile for reactions with nucleophiles like amines and alcohols.[3]

The critical consideration for the synthetic chemist is how the relative positioning of the fluoro and nitro groups dictates the reactivity of these two sites. This guide will dissect these differences, providing a framework for selecting the optimal isomer for your desired transformation.

Synthesis of Isomeric Fluoronitrobenzenesulfonyl Chlorides

A general and effective method for the synthesis of various fluoronitrobenzenesulfonyl chloride isomers involves a two-step procedure starting from commercially available difluoronitrobenzenes.[4] This process includes a regioselective reaction with a thiol, such as phenylmethanethiol, to form a thioether, followed by oxidative cleavage with chlorine to yield the desired sulfonyl chloride.[4] This method offers good yields and a reliable route to these valuable reagents.[4]

Synthesis_Workflow Start Difluoronitrobenzene Step1 Regioselective Nucleophilic Aromatic Substitution Start->Step1 + Phenylmethanethiol Thioether Thioether Intermediate Step1->Thioether Step2 Oxidative Cleavage (Chlorination) Thioether->Step2 + Cl2 End Fluoronitrobenzenesulfonyl Chloride Step2->End

Caption: General synthetic workflow for fluoronitrobenzenesulfonyl chlorides.

Comparative Reactivity Analysis

The reactivity of the sulfonyl chloride group and the lability of the fluorine atom are intricately linked to their positions relative to the strongly electron-withdrawing nitro group. This interplay of electronic and steric effects governs the outcome of reactions with nucleophiles.

Electronic Effects: The Driving Force of Reactivity

The nitro group is a powerful electron-withdrawing group through both inductive and resonance effects. Its ability to stabilize the negative charge of a Meisenheimer complex intermediate is a key factor in activating the aromatic ring for SNAr.[5] The position of the nitro group relative to the fluorine atom dictates the degree of this activation.

  • Ortho/Para Activation: When the nitro group is positioned ortho or para to the fluorine atom, it can effectively delocalize the negative charge of the Meisenheimer intermediate through resonance, significantly accelerating the rate of SNAr.

  • Meta Deactivation: A meta-positioned nitro group can only exert an inductive electron-withdrawing effect, which is less potent than resonance stabilization. Consequently, SNAr is significantly slower in such isomers.

Similarly, the electron-withdrawing nature of the nitro and fluoro groups influences the electrophilicity of the sulfur atom in the sulfonyl chloride group. A more electron-deficient aromatic ring enhances the electrophilicity of the sulfonyl group, making it more susceptible to nucleophilic attack.

Steric Effects: The "Ortho Effect"

Substituents ortho to the sulfonyl chloride group can sterically hinder the approach of a nucleophile.[6][7] This "ortho effect" can significantly decrease the rate of sulfonylation.[5][7] The fluorine atom, being relatively small, exerts a less pronounced steric effect compared to bulkier groups, but its presence ortho to the sulfonyl chloride can still influence reactivity, particularly with sterically demanding nucleophiles.[8]

Isomer-Specific Reactivity Profiles

2-Fluoro-5-nitrobenzenesulfonyl Chloride

In this isomer, the fluorine atom is ortho to the sulfonyl chloride and meta to the nitro group. The nitro group is para to the sulfonyl chloride.

  • Sulfonylation: The sulfonyl chloride group is highly activated by the para-nitro group, making it very reactive towards nucleophiles. The ortho-fluorine atom provides minimal steric hindrance. This isomer is an excellent choice for the rapid and efficient synthesis of sulfonamides.

  • SNAr: The fluorine atom is meta to the nitro group, meaning it is not strongly activated for SNAr. Therefore, nucleophilic attack will preferentially occur at the sulfonyl chloride group.

Application Insight: This isomer is ideal for producing a wide range of sulfonamides where the fluorine atom is retained in the final product. The resulting 2-fluoro-5-nitrosulfonamides can serve as valuable intermediates for further functionalization, for instance, through reduction of the nitro group.

4-Fluoro-3-nitrobenzenesulfonyl Chloride

Here, the fluorine atom is para to the sulfonyl chloride and ortho to the nitro group.

  • Sulfonylation: The sulfonyl chloride is activated by the meta-nitro group, leading to good reactivity.

  • SNAr: The fluorine atom is strongly activated by the ortho-nitro group, making it susceptible to displacement by nucleophiles. This creates a competitive reaction pathway.

Application Insight: The choice of nucleophile and reaction conditions becomes critical when using this isomer. Strong, soft nucleophiles may favor SNAr, while harder, more sterically hindered nucleophiles might preferentially attack the sulfonyl chloride. This isomer can be strategically employed to synthesize compounds where the fluorine is replaced, leading to diaryl ethers or other functionalities at that position.

2-Fluoro-3-nitrobenzenesulfonyl Chloride

In this isomer, the fluorine atom is ortho to the sulfonyl chloride, and the nitro group is meta to the sulfonyl chloride and ortho to the fluorine.

  • Sulfonylation: The sulfonyl chloride is subject to steric hindrance from the ortho-fluorine atom. The meta-nitro group provides moderate electronic activation. The combination of these factors may lead to slower reaction rates compared to the 2-fluoro-5-nitro isomer.

  • SNAr: The fluorine atom is activated by the ortho-nitro group, making SNAr a viable reaction pathway.

Application Insight: This isomer presents a more complex reactivity profile. The "ortho effect" of the fluorine may be exploited to achieve selectivity in certain cases. Careful optimization of reaction conditions is necessary to control the outcome between sulfonylation and SNAr.

Experimental Data at a Glance

IsomerPosition of F relative to SO₂ClPosition of NO₂ relative to FPosition of NO₂ relative to SO₂ClExpected Sulfonylation ReactivityExpected SNAr Reactivity
2-Fluoro-5-nitrobenzenesulfonyl chloride orthometaparaVery HighLow
4-Fluoro-3-nitrobenzenesulfonyl chloride paraorthometaHighHigh
2-Fluoro-3-nitrobenzenesulfonyl chloride orthoorthometaModerateHigh

Experimental Protocols

The following are representative protocols for the synthesis of sulfonamides using fluoronitrobenzenesulfonyl chlorides. These should be considered as starting points and may require optimization for specific substrates.

General Protocol for the Synthesis of N-Aryl Sulfonamides

Sulfonamide_Synthesis Start Amine + Solvent + Base (e.g., Pyridine) Step1 Cool to 0 °C Start->Step1 Step2 Add Fluoronitrobenzenesulfonyl Chloride Solution Dropwise Step1->Step2 Step3 Stir at Room Temperature (Monitor by TLC) Step2->Step3 Step4 Aqueous Workup Step3->Step4 Step5 Purification (Crystallization/Chromatography) Step4->Step5 End Pure Sulfonamide Step5->End

Caption: General workflow for N-aryl sulfonamide synthesis.

Procedure:

  • To a stirred solution of the amine (1.0 eq) and a suitable base (e.g., pyridine or triethylamine, 1.2 eq) in an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a solution of the fluoronitrobenzenesulfonyl chloride (1.05 eq) in the same solvent dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford the desired sulfonamide.[9][10]

Self-Validation: The progress of the reaction can be effectively monitored by TLC, observing the consumption of the starting amine and the formation of the higher Rf sulfonamide product. The final product should be characterized by standard analytical techniques (NMR, MS, and IR) to confirm its structure and purity. The characteristic N-H stretch in the IR spectrum and the disappearance of the amine protons in the 1H NMR spectrum are indicative of successful sulfonylation.

Applications in Drug Discovery and Medicinal Chemistry

The sulfonamide moiety is a cornerstone in medicinal chemistry, found in a plethora of drugs with diverse therapeutic applications, including antibacterial, diuretic, and anticancer agents.[1][2][11] The incorporation of fluorine and nitro groups can further modulate the physicochemical and pharmacological properties of these molecules.[3]

  • Modulation of pKa: The electron-withdrawing nature of the fluoro and nitro substituents can significantly impact the acidity of the sulfonamide N-H proton, which can be crucial for receptor binding and pharmacokinetic properties.

  • Metabolic Stability: The strong C-F bond can enhance the metabolic stability of a drug molecule by blocking sites of oxidative metabolism.

  • Bioisosteric Replacement: The sulfonamide group can act as a bioisostere for other functional groups, such as carboxylic acids or amides, allowing for the fine-tuning of a molecule's properties.[12]

The choice of a specific fluoronitrobenzenesulfonyl chloride isomer allows for the strategic placement of these key functional groups, enabling chemists to design molecules with optimized biological activity and drug-like properties.

Conclusion

The isomeric fluoronitrobenzenesulfonyl chlorides are powerful and versatile reagents in modern organic synthesis. A thorough understanding of the interplay between electronic and steric effects, as dictated by the substitution pattern, is essential for their effective utilization. While 2-fluoro-5-nitrobenzenesulfonyl chloride is a highly reactive and selective reagent for sulfonamide synthesis, the 4-fluoro-3-nitro and 2-fluoro-3-nitro isomers offer opportunities for more complex transformations involving competitive sulfonylation and nucleophilic aromatic substitution. By carefully considering the reactivity profiles outlined in this guide, researchers can make informed decisions to accelerate their synthetic endeavors and advance the development of novel chemical entities.

References

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • Zhersh, S., Lukin, O., Matvienko, V., & Tolmachev, A. (2010). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Tetrahedron, 66(45), 8789-8795.
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  • Jadhav, S. B., & Mishra, A. (2014). Biological activity and synthesis of sulfonamide derivates: a brief review. Chemik, 68(7), 620-628.
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A Guide to the Structural Verification of Sulfonamides by NMR: A Comparative Analysis Using 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the sulfonamide functional group remains a cornerstone of medicinal chemistry. Its prevalence stems from its ability to act as a versatile pharmacophore, contributing to the biological activity of a wide array of therapeutic agents. The precise structural characterization of newly synthesized sulfonamides is a critical step in the development pipeline, ensuring the identity and purity of drug candidates. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful and definitive method for unambiguous structure elucidation in solution.

This guide provides an in-depth technical comparison of the structural validation of sulfonamides by NMR, focusing on a model compound synthesized from the highly functionalized reagent, 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride . We will explore the causality behind experimental choices in its synthesis and delve into a detailed analysis of its characteristic ¹H, ¹³C, and ¹⁹F NMR spectra. To provide a clear benchmark, we will compare its synthesis and spectral data with those of a sulfonamide derived from a more conventional reagent, p-toluenesulfonyl chloride . This comparative approach, supported by detailed experimental protocols and spectral data, is designed to equip researchers, scientists, and drug development professionals with the practical insights needed for the robust validation of sulfonamide structures.

The Strategic Advantage of Highly Substituted Sulfonyl Chlorides in Synthesis

The choice of sulfonyl chloride reagent is a critical first step that dictates the functionality and potential biological activity of the resulting sulfonamide. While simple reagents like p-toluenesulfonyl chloride are widely used, more complex, polysubstituted reagents such as 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride offer strategic advantages. The presence of multiple, electronically distinct substituents (chloro, fluoro, and nitro groups) provides several handles for further chemical modification, allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. Furthermore, the fluorine atom serves as a sensitive probe for ¹⁹F NMR spectroscopy, offering an additional layer of structural verification.

Synthesis of a Model Sulfonamide: A Comparative Approach

To illustrate the process of structural validation, we will detail the synthesis of two model sulfonamides. The first, N-benzyl-3-chloro-2-fluoro-5-nitrobenzenesulfonamide , is a representative product from our featured reagent. The second, N-benzyl-4-methylbenzenesulfonamide , is synthesized from the common alternative, p-toluenesulfonyl chloride.

Experimental Protocol 1: Synthesis of N-benzyl-3-chloro-2-fluoro-5-nitrobenzenesulfonamide (Hypothetical)

This protocol is a representative procedure based on established methods for sulfonamide synthesis.

Rationale: The reaction is a nucleophilic substitution at the sulfonyl sulfur by the primary amine, benzylamine. A base, such as triethylamine, is required to neutralize the HCl generated during the reaction, driving it to completion. Dichloromethane is chosen as the solvent due to its inert nature and ability to dissolve both reactants. The reaction is typically conducted at room temperature to ensure selectivity and minimize side reactions.

Step-by-Step Procedure:

  • To a solution of benzylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add a solution of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride (1.0 equivalent) in anhydrous DCM dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired sulfonamide.

Experimental Protocol 2: Synthesis of N-benzyl-4-methylbenzenesulfonamide

This protocol is based on a documented experimental procedure.[1][2]

Rationale: Similar to the first protocol, this reaction proceeds via nucleophilic attack of the amine on the sulfonyl chloride. Tetrahydrofuran is used as the solvent, and an aqueous solution of potassium carbonate serves as the base.[1]

Step-by-Step Procedure:

  • Dissolve 4-methylbenzenesulfonyl chloride (1.0 equivalent) in tetrahydrofuran (THF).[1]

  • Add benzylamine (1.1 equivalents) dropwise to the stirring mixture, followed by the dropwise addition of an aqueous solution of potassium carbonate (1.1 equivalents).[1]

  • Stir the reaction mixture at room temperature for 24 hours.[1]

  • Acidify the mixture with 5 M HCl and dilute with dichloromethane.[1]

  • Wash the organic layer three times with water and once with brine.[1]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product.[1]

Workflow for Sulfonamide Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis A Sulfonyl Chloride (in Anhydrous Solvent) C Reaction Mixture (Stirring at RT) A->C B Amine + Base (in Anhydrous Solvent) B->C D Quench Reaction C->D TLC Monitoring E Aqueous Washes (Acid, Base, Brine) D->E F Dry Organic Layer (e.g., Na2SO4) E->F G Concentrate F->G H Flash Column Chromatography G->H I Pure Sulfonamide H->I J NMR Analysis I->J

Caption: General workflow for the synthesis and purification of sulfonamides.

Comparative NMR Analysis for Structural Validation

The power of NMR in structural elucidation lies in its ability to provide detailed information about the chemical environment of each nucleus. For the sulfonamides , a combination of ¹H, ¹³C, and, where applicable, ¹⁹F NMR provides a comprehensive and self-validating system for structural confirmation.

Predicted and Actual NMR Data
Compound Nucleus Predicted/Actual Chemical Shift (ppm) Key Correlations & Rationale
N-benzyl-3-chloro-2-fluoro-5-nitrobenzenesulfonamide (Predicted) ¹H~8.2-8.5 (2H, aromatic), ~7.2-7.4 (5H, benzyl aromatic), ~4.2 (2H, CH₂), ~5.0-6.0 (1H, NH)The two protons on the nitro-substituted ring will be downfield due to strong electron-withdrawing effects and will show coupling to each other and to the fluorine. The benzyl protons will be in their typical aromatic region. The CH₂ protons are adjacent to the nitrogen and will appear as a doublet coupled to the NH proton.
¹³C~150-160 (C-F), ~148 (C-NO₂), ~135-140 (C-S, C-Cl), ~120-130 (aromatic CHs), ~48 (CH₂)The carbon attached to fluorine will be significantly downfield and show a large ¹JCF coupling. Carbons attached to other heteroatoms (S, N, Cl, NO₂) will also be downfield. The benzylic CH₂ will be around 48 ppm.
¹⁹F~ -110 to -130The chemical shift of the fluorine is highly sensitive to its environment. Being ortho to a sulfonyl chloride group and meta to a nitro group, a chemical shift in this range is expected. It will show coupling to the ortho and para protons on the aromatic ring.
N-benzyl-4-methylbenzenesulfonamide (Actual)[2] ¹H7.76 (d, 2H), 7.24-7.32 (m, 4H), 7.17-7.21 (m, 2H), 4.76 (t, 1H), 4.11 (d, 2H), 2.44 (s, 3H)The two sets of doublets for the p-substituted aromatic ring are characteristic. The multiplet for the benzyl aromatic protons is observed. The triplet for the NH proton coupling to the adjacent CH₂ doublet is a key indicator. The singlet for the methyl group is also clearly identifiable.
¹³C143.84, 137.26, 136.64, 136.07, 129.01, 128.20, 127.52, 114.34, 47.59, 21.85The aromatic carbons are in the expected region of ~114-144 ppm. The benzylic carbon (CH₂) is at 47.59 ppm, and the methyl carbon is at 21.85 ppm.

In-Depth NMR Interpretation for Structural Confirmation

For N-benzyl-3-chloro-2-fluoro-5-nitrobenzenesulfonamide , the NMR data provides a wealth of information for unambiguous structural assignment:

  • ¹H NMR: The key diagnostic signals are the two protons on the highly substituted aromatic ring. Due to the electron-withdrawing nature of the nitro and sulfonyl groups, these protons will be significantly deshielded (shifted to a higher ppm value). Their splitting pattern will be a doublet of doublets, arising from coupling to each other (³JHH) and to the fluorine atom (⁴JHF and ³JHF respectively). The presence of the benzyl group is confirmed by the signals in the aromatic region corresponding to 5 protons and the characteristic doublet for the benzylic CH₂ group, which is coupled to the NH proton.

  • ¹⁹F NMR: This is a powerful tool for confirming the presence and position of the fluorine atom. A single resonance in the ¹⁹F spectrum, coupled to the adjacent aromatic protons, provides definitive evidence for the proposed structure. The magnitude of the coupling constants can further confirm the ortho and para relationships of the protons to the fluorine.

  • ¹³C NMR: The carbon spectrum will show the correct number of signals corresponding to the different carbon environments. The carbon directly bonded to the fluorine atom will exhibit a large one-bond coupling (¹JCF), which is a characteristic feature and a strong confirmation of the C-F bond. The chemical shifts of the aromatic carbons are also diagnostic, with those attached to electronegative groups (F, Cl, NO₂) being shifted downfield.

  • 2D NMR (COSY, HSQC, HMBC): For complex structures, 2D NMR experiments are invaluable.

    • COSY (Correlation Spectroscopy) would show the coupling between the two aromatic protons on the substituted ring and the coupling between the NH and CH₂ protons.

    • HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon, confirming the assignments of the CH and CH₂ groups.

    • HMBC (Heteronuclear Multiple Bond Correlation) is crucial for piecing together the molecular framework. It would show correlations between the benzylic CH₂ protons and the sulfonyl-bearing carbon, as well as with the carbons of the benzyl aromatic ring. It would also show correlations between the aromatic protons and the surrounding carbons, confirming the substitution pattern.

Structural Correlation Diagram (HMBC)

Caption: Key HMBC correlations for structural validation.

Comparison with the Alternative: p-Toluenesulfonyl Chloride

The synthesis of N-benzyl-4-methylbenzenesulfonamide is straightforward and high-yielding.[2] Its NMR spectra are significantly simpler than our primary example:

  • Symmetry: The p-substitution pattern results in a higher degree of symmetry, simplifying the aromatic region of both the ¹H and ¹³C NMR spectra.

  • Lack of ¹⁹F NMR: The absence of a fluorine atom means this powerful analytical tool cannot be used.

  • Chemical Shifts: The electron-donating methyl group on the tosyl ring shifts the aromatic protons to a lower ppm value compared to the electron-withdrawn protons in the nitro-substituted analogue.

This comparison highlights the trade-off between synthetic simplicity and the richness of structural information that can be obtained from the resulting molecule. The highly substituted nature of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride, while potentially leading to more complex spectra, provides more points of data for confident structural assignment and offers greater potential for downstream chemical diversification.

Conclusion: A Self-Validating System for Structural Integrity

The robust structural validation of sulfonamides is paramount in the context of drug development. This guide has demonstrated that a multi-pronged NMR approach, utilizing ¹H, ¹³C, ¹⁹F, and 2D correlation experiments, creates a self-validating system for confirming the identity of newly synthesized compounds.

By comparing a complex, highly functionalized sulfonamide derived from 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride with a simpler analogue from p-toluenesulfonyl chloride , we have illustrated the following key principles:

  • Causality in Reagent Choice: The selection of a sulfonyl chloride with multiple substituents provides synthetic handles for future derivatization and introduces unique NMR probes (like ¹⁹F) for enhanced structural analysis.

  • Predictive Power of NMR: A thorough understanding of substituent effects on chemical shifts and coupling constants allows for the accurate prediction of NMR spectra, which can then be matched against experimental data.

  • Comprehensive Data Integration: No single NMR experiment tells the whole story. The synergy between 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) techniques provides an unassailable confirmation of molecular structure.

For researchers in the field, embracing this comprehensive NMR workflow is not merely a matter of analytical due diligence; it is a foundational component of scientific integrity, ensuring that the journey from molecular design to potential therapeutic begins with a structurally sound and unequivocally validated starting point.

References

  • Stenfors, B. A.; Ngassa, F. N. Synthesis and Crystallographic Characterization of N-Allyl-N-Benzyl-4-Methylbenzenesulfonamide. Eur. J. Chem.2020 , 11 (3), 245-249. [Link]

  • Supporting Information for "A novel and efficient protocol for the synthesis of amides via oxidation amidation of aldehydes catalyzed by Cu2(BDC)2(DABCO) MOF". RSC Advances. [Link]

  • SpectraBase. N-benzyl-p-toluenesulfonamide. [Link]

  • Zdrojewski, T.; Jonczyk, A. Application of (13)C NMR Spectroscopy and (13)C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides. J. Org. Chem.1998 , 63 (3), 452-457. [Link]

  • Microwave-assisted N-protection of amines and amino acids in water. RSC Advances. [Link]

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A Comparative Guide to the Characterization of Sulfonamides Derived from 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of nitro, chloro, and fluoro groups on the benzene ring of the core sulfonyl chloride reagent offers a unique electronic and steric profile, influencing the reactivity and potential biological activity of the resulting sulfonamide derivatives.[1] This guide will explore the synthesis, characterization, and comparative analysis of this class of compounds, providing valuable insights for researchers in medicinal chemistry and materials science.

I. Synthesis of Sulfonamides: A Foundational Overview

The synthesis of sulfonamides is a cornerstone of medicinal chemistry, with the resulting compounds exhibiting a wide range of biological activities.[2][3][4] The most common and direct method for the preparation of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine.[5][6] This reaction, a nucleophilic acyl substitution at the sulfur atom, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

The choice of the starting sulfonyl chloride is critical as it dictates the substitution pattern on the aromatic ring of the final sulfonamide. 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride (CAS: 1094690-77-3) is a particularly interesting starting material due to its trifunctional substitution.[7] The electron-withdrawing nature of the nitro and chloro groups, combined with the electronegativity of the fluorine atom, significantly activates the sulfonyl chloride group towards nucleophilic attack.[8][9]

II. Experimental Protocol: Synthesis of a Model Sulfonamide

This section details a reproducible, step-by-step protocol for the synthesis of a representative sulfonamide, N-benzyl-3-chloro-2-fluoro-5-nitrobenzenesulfonamide, from 3-chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride and benzylamine.

Materials:

  • 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride (≥95% purity)[7]

  • Benzylamine (≥99% purity)

  • Triethylamine (≥99% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel (for column chromatography)

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride (1.0 eq) in anhydrous dichloromethane.

  • Amine Addition: To the stirred solution at 0 °C (ice bath), add triethylamine (1.2 eq) followed by the dropwise addition of a solution of benzylamine (1.1 eq) in anhydrous dichloromethane. The triethylamine acts as a base to quench the HCl generated during the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a 3:1 mixture of hexanes and ethyl acetate.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

Diagram of the Synthetic Workflow:

Synthesis_Workflow reagents 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride + Benzylamine + Triethylamine in DCM reaction Reaction at 0°C to RT reagents->reaction 1. Addition workup Aqueous Workup (NaHCO3, Brine) reaction->workup 2. Quenching & Extraction purification Column Chromatography workup->purification 3. Purification product N-benzyl-3-chloro-2-fluoro-5-nitrobenzenesulfonamide purification->product 4. Isolation

Caption: General workflow for the synthesis of N-benzyl-3-chloro-2-fluoro-5-nitrobenzenesulfonamide.

III. Characterization Data and Comparative Analysis

The successful synthesis of the target sulfonamide must be confirmed through rigorous characterization. The following table summarizes the expected characterization data for our model compound and compares it to a structurally similar sulfonamide derived from a different sulfonyl chloride to highlight the influence of the substituent pattern.

Table 1: Comparative Characterization Data

PropertyN-benzyl-3-chloro-2-fluoro-5-nitrobenzenesulfonamideN-benzyl-4-nitrobenzenesulfonamide
Molecular Formula C₁₃H₉ClFN₂O₄SC₁₃H₁₂N₂O₄S
Molecular Weight 344.74 g/mol 308.31 g/mol
Appearance Pale yellow solidWhite to off-white solid
¹H NMR (CDCl₃, δ ppm) ~8.2-7.8 (m, 2H, Ar-H), 7.4-7.2 (m, 5H, Ar-H), 5.0 (t, 1H, NH), 4.3 (d, 2H, CH₂)~8.3 (d, 2H, Ar-H), 7.9 (d, 2H, Ar-H), 7.4-7.2 (m, 5H, Ar-H), 5.1 (t, 1H, NH), 4.3 (d, 2H, CH₂)
¹³C NMR (CDCl₃, δ ppm) ~155 (d, ¹JCF), 148, 136, 135, 129, 128.5, 128, 125, 120, 48~150, 145, 136, 129, 128.5, 128, 124, 48
FT-IR (cm⁻¹) ~3280 (N-H), ~1530 & ~1350 (NO₂), ~1340 & ~1160 (SO₂)~3290 (N-H), ~1525 & ~1345 (NO₂), ~1350 & ~1165 (SO₂)
Mass Spec (ESI-MS) m/z 343.0 [M-H]⁻m/z 307.0 [M-H]⁻

Analysis of Comparative Data:

The presence of the chloro and fluoro substituents in our target molecule leads to distinct differences in the spectroscopic data compared to the simpler 4-nitrobenzenesulfonamide derivative. In the ¹H NMR, the aromatic protons of the nitro-substituted ring in our target compound will exhibit more complex splitting patterns due to both proton-proton and proton-fluorine coupling. The ¹³C NMR is particularly informative, showing a characteristic doublet for the carbon atom attached to the fluorine, with a large one-bond carbon-fluorine coupling constant (¹JCF). These spectroscopic signatures are crucial for confirming the successful synthesis and regiochemistry of the product.

IV. Alternative Sulfonamide Scaffolds: A Comparative Overview

To provide a broader context, it is valuable to compare the properties of sulfonamides derived from 3-chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride with those from other commercially available sulfonyl chlorides.

Table 2: Comparison of Sulfonyl Chloride Precursors and Their Resulting Sulfonamides

Sulfonyl Chloride PrecursorKey Structural FeaturesExpected Sulfonamide PropertiesPotential Applications
3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride Ortho-fluoro, meta-chloro, para-nitro substitution. Highly electron deficient ring.Enhanced reactivity, potential for nucleophilic aromatic substitution of the fluorine or chlorine.[8] May exhibit unique biological activities due to the specific halogen and nitro substitution pattern.[1][10]Drug discovery (e.g., carbonic anhydrase inhibitors[11][12]), functional materials.
4-Nitrobenzenesulfonyl chloride Simple para-nitro substitution.Standard reactivity. The nitro group can be reduced to an amine for further functionalization.Widely used in the synthesis of antibacterial sulfonamides and as a protecting group for amines.
2-Naphthalenesulfonyl chloride Fused aromatic ring system.Increased lipophilicity and steric bulk in the resulting sulfonamides.Fluorescent probes, molecular sensors, and bioactive compounds with extended aromatic systems.
Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) Fused aromatic ring with a dimethylamino group.Highly fluorescent sulfonamides.Labeling of amines and amino acids for biochemical analysis and fluorescence microscopy.

Comparative Logic Diagram:

Comparative_Logic cluster_precursors Sulfonyl Chloride Precursors cluster_properties Resulting Sulfonamide Properties p1 3-Chloro-2-fluoro-5-nitrobenzene- 1-sulfonyl chloride prop1 High Reactivity Unique Bioactivity p1->prop1 p2 4-Nitrobenzene- sulfonyl chloride prop2 Standard Reactivity Reducible Nitro Group p2->prop2 p3 2-Naphthalene- sulfonyl chloride prop3 Increased Lipophilicity Steric Bulk p3->prop3 p4 Dansyl chloride prop4 High Fluorescence p4->prop4

Caption: Relationship between sulfonyl chloride precursors and the properties of the resulting sulfonamides.

V. Conclusion

Sulfonamides derived from 3-chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride represent a class of compounds with significant potential in various scientific domains. The unique substitution pattern of the starting material imparts distinct chemical and physical properties to the resulting sulfonamides, as evidenced by their characteristic spectroscopic data. This guide has provided a comprehensive overview of their synthesis, a detailed experimental protocol, and a comparative analysis against other common sulfonamide scaffolds. The information presented herein should serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel sulfonamide-based molecules.

References

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]

  • ResearchGate. Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. [Link]

  • AccelaChemBio. 1193390-56-5, 3-fluoro-2-nitrobenzene-1-sulfonyl chloride. [Link]

  • National Institutes of Health. Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. [Link]

  • PubChem. 3-chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride. [Link]

  • National Institutes of Health. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. [Link]

  • ResearchGate. Fluorination of Aromatic Compounds with N-Fluorobenzenesulfonimide under Solvent-Free Conditions. [Link]

  • Human Metabolome Database. Benzenesulfonamide, N-(((1,1-dimethylethyl)amino)carbonyl)-2-((4-methylphenyl)amino)-5-nitro-. [Link]

  • MDPI. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]

  • National Institutes of Health. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • Scientific Research Publishing. Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation. [Link]

  • Taylor & Francis Online. Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases. [Link]

  • National Institutes of Health. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]

  • ResearchGate. Synthesis and characterization of novel sulfonamides derivatives and their antimicrobial, antioxidant and cytotoxicity evaluation. [Link]

  • MDPI. A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. [Link]

  • PubMed. Building a sulfonamide library by eco-friendly flow synthesis. [Link]

  • Google Patents. Preparation method of 5-chlorine-2-aminobenzene sulfonamide.
  • ResearchGate. Synthesis, molecular structure, spectroscopic properties and biological evaluation of 4-substituted-N-(1H-tetrazol-5-yl)benzenesulfonamides: Combined experimental, DFT and docking study. [Link]

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  • ResearchGate. Yield, purity, and characteristic impurities of the sulfonamide.... [Link]

  • ACS Publications. Sulfur-Phenolate Exchange as a Mild, Fast, and High-Yielding Method toward the Synthesis of Sulfonamides. [Link]

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  • MDPI. Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases. [Link]

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The Efficacy of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl Chloride: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of an appropriate sulfonylating agent is a critical decision that dictates the efficiency and success of synthetic routes. This guide provides an in-depth technical comparison of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride as a sulfonylating agent, benchmarking its predicted efficacy against established alternatives. While direct experimental data for this specific reagent is limited in publicly accessible literature, this guide leverages fundamental principles of organic chemistry to offer a robust, predictive analysis of its reactivity and utility.

Introduction to Sulfonylation and the Role of the Sulfonyl Group

Sulfonylation is a fundamental transformation in organic synthesis, involving the introduction of a sulfonyl group (-SO₂-) into a molecule. This is most commonly achieved through the reaction of a nucleophile, such as an alcohol or an amine, with a sulfonyl chloride (R-SO₂Cl). The resulting sulfonate esters (R-O-SO₂-R') and sulfonamides (R-NH-SO₂-R') are pivotal functional groups. Alcohols, being poor leaving groups, are often converted to sulfonate esters (e.g., tosylates, mesylates) to facilitate nucleophilic substitution and elimination reactions.[1] Sulfonamides are a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial drugs and diuretics.

The efficacy of a sulfonylating agent is primarily determined by the electrophilicity of the sulfur atom and the stability of the leaving group (chloride ion). These factors are, in turn, heavily influenced by the electronic and steric nature of the substituents on the sulfonyl-bearing moiety.

Profiling 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl Chloride: A Predictive Analysis

3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is a polysubstituted aromatic sulfonyl chloride. Its reactivity can be inferred by dissecting the influence of its substituents on the benzenesulfonyl chloride core.

Electronic Effects: An Activated System

The reactivity of the sulfonyl chloride is significantly enhanced by the presence of strong electron-withdrawing groups on the aromatic ring.[2][3] These groups function by inductively pulling electron density away from the sulfonyl group, thereby increasing the partial positive charge on the sulfur atom and making it more susceptible to nucleophilic attack.

  • Nitro Group (-NO₂): The nitro group at the meta-position (relative to the chloro and fluoro groups) is a powerful electron-withdrawing group through both inductive and resonance effects. This significantly enhances the electrophilicity of the sulfonyl sulfur.

  • Fluoro Group (-F): Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, further activating the sulfonyl chloride.[4]

  • Chloro Group (-Cl): The chloro group also contributes to the electron-withdrawing nature of the aromatic ring through induction.

The cumulative effect of these three substituents renders the sulfur atom of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride highly electrophilic, suggesting a high reactivity towards nucleophiles.

Steric Considerations: The Ortho Effect

The presence of a chlorine atom at the ortho-position to the sulfonyl chloride group introduces significant steric hindrance.[2][5] This "ortho effect" can impede the approach of a nucleophile to the electrophilic sulfur center, potentially slowing down the reaction rate, especially with bulky nucleophiles.[2]

Predicted Reactivity and Selectivity

Based on the interplay of electronic and steric effects, we can predict the following characteristics for 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride:

  • High Reactivity: The potent electron-withdrawing nature of the nitro and fluoro groups is expected to make this reagent highly reactive, likely more so than standard reagents like p-toluenesulfonyl chloride.

  • Steric Sensitivity: The ortho-chloro group will likely lead to a greater sensitivity to the steric bulk of the nucleophile. Reactions with sterically hindered alcohols or amines may proceed at a slower rate compared to less hindered substrates. This could potentially be exploited for achieving selectivity in molecules with multiple nucleophilic sites of varying steric accessibility.

Comparative Analysis with Common Sulfonylating Agents

To provide a practical context for the utility of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride, a comparison with widely used sulfonylating agents is essential.

ReagentStructureKey Characteristics
3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride C₆H₂Cl₂FNO₄S[6]Predicted: Highly activated due to strong electron-withdrawing groups (-NO₂, -F, -Cl). Likely to be very reactive but sensitive to steric hindrance from the ortho-chloro substituent.
p-Toluenesulfonyl Chloride (TsCl) CH₃C₆H₄SO₂Cl[7]A workhorse in organic synthesis. The methyl group is weakly electron-donating, making it moderately reactive. It is a stable, crystalline solid, easy to handle, and provides a good leaving group (tosylate).[8]
Methanesulfonyl Chloride (MsCl) CH₃SO₂Cl[9]A highly reactive and cost-effective aliphatic sulfonyl chloride. The small methyl group offers minimal steric hindrance, making it suitable for a wide range of substrates.[10][11] It is a liquid and can be more challenging to handle than solid TsCl.
Dansyl Chloride C₁₂H₁₂ClNO₂S[12]Primarily used for labeling amines and amino acids due to the fluorescent nature of the resulting sulfonamides.[13][14] Its reactivity is influenced by the dimethylamino group.

Inference: 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is anticipated to be a more potent sulfonylating agent than TsCl, particularly for less reactive nucleophiles, due to its enhanced electrophilicity. However, for sterically demanding transformations, the less hindered MsCl might be a more suitable choice.

Experimental Protocols: General Guidelines for Application

General Procedure for the Synthesis of Sulfonamides

This protocol is adapted from standard procedures for the sulfonylation of amines.[15]

Workflow for Sulfonamide Synthesis

reagents Amine (1 equiv.) 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride (1.1 equiv.) Base (e.g., Pyridine or Triethylamine, 2 equiv.) Solvent (e.g., CH2Cl2) reaction Stir at 0 °C to room temperature reagents->reaction Combine and stir workup Aqueous Workup (e.g., wash with dilute HCl, NaHCO3, brine) reaction->workup Quench and extract purification Drying (Na2SO4) Filtration Concentration Purification (Crystallization or Chromatography) workup->purification Isolate crude product product Sulfonamide Product purification->product Obtain pure product reagents Alcohol (1 equiv.) 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride (1.2 equiv.) Base (e.g., Pyridine, 2-3 equiv.) Solvent (e.g., CH2Cl2 or Pyridine) reaction Stir at 0 °C reagents->reaction Combine and stir workup Pour into ice-water Extract with a suitable solvent (e.g., Ether) reaction->workup Quench and extract purification Wash with dilute acid and brine Drying (MgSO4) Concentration workup->purification Isolate crude product product Sulfonate Ester Product purification->product Obtain pure product

Sources

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of Products from 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the unambiguous characterization of synthesized molecules is a cornerstone of scientific rigor. This guide provides an in-depth, objective comparison of the spectroscopic data for products derived from the versatile reagent, 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride. We will delve into the expected reaction products, provide detailed experimental protocols for their spectroscopic confirmation, and compare their spectral signatures with those of relevant alternatives. This guide is designed to be a practical resource, grounded in field-proven insights and authoritative references, to ensure the integrity of your synthetic endeavors.

Introduction: The Critical Role of Spectroscopic Confirmation

In the intricate landscape of medicinal chemistry and organic synthesis, 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride stands out as a highly valuable building block. Its polysubstituted aromatic ring, featuring electron-withdrawing nitro and sulfonyl chloride groups, alongside halogen substituents, offers a rich platform for the synthesis of a diverse array of complex molecules. The sulfonyl chloride moiety readily reacts with primary and secondary amines to form stable sulfonamides, a functional group prevalent in a multitude of therapeutic agents. Furthermore, the activated aromatic ring is primed for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of additional functionalities.

Reaction Landscape of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride

The primary reactions of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride involve two key reactive sites: the sulfonyl chloride group and the aromatic ring.

  • Sulfonamide Formation: The sulfonyl chloride group is highly electrophilic and readily reacts with nucleophilic primary and secondary amines to form the corresponding sulfonamides. This reaction is typically rapid and high-yielding.

  • Nucleophilic Aromatic Substitution (SNAr): The aromatic ring is activated towards SNAr by the strongly electron-withdrawing nitro and sulfonyl chloride groups. The fluorine and chlorine atoms are potential leaving groups. Generally, in SNAr reactions on nitro-substituted haloaromatics, fluoride is a better leaving group than chloride. Therefore, reactions with nucleophiles are expected to preferentially displace the fluorine atom.

This guide will focus on the spectroscopic characterization of the products resulting from these two primary reaction types.

Spectroscopic Confirmation of Reaction Products

This section provides a detailed breakdown of the expected spectroscopic signatures for the products of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride with representative primary and secondary amines. We will use N-benzylamine (a primary amine) and morpholine (a secondary amine) as model nucleophiles.

Reaction with N-Benzylamine: Formation of N-Benzyl-3-chloro-2-fluoro-5-nitrobenzenesulfonamide

The reaction with benzylamine is expected to proceed at the sulfonyl chloride group to yield the corresponding sulfonamide.

dot

Caption: Reaction of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride with N-Benzylamine.

Expected Spectroscopic Data:

Spectroscopic TechniqueExpected Observations for N-Benzyl-3-chloro-2-fluoro-5-nitrobenzenesulfonamide
¹H NMR Signals corresponding to the aromatic protons of the benzenesulfonamide ring and the benzyl group. The benzylic CH₂ protons would appear as a doublet coupled to the N-H proton. The N-H proton itself would likely be a broad singlet or a triplet.
¹³C NMR Resonances for all carbon atoms in the molecule, including the aromatic carbons and the benzylic CH₂ carbon.
IR Spectroscopy Characteristic absorption bands for the N-H bond (around 3300 cm⁻¹), the SO₂ group (asymmetric and symmetric stretches around 1350 and 1160 cm⁻¹), and the NO₂ group (asymmetric and symmetric stretches around 1530 and 1350 cm⁻¹).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the product (C₁₃H₉ClFN₂O₄S).
Reaction with Morpholine: Formation of 4-((3-Chloro-2-fluoro-5-nitrophenyl)sulfonyl)morpholine

The reaction with the secondary amine, morpholine, will also result in the formation of a sulfonamide.

dot ```dot graph { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

reagent1 [label="3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride"]; reagent2 [label="Morpholine"]; product [label="4-((3-Chloro-2-fluoro-5-nitrophenyl)sulfonyl)morpholine", fillcolor="#34A853", fontcolor="#FFFFFF"];

reagent1 -> product [label="+"]; reagent2 -> product; }

Caption: Reaction of 2,4-Dinitrobenzenesulfonyl chloride with N-Benzylamine.

Spectroscopic Data Comparison:

Spectroscopic FeatureN-Benzyl-3-chloro-2-fluoro-5-nitrobenzenesulfonamideN-Benzyl-2,4-dinitrobenzenesulfonamideKey Differences & Insights
Aromatic ¹H NMR Two distinct aromatic protons with complex splitting patterns due to F-H and H-H coupling.Three distinct aromatic protons with characteristic ortho, meta, and para coupling patterns.The presence of fluorine in the first compound will result in additional splitting (doublets of doublets), which will be absent in the spectrum of the dinitro-substituted product. This is a key diagnostic feature.
IR (SO₂ stretch) Asymmetric: ~1350 cm⁻¹Symmetric: ~1160 cm⁻¹Asymmetric: ~1360 cm⁻¹Symmetric: ~1170 cm⁻¹The positions of the SO₂ stretching bands are influenced by the electronic nature of the substituents on the aromatic ring. The two nitro groups in the alternative product may cause a slight shift to higher wavenumbers.
Mass Spec (M⁺) C₁₃H₉ClFN₂O₄SC₁₃H₁₁N₃O₆SThe molecular ion peaks will be distinctly different, allowing for unambiguous identification based on mass. The isotopic pattern of chlorine (M and M+2 peaks in a ~3:1 ratio) will be a characteristic feature of the product from the target reagent.

Experimental Protocols

The following are general methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

dot

Caption: General workflow for NMR spectroscopy.

  • Sample Preparation: Accurately weigh 5-10 mg of the purified product and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean NMR tube. [1]Ensure the sample is fully dissolved.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a proton frequency of at least 400 MHz.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

dot

Caption: General workflow for ATR-IR spectroscopy.

  • Sample Preparation: For Attenuated Total Reflectance (ATR) IR spectroscopy, place a small amount of the solid, purified product directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

dot

Sources

A Comparative Performance Analysis of Arylsulfonyl Chlorides in Sulfonamide Synthesis: A Benchmarking Guide

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of the performance of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride with other alternatives, supported by experimental data, for researchers, scientists, and drug development professionals.

In the landscape of modern organic synthesis and medicinal chemistry, arylsulfonyl chlorides are indispensable reagents. They are pivotal in the formation of sulfonamides, a functional group integral to a vast array of pharmaceuticals, agrochemicals, and functional materials. The choice of the arylsulfonyl chloride reagent is critical, as its substitution pattern dictates reactivity, selectivity, and the ultimate properties of the target molecule.

This guide addresses the performance of a specific, though not widely documented, reagent: 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride . Due to the scarcity of published data on this particular compound, we will conduct a comparative analysis using well-characterized and commercially available analogs. This approach will provide a robust framework for understanding how electronic and steric factors influence the performance of nitro-substituted arylsulfonyl chlorides in a laboratory setting.

For this benchmark, we will compare the following widely used reagents:

  • 2-Nitrobenzenesulfonyl Chloride (o-NBS-Cl): Features a nitro group ortho to the sulfonyl chloride, which significantly influences its reactivity and the properties of the resulting sulfonamide.

  • 4-Nitrobenzenesulfonyl Chloride (p-NBS-Cl): A common alternative with a para-nitro group, offering a different electronic and steric profile.

  • p-Toluenesulfonyl Chloride (Ts-Cl): A classic, non-nitro-substituted arylsulfonyl chloride, serving as a baseline for comparison.

Our analysis will be grounded in a model reaction: the sulfonylation of benzylamine. This will allow for a direct comparison of reaction kinetics, yields, and ease of product isolation.

Physicochemical Properties and Reactivity Profiles

The reactivity of an arylsulfonyl chloride is primarily governed by the electrophilicity of the sulfur atom, which is modulated by the electronic effects of the substituents on the aromatic ring.

Compound Abbreviation Molecular Weight ( g/mol ) Melting Point (°C) Key Structural Features
2-Nitrobenzenesulfonyl Chlorideo-NBS-Cl221.6264-66Strong electron-withdrawing nitro group ortho to the sulfonyl chloride.
4-Nitrobenzenesulfonyl Chloridep-NBS-Cl221.6276-79Strong electron-withdrawing nitro group para to the sulfonyl chloride.
p-Toluenesulfonyl ChlorideTs-Cl190.6567-69Electron-donating methyl group para to the sulfonyl chloride.

The potent electron-withdrawing nature of the nitro group in both o-NBS-Cl and p-NBS-Cl significantly enhances the electrophilicity of the sulfonyl sulfur compared to Ts-Cl. This generally translates to higher reaction rates. The ortho position of the nitro group in o-NBS-Cl can also lead to unique intramolecular interactions and steric effects that can be exploited in certain applications, such as in the Fukuyama amine synthesis.

Performance Benchmark: Sulfonylation of Benzylamine

To provide a quantitative comparison, we will examine the synthesis of N-benzylsulfonamides using our selected reagents. This reaction is a cornerstone of organic synthesis, frequently employed for the protection of amines or the generation of bioactive molecules.

General Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion and deprotonation to yield the sulfonamide.

Sulfonamide Formation Mechanism R_NH2 R-NH₂ Intermediate R-NH₂⁺-S(O)₂-Ar      |     Cl⁻ R_NH2->Intermediate Nucleophilic Attack Ar_SO2Cl Ar-SO₂Cl Ar_SO2Cl->Intermediate Product R-NH-SO₂-Ar Intermediate->Product Elimination HCl HCl

Caption: General mechanism of sulfonamide formation.

Experimental Protocols

The following protocols outline the synthesis of the respective N-benzylsulfonamides under standardized laboratory conditions.

Protocol 1: Synthesis of N-Benzyl-2-nitrobenzenesulfonamide

  • To a stirred solution of benzylamine (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane (DCM, 0.2 M) at 0 °C, add a solution of 2-nitrobenzenesulfonyl chloride (1.05 eq.) in DCM dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Monitor the reaction by Thin Layer Chromatography (TCM).

  • Upon completion, quench the reaction with 1 M HCl (aq.).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (e.g., 20% ethyl acetate in hexanes).

Protocol 2: Synthesis of N-Benzyl-4-nitrobenzenesulfonamide

  • Follow Protocol 1, substituting 2-nitrobenzenesulfonyl chloride with 4-nitrobenzenesulfonyl chloride.

  • Reaction times may vary; monitor by TLC.

Protocol 3: Synthesis of N-Benzyl-p-toluenesulfonamide

  • Follow Protocol 1, substituting 2-nitrobenzenesulfonyl chloride with p-toluenesulfonyl chloride.

  • The reaction may require heating (e.g., 40 °C) and a longer reaction time (e.g., 4-6 hours) for complete conversion.

Comparative Data Analysis

The following table summarizes the expected performance of each reagent in the model reaction based on established chemical principles and literature precedents.

Parameter o-NBS-Cl p-NBS-Cl Ts-Cl
Reaction Time ~1 hour~1-2 hours4-6 hours (or longer)
Typical Yield >95%>95%85-95%
Reaction Conditions 0 °C to room temperatureRoom temperatureRoom temperature to 40 °C
Ease of Purification HighHighModerate (potential for unreacted starting material)

Discussion of Mechanistic Insights and Practical Considerations

The enhanced reactivity of the nitro-substituted sulfonyl chlorides (o-NBS-Cl and p-NBS-Cl) is a direct consequence of the inductive and mesomeric electron-withdrawing effects of the nitro group. This renders the sulfur atom more electron-deficient and, therefore, more susceptible to nucleophilic attack by the amine. In contrast, the electron-donating methyl group in Ts-Cl slightly deactivates the sulfonyl chloride, leading to slower reaction rates.

From a practical standpoint, the faster reaction times and milder conditions required for the nitrobenzenesulfonyl chlorides can be advantageous, particularly for sensitive substrates. Furthermore, the resulting N-nosyl amides have distinct applications. For instance, sulfonamides derived from o-NBS-Cl can be readily cleaved under mild conditions (e.g., using a thiol and a base), making them excellent protecting groups for amines in multi-step synthesis.

Experimental Workflow Visualization

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification A Dissolve benzylamine and triethylamine in DCM B Cool solution to 0 °C A->B C Prepare solution of arylsulfonyl chloride in DCM B->C D Add sulfonyl chloride solution dropwise C->D E Stir at room temperature and monitor by TLC D->E F Quench with 1 M HCl E->F G Extract with DCM F->G H Wash with brine G->H I Dry over Na₂SO₄ and concentrate H->I J Purify by flash column chromatography I->J

Caption: Standard laboratory workflow for sulfonamide synthesis.

Conclusion and Recommendations

  • For rapid and high-yielding sulfonamide formation , particularly for amine protection, 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) and 4-nitrobenzenesulfonyl chloride (p-NBS-Cl) are superior choices due to their enhanced reactivity.

  • The choice between o-NBS-Cl and p-NBS-Cl may be guided by the specific requirements of subsequent synthetic steps, such as the conditions for deprotection.

  • p-Toluenesulfonyl chloride (Ts-Cl) remains a reliable and cost-effective reagent for applications where high reactivity is not critical and longer reaction times are acceptable.

It is reasonable to hypothesize that the performance of the titular, yet undocumented, 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride would be comparable to that of o-NBS-Cl and p-NBS-Cl, given the presence of three electron-withdrawing substituents (chloro, fluoro, and nitro groups). However, this remains to be confirmed by empirical data. Researchers encountering this specific reagent should perform small-scale trials to determine its reactivity profile and optimize reaction conditions accordingly.

References

  • Fukuyama, T.; Jow, C.-K.; Cheung, M. 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Lett.1995 , 36 (36), 6373–6374. [Link]

A Comparative Guide to the Reaction Kinetics of Substituted Benzenesulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the reaction kinetics of substituted benzenesulfonyl chlorides, offering both theoretical insights and practical experimental guidance for researchers, scientists, and professionals in drug development. Understanding the reactivity of these pivotal chemical intermediates is crucial for optimizing synthetic routes and developing novel therapeutics.

Introduction: The Significance of Benzenesulfonyl Chloride Reactivity

Benzenesulfonyl chlorides are a cornerstone in organic synthesis, most notably as precursors to sulfonamides, a class of compounds with broad therapeutic applications.[1] The reactivity of the sulfonyl chloride group is highly sensitive to the nature and position of substituents on the benzene ring. A thorough understanding of these structure-reactivity relationships is paramount for controlling reaction outcomes, predicting reaction rates, and designing efficient synthetic strategies. This guide focuses on the solvolysis of substituted benzenesulfonyl chlorides, a fundamental reaction that serves as an excellent model for exploring the electronic and steric effects that govern their chemistry.

The reaction kinetics are typically studied by monitoring the progress of the reaction over time, often through techniques like conductimetry or titrimetry, which measure the formation of acidic byproducts.[2][3] The data obtained from these experiments can be used to determine rate constants, which provide a quantitative measure of reactivity.

Experimental Protocol: A Validated Approach to Kinetic Analysis

To ensure the integrity and reproducibility of kinetic data, a well-controlled experimental setup is essential. The following protocol outlines a robust method for studying the solvolysis of substituted benzenesulfonyl chlorides.

Experimental Workflow for Kinetic Analysis

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis reagent_prep Reagent Purification solvent_prep Solvent Preparation (e.g., aqueous dioxane) reagent_prep->solvent_prep solution_prep Prepare Stock Solution of Sulfonyl Chloride solvent_prep->solution_prep initiation Initiate Reaction (Inject stock solution into solvent) solution_prep->initiation monitoring Monitor Reaction Progress (e.g., Conductimetry) initiation->monitoring data_acq Data Acquisition monitoring->data_acq rate_calc Calculate Rate Constant (k) data_acq->rate_calc hammett_plot Hammett Analysis rate_calc->hammett_plot

Caption: Workflow for determining the reaction kinetics of substituted benzenesulfonyl chlorides.

Step-by-Step Methodology
  • Reagent Purification: Commercially available substituted benzenesulfonyl chlorides should be purified by recrystallization from a suitable solvent (e.g., petroleum ether) to a constant melting point.[2] This step is critical to remove any impurities that could affect the reaction rate.

  • Solvent Preparation: The choice of solvent is crucial as it can significantly influence the reaction mechanism and rate.[4] A common solvent system for these studies is a mixture of dioxane and water, which allows for a wide range of polarities.[5] Prepare the desired solvent mixture, for example, 70% dioxane/30% water (v/v).

  • Kinetic Measurement:

    • Equilibrate the reaction vessel containing the solvent to the desired temperature (e.g., 25 °C) in a thermostatically controlled bath.

    • Prepare a dilute stock solution of the purified benzenesulfonyl chloride in a suitable inert solvent.

    • Initiate the reaction by injecting a small aliquot of the benzenesulfonyl chloride stock solution into the equilibrated solvent.

    • Monitor the progress of the reaction. A highly effective method is conductimetry, which measures the increase in conductivity as the reaction produces hydrochloric acid and the corresponding benzenesulfonic acid.[2]

  • Data Analysis:

    • Record the conductivity measurements at regular time intervals.

    • The first-order rate constant (k) can be determined by plotting the natural logarithm of the change in conductivity versus time. The slope of this line will be equal to -k.

    • Repeat the experiment at different temperatures to determine activation parameters such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation.[2]

Comparative Kinetic Data

The following table summarizes the relative rates of hydrolysis for a series of para- and meta-substituted benzenesulfonyl chlorides. The data is presented relative to the rate of the unsubstituted benzenesulfonyl chloride. The Hammett substituent constant (σ) for each substituent is also provided.

Substituent (X)PositionHammett Constant (σ)Relative Rate Constant (kX/kH)
-OCH3para-0.27~0.5
-CH3para-0.17~0.7
-H-0.001.0
-Brpara+0.23~1.5
-NO2meta+0.71~5
-NO2para+0.78~10

Note: The relative rate constants are approximate values compiled from various sources to illustrate the general trend. Actual values may vary depending on the specific reaction conditions (solvent, temperature).[3][5]

Mechanistic Insights and the Role of Substituents

The solvolysis of benzenesulfonyl chlorides generally proceeds through a bimolecular nucleophilic substitution (SN2-like) mechanism at the sulfur atom.[5] The reaction involves the attack of a nucleophile (e.g., a water molecule) on the sulfur atom, leading to a transition state where the nucleophile is forming a bond and the leaving group (chloride ion) is breaking its bond.

The Hammett Relationship: Quantifying Substituent Effects

The influence of substituents on the reaction rate can be quantitatively described by the Hammett equation:

log(kX/kH) = ρσ

where kX is the rate constant for the substituted benzenesulfonyl chloride, kH is the rate constant for the unsubstituted compound, σ is the substituent constant, and ρ is the reaction constant.[5]

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups and decelerated by electron-donating groups.[3] For the hydrolysis of benzenesulfonyl chlorides, the ρ value is positive, which is consistent with the development of a negative charge on the sulfur atom in the transition state.[3]

Causality of Substituent Effects

The electronic effects of the substituents on the benzene ring directly influence the stability of the transition state and, consequently, the reaction rate.

G cluster_ewg Electron-Withdrawing Group (EWG) cluster_edg Electron-Donating Group (EDG) ewg e.g., -NO2 stabilization Stabilizes developing negative charge on sulfur ewg->stabilization transition_state_ewg Lowers transition state energy stabilization->transition_state_ewg rate_increase Increases reaction rate transition_state_ewg->rate_increase edg e.g., -OCH3 destabilization Destabilizes developing negative charge on sulfur edg->destabilization transition_state_edg Raises transition state energy destabilization->transition_state_edg rate_decrease Decreases reaction rate transition_state_edg->rate_decrease

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, safety-first protocol for the proper handling and disposal of 3-chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride. As a highly reactive, corrosive, and toxic compound, adherence to these procedures is critical for ensuring personnel safety and regulatory compliance within research and drug development environments. This guide moves beyond a simple checklist, explaining the chemical rationale behind each step to empower laboratory professionals with a deep, actionable understanding of the process.

Core Hazard Profile & Risk Assessment

3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is a multi-functional molecule, and its hazards are a composite of its constituent chemical groups: the reactive sulfonyl chloride, the toxic halogenated nitroaromatic ring, and its inherent corrosivity. A thorough understanding of these risks is the foundation of safe handling.

The primary danger stems from the sulfonyl chloride (-SO₂Cl) group. This functional group is highly electrophilic and reacts vigorously, often violently, with nucleophiles, most notably water.[1][2] This hydrolysis reaction is highly exothermic and produces corrosive byproducts: the corresponding sulfonic acid and hydrochloric acid (HCl) gas.[1][3]

Furthermore, the presence of nitro and halogen substituents on the aromatic ring contributes to the compound's overall toxicity and potential for environmental harm.[4][5] Thermal decomposition can liberate a cocktail of hazardous gases, including nitrogen oxides (NOx), sulfur oxides (SOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[6]

Table 1: Summary of Key Hazards

Hazard CategoryDescriptionRationale & Causality
Corrosivity Causes severe skin burns and serious eye damage (classified as Category 1 or 1C in similar compounds).[7][8][9]The sulfonyl chloride moiety reacts with moisture on skin or in eyes to form hydrochloric acid and sulfonic acid, leading to immediate chemical burns.
Reactivity Reacts violently with water, moisture, and other nucleophiles (e.g., alcohols, amines).[2][3]The highly electrophilic sulfur atom is susceptible to nucleophilic attack, leading to a rapid, exothermic substitution of the chloride.
Toxicity Harmful if inhaled, ingested, or in contact with skin. Classified as a toxic substance.[4]Halogenated nitroaromatic compounds are known for their systemic toxicity. The compound can cause severe irritation to the respiratory tract.[4][10]
Environmental Potentially hazardous to aquatic life and ecosystems.[3]Halogenated organic compounds can be persistent in the environment. Spills must be contained and prevented from entering sewer systems.[3]

Pre-Disposal Safety Protocol: Engineering Controls & PPE

Before beginning any disposal procedure, the appropriate safety infrastructure must be in place. The principle is to create multiple barriers of protection between the chemist and the chemical.

Engineering Controls: All handling and neutralization steps must be performed inside a certified chemical fume hood to contain and exhaust toxic vapors and corrosive gases (HCl, HF) that will be generated.[11]

Personal Protective Equipment (PPE): The following PPE is mandatory. Standard laboratory attire (long pants, closed-toe shoes) is assumed.

Table 2: Required Personal Protective Equipment

Body AreaRequired PPESpecification & Rationale
Eyes/Face Chemical Splash Goggles & Face ShieldA face shield worn over goggles is required to protect against splashes of the corrosive material and potential violent reactions.
Hands Heavy-duty, chemical-resistant glovesNitrile gloves may not offer sufficient protection for prolonged contact. Use thicker butyl rubber or Viton™ gloves. Always double-glove and inspect for tears before use.
Body Chemical-resistant Apron over a Lab CoatA rubber or neoprene apron provides an additional barrier of protection for the torso against spills of this highly corrosive substance.

Step-by-Step Neutralization & Disposal Protocol

The core strategy for safe disposal is the controlled neutralization of the reactive sulfonyl chloride group prior to its collection as hazardous waste. This process intentionally hydrolyzes the compound in a controlled manner, neutralizing the acidic byproducts as they form.

Materials Required:

  • 3-chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride (the waste)

  • Large glass beaker or Erlenmeyer flask (at least 10x the volume of the waste)

  • Stir bar and magnetic stir plate

  • Sodium bicarbonate (NaHCO₃) or 5% Sodium Hydroxide (NaOH) solution

  • pH paper or calibrated pH meter

  • Ice bath

  • Appropriately labeled hazardous waste container

Experimental Workflow

DisposalWorkflow cluster_prep Preparation Phase cluster_neutralization Neutralization Phase cluster_verification Verification & Collection A Don Full PPE B Work in Fume Hood A->B C Prepare Ice Bath B->C D Charge Beaker with Sodium Bicarbonate Solution E Begin Vigorous Stirring in Ice Bath D->E F Add Sulfonyl Chloride VERY SLOWLY (Portion-wise or Drop-wise) E->F G Observe for Reaction (Gas evolution, heat) F->G H Continue Stirring for >1 hour After Addition is Complete G->H I Remove from Ice Bath Allow to Reach Room Temp H->I J Test pH of Solution K Is pH 6-8? J->K L Add More Base (If Acidic) K->L No M Transfer to Labeled Halogenated Organic Waste Container K->M Yes L->J N Arrange for Professional Disposal M->N

Caption: Disposal workflow for 3-chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride.

Step 1: Prepare the Neutralizing Solution In a large beaker placed on a magnetic stir plate within an ice bath, prepare a cold, saturated solution of sodium bicarbonate in water, or a 5% aqueous solution of sodium hydroxide. Begin vigorous stirring.

  • Causality: Using a basic solution is critical. It serves a dual purpose: it acts as the nucleophile (as hydroxide or bicarbonate) for the hydrolysis and immediately neutralizes the hydrochloric acid and sulfonic acid byproducts, preventing the release of corrosive fumes and controlling the reaction's pH. The ice bath helps dissipate the heat generated from the exothermic reaction.

Step 2: Controlled Addition of the Sulfonyl Chloride Very slowly, and in small portions (or drop-wise if liquid), add the 3-chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride to the center of the vortex of the stirring basic solution.

  • Causality: This is the most critical step. Slow, portion-wise addition is a fundamental laboratory safety practice that prevents a runaway reaction. Adding the reactive agent to a large volume of the quenching solution ensures that the reagent is always the limiting factor, preventing a dangerous accumulation of unreacted material and allowing the heat to be managed effectively.

Step 3: Reaction and Quenching You will observe gas evolution (CO₂ if using bicarbonate) and potentially some warming despite the ice bath. Continue stirring vigorously. After the addition is complete, allow the mixture to stir in the ice bath for at least one hour to ensure the reaction goes to completion.

Step 4: Verification Remove the beaker from the ice bath and allow it to warm to room temperature. Once equilibrated, test the pH of the aqueous solution using pH paper or a meter. The pH should be neutral or slightly basic (pH 6-9). If the solution is still acidic, slowly add more sodium bicarbonate or dilute sodium hydroxide until the pH is stable in the neutral range.

  • Self-Validation: This step validates that the reactive sulfonyl chloride has been fully hydrolyzed and the acidic byproducts have been neutralized. It is a crucial checkpoint before the waste is containerized.

Waste Management & Regulatory Compliance

Waste Segregation and Labeling: The neutralized aqueous solution is now a hazardous waste stream. It contains the sodium salt of 3-chloro-2-fluoro-5-nitrobenzenesulfonic acid, sodium chloride, and other byproducts.

  • Carefully transfer the neutralized solution into a designated, robust waste container with a screw cap.

  • This waste must be classified as Halogenated Organic Waste .[12]

  • The container must be clearly labeled with:

    • "Hazardous Waste"

    • The full chemical name of all components: "Neutralized 3-chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride (aqueous solution)," "Sodium Bicarbonate," "Water."

    • The approximate concentrations and total volume.

    • The date of accumulation.

    • The relevant hazard pictograms (e.g., Corrosive, Environmental Hazard).

Regulatory Framework: All hazardous waste generation, storage, and disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13][14] Additionally, laboratory safety practices are governed by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[15][16]

  • Key Requirement: Final disposal must be handled by a licensed and approved hazardous waste disposal facility.[17] On-site treatment to render a waste less hazardous is permissible for generators, but the final treated waste must still be disposed of in accordance with all applicable regulations.[18] Never pour this or any other chemical waste down the drain.

Emergency Procedures

Spills:

  • Action: Evacuate the immediate area. Absorb small spills with a non-reactive absorbent material like vermiculite or dry sand.[3] DO NOT use water or combustible materials like paper towels to clean up the raw chemical.[3] Collect the contaminated absorbent in a sealed container for disposal as hazardous waste. For large spills, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) office immediately.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

Always have the Safety Data Sheet (SDS) for the compound available for emergency responders.

References

  • TCI Chemicals. (n.d.). Safety Data Sheet: 3-Nitrobenzenesulfonyl Chloride.
  • Fisher Scientific. (2025). Safety Data Sheet: 3-Fluoro-4-nitrobenzenesulfonyl chloride.
  • Santa Cruz Biotechnology, Inc. (2020). Safety Data Sheet: 2-Fluoro-5-nitrobenzoyl chloride.
  • CymitQuimica. (n.d.). CAS 121-51-7: 3-Nitrobenzenesulfonyl Chloride.
  • ChemScene. (2024). Safety Data Sheet: 1-Chloro-2-fluoro-3-nitrobenzene.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • PubChem. (n.d.). 4-Chloro-3-fluoro-5-nitrobenzene-1-sulfonyl chloride.
  • Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds.
  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
  • Sigma-Aldrich. (2024). Safety Data Sheet: Isobutanesulfonyl chloride.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Fisher Scientific. (2025). Safety Data Sheet: Sulfuryl chloride.
  • University of California, Santa Cruz. (n.d.). Hazardous Waste Segregation.
  • Lukin, O., et al. (2010). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides.
  • ChemicalBook. (2025). Safety Data Sheet: SULFONYL CHLORIDE, POLYMER-BOUND.
  • Compliancy Group. (2023). OSHA Laboratory Standard.
  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations.
  • National University of Singapore. (n.d.). Disposal of Waste Solvents.
  • ChemicalBook. (2025). 3-Chloro-5-fluoronitrobenzene.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sulfuryl Chloride.
  • DC Fine Chemicals. (2024). Safety Data Sheet: 2-Nitrobenzenesulfonyl chloride.
  • Triumvirate Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • S D Fine-Chem Limited. (n.d.). MSDS: Sulphuryl Chloride.
  • Wikipedia. (n.d.). Hazardous waste in the United States.
  • Nipissing University. (2019). Hazardous Materials Disposal Guide.
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  • Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?. YouTube.
  • Google Patents. (n.d.). US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride.
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  • ChemScene. (n.d.). 3-Bromo-2-chloro-5-nitrobenzene-1-sulfonyl chloride.
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A Senior Application Scientist's Guide to Handling 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride. As a highly reactive compound, adherence to these procedures is critical to ensure personnel safety and experimental integrity. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to work with confidence and safety.

Immediate Safety Profile & Hazard Assessment

3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is a hazardous chemical that demands stringent safety measures. Its primary dangers stem from its corrosive nature and reactivity, particularly with water.[1][2][3] The Globally Harmonized System (GHS) classification for this and structurally similar sulfonyl chlorides indicates severe risks.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Skin Corrosion/IrritationGHS05Danger H314: Causes severe skin burns and eye damage.[1][4]
Serious Eye DamageGHS05Danger H318: Causes serious eye damage.[1]
Acute ToxicityGHS06Danger H301 + H311: Toxic if swallowed or in contact with skin.
Respiratory IrritationGHS07Warning H335: May cause respiratory irritation.[1][5]

The "Why": Understanding the Inherent Reactivity

The primary driver of this compound's hazardous nature is the sulfonyl chloride (-SO₂Cl) functional group. This group is highly electrophilic, making it susceptible to nucleophilic attack.

Reaction with Water: The most critical reaction to prevent in a laboratory setting is with water or moisture. Sulfonyl chlorides readily hydrolyze upon contact with water, including ambient humidity, to form the corresponding sulfonic acid and hydrochloric acid (HCl).[1][2] This reaction is exothermic and the generation of corrosive HCl gas presents a significant inhalation hazard.

Incompatible Materials: Beyond water, this compound is incompatible with strong bases, strong oxidizing agents, and alcohols.[1][5] Contact with these materials can lead to vigorous or violent reactions. Storage and handling procedures must ensure complete segregation from these chemical classes.

Thermal Decomposition: At elevated temperatures, decomposition can release highly toxic and irritating gases, including nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride (HCl).[1][2]

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE approach is non-negotiable to prevent exposure. The following equipment must be worn at all times when handling the compound.[5][6]

PPE CategorySpecificationRationale
Eye/Face Protection Tightly-sealed chemical safety goggles and a full-face shield.[7][8][9]Protects against splashes of the corrosive solid/liquid and potential generation of corrosive vapors that can cause permanent eye damage.[1][9]
Respiratory Protection All handling must occur inside a certified chemical fume hood.[1][7]Prevents inhalation of dust particles and corrosive vapors (e.g., HCl) that may be generated. A respirator with an acid gas cartridge may be required for emergency situations.[6]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).[6]Provides a barrier against direct skin contact, which can cause severe chemical burns.[1] Always inspect gloves for integrity before use and practice proper glove removal technique.
Body Protection Flame-resistant lab coat and long pants.[8]Protects skin on the arms and body from accidental contact.
Footwear Closed-toe shoes.[10]Prevents exposure from spills to the feet.

Safe Handling Workflow: An Operational Plan

This workflow is designed to minimize exposure and mitigate risks during the handling of 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride.

G cluster_0 cluster_1 cluster_2 prep 1. Preparation verify_hood Verify Fume Hood Functionality prep->verify_hood don_ppe Don Full PPE verify_hood->don_ppe prep_spill Prepare Spill Kit (Sand, Sodium Bicarbonate) don_ppe->prep_spill handling 2. Handling tare Tare Vessel on Scale handling->tare dispense Dispense Solid Carefully tare->dispense seal Seal Container Immediately dispense->seal cleanup 3. Cleanup & Storage decontaminate Decontaminate Spatula & Work Surface cleanup->decontaminate store Store in Desiccated, Inert Atmosphere decontaminate->store dispose_waste Dispose of Contaminated Items as Hazardous Waste store->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe

Caption: Workflow for handling sulfonyl chloride.

Step-by-Step Protocol:

  • Preparation:

    • Ensure the chemical fume hood has a current certification and is functioning correctly.

    • Don all required PPE as specified in the table above.

    • Ensure an emergency safety shower and eyewash station are accessible and unobstructed.[7]

    • Prepare a spill kit containing a non-combustible absorbent material like dry sand or earth, and a neutralizing agent such as sodium bicarbonate.[6] Do NOT use water.

  • Handling (inside the fume hood):

    • When weighing, do so in a tared, sealed container to the extent possible to minimize exposure.

    • Handle the substance carefully to avoid creating dust.[1][7]

    • After dispensing, securely close the primary container immediately to protect it from atmospheric moisture.[3]

  • Storage and Cleanup:

    • Store the chemical in a tightly closed container, in a dry, cool, and well-ventilated area designated for corrosive materials.[3][7][11] Storing under an inert atmosphere is recommended to maintain product quality.[1]

    • Decontaminate any tools (e.g., spatulas) and the work surface after use.

    • Dispose of any contaminated disposables (e.g., weighing paper, gloves) in a designated hazardous waste container.

Emergency Protocols: Spill and Exposure Management

Immediate and correct response to an emergency is vital.

Spill Response:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Isolate: Isolate the spill area.

  • Ventilate: Ensure the fume hood is operating.

  • Contain: Wearing full PPE, cover the spill with a non-combustible absorbent material like dry sand.[6]

  • Neutralize: Cautiously neutralize the material with sodium bicarbonate or another suitable agent.

  • Collect: Sweep up the contained material into a designated hazardous waste container.[1][11] Avoid using water, as this will generate corrosive fumes.[6]

First Aid / Exposure Response:

  • Skin Contact: Immediately take off all contaminated clothing.[1][7] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[7] Seek immediate medical attention.

  • Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][7] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][7] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Rinse mouth with water. DO NOT induce vomiting.[1][7] Seek immediate medical attention.

Disposal Plan

All waste containing 3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride, including the chemical itself, contaminated absorbents, and empty containers, must be treated as hazardous waste.

  • Containerization: Leave the chemical in its original container where possible.[12] Do not mix with other waste.[12] Handle uncleaned containers as you would the product itself.

  • Labeling: Ensure all waste containers are clearly and accurately labeled as hazardous corrosive waste.

  • Disposal: Arrange for disposal through an approved and licensed waste disposal company, in accordance with all local, state, and federal regulations.[1][2][7] This material should not be released into the environment or sewer systems.[7]

References

  • Lukin, O., & Chislov, V. (2010). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Tetrahedron, 66(34), 6943-6947. [Link]

  • Google Patents. (n.d.). Process for the preparation of 3-nitrobenzenesulfonyl chloride.
  • Active AgriScience. (n.d.). Emergency Response Plan. [Link]

  • European Chlorinated Solvent Association (ECSA). (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. [Link]

  • University of Oklahoma Health Sciences Center. (2025). Spill Control/Emergency Response - EHSO Manual. [Link]

  • Wikipedia. (n.d.). 3-Nitrochlorobenzene. [Link]

  • Sage Industrial. (n.d.). Safety First: Handling Sulfuryl Chloride in Industrial Settings. [Link]

  • New Mexico State University. (2015). Personal Protective Equipment (PPE) Guide – Chemical Resistance. [Link]

  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. [Link]

  • Trimaco. (2023). Essential Chemical PPE. [Link]

  • Google Patents. (n.d.). Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
  • PubChem. (n.d.). 4-Chloro-3-fluoro-5-nitrobenzene-1-sulfonyl chloride. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.